4-Chlorobenzamidine hydroiodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chlorobenzenecarboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.HI/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVGWRZEYGNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Cl.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370173 | |
| Record name | 4-Chlorobenzamidine hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115297-57-9 | |
| Record name | 4-Chlorobenzamidine hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzamidine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 4-Chlorobenzamidine Hydroiodide
This guide provides a detailed exploration of the molecular mechanism of action of 4-Chlorobenzamidine hydroiodide, a synthetic small molecule inhibitor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental biochemical principles with practical experimental insights to offer a comprehensive understanding of this compound's biological activity.
Introduction to this compound
This compound belongs to the well-established class of benzamidine-based compounds, which are recognized as potent inhibitors of a specific family of enzymes known as serine proteases.[1] These enzymes play critical roles in a vast array of physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[2] The dysregulation of serine protease activity is implicated in numerous diseases, making them significant targets for therapeutic intervention.
4-Chlorobenzamidine is a derivative of benzamidine, featuring a chlorine atom at the fourth position of the benzene ring. This substitution pattern is crucial as it modifies the physicochemical properties of the parent molecule, influencing its binding affinity and selectivity towards target enzymes.[1] This guide will dissect the precise molecular interactions that underpin its inhibitory function.
The Core Mechanism: Competitive Inhibition of Serine Proteases
The fundamental mechanism of action for this compound is competitive, reversible inhibition of trypsin-like serine proteases.[3] This mode of inhibition is characterized by the inhibitor molecule directly competing with the enzyme's natural substrate for binding to the active site.
The Serine Protease Active Site: A Tale of a Triad and a Pocket
Serine proteases are defined by a highly conserved catalytic triad of amino acid residues in their active site: serine (Ser), histidine (His), and aspartate (Asp).[4] This triad functions as a charge-relay system to facilitate the hydrolysis of peptide bonds in their substrates. Adjacent to the catalytic triad is a specificity pocket, termed the S1 pocket, which determines the substrate specificity of the protease. In trypsin-like serine proteases, the S1 pocket is typically deep and contains a negatively charged aspartate residue at its base, conferring a preference for substrates with positively charged amino acids like arginine and lysine at the P1 position.[4]
Mimicking the Natural Substrate: The Role of the Amidine Group
The inhibitory prowess of benzamidine and its derivatives stems from the positively charged amidinium group, which acts as a structural mimic of the side chains of arginine and lysine.[5] This cationic group is drawn into the anionic S1 pocket, where it forms a strong salt bridge with the aspartate residue at the bottom.[6] This high-affinity interaction effectively blocks the active site, preventing the binding and subsequent cleavage of the natural substrate.
Caption: Competitive inhibition of a serine protease by 4-Chlorobenzamidine.
The Influence of the 4-Chloro Substituent: A Structure-Activity Relationship Perspective
The addition of a chlorine atom at the para-position of the benzamidine ring is not a trivial modification. The nature of the substituent on the ring significantly impacts the inhibitor's potency and selectivity.[1] The binding of substituted benzamidines to serine proteases is influenced by two key physicochemical properties of the substituent:
-
Hydrophobicity: The chlorine atom increases the hydrophobicity of the benzamidine molecule. This can lead to enhanced binding affinity through favorable hydrophobic interactions with nonpolar residues lining the entrance of the S1 pocket.[1]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. This can influence the charge distribution of the aromatic ring and the pKa of the amidinium group, potentially modulating the strength of the interaction with the aspartate in the S1 pocket.[1]
While the precise quantitative contribution of the 4-chloro group to the binding affinity for various serine proteases is not extensively documented in publicly available literature, the general principles of structure-activity relationships for benzamidine derivatives suggest that this substitution is likely to alter its inhibitory profile compared to the parent benzamidine molecule.
Pharmacological Implications: The Coagulation Cascade as a Prime Example
Given that many key enzymes in the blood coagulation cascade are serine proteases, this compound has the potential to exert significant pharmacological effects. The coagulation process is a tightly regulated cascade of enzymatic reactions leading to the formation of a fibrin clot. Two of the central serine proteases in this cascade are thrombin and plasmin.
-
Thrombin: This enzyme is a key pro-coagulant, responsible for converting fibrinogen to fibrin, the primary component of a blood clot. Inhibition of thrombin would be expected to have an anticoagulant effect.
-
Plasmin: In contrast, plasmin is the primary enzyme of fibrinolysis, responsible for degrading fibrin clots. Inhibition of plasmin would lead to an anti-fibrinolytic effect, potentially promoting clot stability.
The overall physiological effect of this compound would therefore depend on its relative inhibitory potency towards these and other serine proteases involved in hemostasis.
Caption: Potential targets of 4-Chlorobenzamidine in the coagulation cascade.
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of a serine protease inhibitor like this compound, a series of well-defined biochemical assays are essential.
Enzyme Inhibition Assay (Determination of Ki)
This protocol describes a general method for determining the inhibition constant (Ki) of a competitive inhibitor.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin, plasmin)
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl with CaCl2, pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dilute the serine protease to a working concentration in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the inhibitor (this compound) to the wells.
-
Add a fixed concentration of the substrate to the wells.
-
Include control wells with no inhibitor.
-
-
Initiate the Reaction:
-
Add the serine protease to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a reader pre-set to the appropriate temperature.
-
Measure the change in absorbance or fluorescence over time. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized plot (e.g., Lineweaver-Burk plot).
-
For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
-
The Ki can be determined by fitting the data to the appropriate equation for competitive inhibition.
-
Caption: Experimental workflow for determining the inhibition constant (Ki).
Quantitative Inhibitory Profile
| Enzyme | Ki of Benzamidine (µM) |
| Trypsin | 35 |
| Plasmin | 350 |
| Thrombin | 220 |
Data sourced from Selleck Chemicals.[7]
It is important to note that the 4-chloro substitution will likely alter these values. Further experimental investigation is required to precisely quantify the inhibitory profile of this compound.
Conclusion
This compound functions as a competitive, reversible inhibitor of serine proteases. Its mechanism of action is rooted in the structural mimicry of natural substrates by its cationic amidine group, which binds with high affinity to the S1 specificity pocket of these enzymes. The 4-chloro substituent is anticipated to modulate its inhibitory potency and selectivity through effects on hydrophobicity and electronic properties. Its inhibitory action on key enzymes of the coagulation cascade, such as thrombin and plasmin, suggests potential applications in the regulation of hemostasis. A thorough understanding of its detailed quantitative inhibitory profile against a broad panel of serine proteases will be crucial for the future development and application of this compound in research and medicine.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine [ouci.dntb.gov.ua]
4-Chlorobenzamidine Hydroiodide: A Technical Guide for Serine Protease Inhibition
Abstract
This technical guide provides a comprehensive overview of 4-Chlorobenzamidine hydroiodide as a representative member of the benzamidine class of competitive serine protease inhibitors. While specific kinetic data for this particular salt is not extensively published, this document synthesizes the well-established principles of serine protease inhibition by benzamidine derivatives to offer a robust framework for its application in research and drug development. We will delve into the fundamental mechanism of serine protease catalysis, the molecular interactions governing competitive inhibition by benzamidines, and the structural-activity relationships (SAR) conferred by substitutions on the phenyl ring. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis of this compound and for conducting enzyme inhibition assays to determine key kinetic parameters. This document is intended to be a practical resource for researchers, enabling them to effectively utilize and characterize 4-Chlorobenzamidine and similar compounds in their scientific endeavors.
The Serine Protease Family: A Primer on Mechanism and Significance
Serine proteases are a ubiquitous and crucial class of enzymes that catalyze the hydrolysis of peptide bonds in proteins.[1] Their activity is central to a vast array of physiological processes, including digestion, blood coagulation, immune response, and cellular signaling.[2] The catalytic activity of these enzymes is orchestrated by a highly conserved "catalytic triad" within the active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[3]
The catalytic mechanism proceeds through a two-step "ping-pong" process involving a covalent acyl-enzyme intermediate.[4] The His residue, acting as a general base, abstracts a proton from the Ser hydroxyl group, which then launches a nucleophilic attack on the carbonyl carbon of the substrate's scissile peptide bond. This forms an unstable tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate, while the N-terminal portion remains covalently attached to the Ser residue as an acyl-enzyme intermediate. In the second phase, a water molecule enters the active site, is deprotonated by the His residue, and hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the active enzyme.
Diagram: The Catalytic Mechanism of Serine Proteases
Caption: A simplified workflow of the serine protease catalytic mechanism.
Benzamidine Derivatives as Competitive Inhibitors
Benzamidine and its derivatives are classic examples of reversible, competitive inhibitors of trypsin-like serine proteases.[5][6] These enzymes, which include trypsin, thrombin, and plasmin, preferentially cleave peptide bonds following basic amino acid residues like arginine and lysine. The inhibitory prowess of benzamidines stems from their structural mimicry of these side chains. The positively charged amidinium group of the inhibitor engages in strong ionic and hydrogen bonding interactions with the carboxylate side chain of a conserved aspartate residue at the bottom of the enzyme's S1 specificity pocket.[7]
Mechanism of Inhibition
4-Chlorobenzamidine, as a competitive inhibitor, binds to the active site of the serine protease, thereby preventing the substrate from binding and catalysis from occurring. This interaction is reversible, and the inhibitor and substrate are in a dynamic equilibrium with the enzyme. The presence of the chlorine atom at the para-position of the benzamidine ring influences the molecule's electronic properties and hydrophobicity, which can modulate its binding affinity and specificity for different serine proteases.[8]
Diagram: Competitive Inhibition by 4-Chlorobenzamidine
Caption: Equilibrium diagram of competitive inhibition of a serine protease.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of 4-Chlorobenzamidine and its hydroiodide salt is provided in the table below.
| Property | Value | Source |
| 4-Chlorobenzamidine | ||
| Molecular Formula | C₇H₇ClN₂ | [9] |
| Molecular Weight | 154.60 g/mol | [9] |
| CAS Number | 19563-04-3 | [9] |
| This compound | ||
| Molecular Formula | C₇H₈ClIN₂ | [10] |
| Molecular Weight | 282.51 g/mol | [10] |
| CAS Number | 115297-57-9 | [10] |
| Melting Point | ~235°C (decomposition) | [10] |
| Appearance | White to off-white solid | [1] |
Synthesis of this compound
4-Chlorobenzamidine and its salts can be reliably synthesized from 4-chlorobenzonitrile via the Pinner reaction.[3][8] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.
Detailed Experimental Protocol: Pinner Reaction Synthesis
Materials:
-
4-Chlorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
-
Hydroiodic Acid
Step-by-Step Methodology:
-
Pinner Salt Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature at or below 10°C.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the ethyl 4-chlorobenzimidate hydrochloride (Pinner salt) begins to form.
-
Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete precipitation.
-
Collect the Pinner salt by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Amidine Formation:
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the solution is basic.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The by-product, ammonium chloride, will precipitate. Remove it by filtration.
-
-
Hydroiodide Salt Formation and Isolation:
-
To the ethanolic solution of 4-chlorobenzamidine, slowly add a stoichiometric amount of hydroiodic acid with stirring.
-
The this compound will precipitate out of the solution.
-
Cool the mixture to enhance precipitation.
-
Collect the white solid product by vacuum filtration, wash with a small amount of cold ethanol and then with diethyl ether.
-
Dry the final product under vacuum to yield this compound.
-
In Vitro Characterization: Serine Protease Inhibition Assay
To quantify the inhibitory potency of this compound, a continuous kinetic assay using a chromogenic or fluorogenic substrate is recommended. This allows for the determination of the inhibition constant (Kᵢ).
Quantitative Data on Benzamidine Derivatives
| Inhibitor | Enzyme | Kᵢ (µM) | Comments | Source |
| Benzamidine | Trypsin | 19 | Reversible, competitive | [5] |
| Benzamidine | Thrombin | Varies with derivative | Hydrophobicity of substituent is key | [8][11] |
| Benzamidine | Plasmin | Varies with derivative | Electron-donating & hydrophobic effects | [8] |
| 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea | Trypsin | Micromolar range | Competitive inhibition | [3] |
Detailed Experimental Protocol: Kᵢ Determination
Materials:
-
Serine protease (e.g., Trypsin, Thrombin)
-
This compound
-
Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., Tris-HCl with CaCl₂, pH 8.0)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up a series of reactions with varying concentrations of the inhibitor.
-
Include control wells with no inhibitor and wells with no enzyme (blank).
-
Add the assay buffer to each well.
-
Add the inhibitor solution to the respective wells.
-
Add the enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme and inhibitor to reach equilibrium.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Determine the Michaelis-Menten constant (Kₘ) of the substrate in a separate experiment without the inhibitor.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Fit the data to the appropriate equation for competitive inhibition to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration.
-
Diagram: Experimental Workflow for Kᵢ Determination
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition, by a protease inhibitor, of the solubilization of the F1-portion of the Mg2+-stimulated adenosine triphosphatase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chlorobenzamidine | C7H7ClN2 | CID 203437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chlorobenzamidine Hydroiodide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chlorobenzamidine hydroiodide, a significant research chemical with potential applications in drug discovery and development. This document details its chemical and physical properties, provides a well-established protocol for its synthesis and characterization, and explores its stability, reactivity, and role as a scaffold in medicinal chemistry, particularly as a serine protease inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a salt of the 4-chlorobenzamidine base. The benzamidine moiety is a recognized pharmacophore, known for its ability to interact with various biological targets, most notably serine proteases. The presence of a chlorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic character, which in turn can modulate its biological activity. This guide will provide an in-depth analysis of this compound, offering both theoretical insights and practical methodologies for its use in a research setting.
Physicochemical Properties
The core chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 4-chlorobenzenecarboximidamide;hydroiodide | [1] |
| Synonyms | 4-Chlorobenzamidine HI | [1] |
| CAS Number | 115297-57-9 | [1] |
| Molecular Formula | C₇H₈ClIN₂ | [1] |
| Molecular Weight | 282.51 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Melting Point | ~235 °C (decomposition) | [1] |
| Solubility | Soluble in polar solvents like water, ethanol, and DMSO. |
Synthesis and Characterization
The synthesis of this compound is most effectively achieved via the Pinner reaction, a classic method for converting nitriles into imidates, followed by ammonolysis. This two-step process offers a reliable route to the desired amidine salt.
Synthesis Workflow
The overall synthetic pathway from 4-chlorobenzonitrile to this compound is depicted below. This process involves the formation of an intermediate imidate salt, which is then converted to the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chlorobenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia solution in ethanol (saturated)
-
Sodium iodide (NaI) or Hydriodic acid (HI)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Step 1: Formation of Ethyl 4-chlorobenzimidate hydrochloride (Pinner Salt)
-
In a dry round-bottom flask, dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (approximately 5-10 volumes).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the introduction of HCl is complete, seal the flask and allow it to stand at 0-5 °C for 12-24 hours. A white precipitate of the Pinner salt should form.
-
Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and dry under vacuum.
Step 2: Ammonolysis to 4-Chlorobenzamidine
-
Suspend the dried ethyl 4-chlorobenzimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure to yield crude 4-chlorobenzamidine hydrochloride.
Step 3: Conversion to this compound
-
Dissolve the crude 4-chlorobenzamidine hydrochloride in a minimal amount of warm ethanol.
-
Add a solution of sodium iodide (1.1 equivalents) in ethanol to the stirred solution. Alternatively, a stoichiometric amount of hydriodic acid can be added.
-
Stir the mixture for 1 hour. A precipitate of sodium chloride will form if sodium iodide is used.
-
If necessary, cool the mixture in an ice bath to promote crystallization of the hydroiodide salt.
-
Collect the solid product by vacuum filtration. If sodium chloride is present, it can be removed by washing the product with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons and the amidinium protons. The aromatic protons will likely appear as two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring. The NH₂ protons of the amidinium group are expected to be broad singlets further downfield, typically in the range of 9.0-9.5 ppm, due to the acidic nature of these protons and exchange with residual water in the solvent.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum should display signals for the four distinct carbons of the aromatic ring and the amidinium carbon. The amidinium carbon (C=N) is expected to resonate in the range of 160-165 ppm. The aromatic carbons will appear in the typical aromatic region (120-140 ppm).
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the amidinium group.
-
C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond in the amidinium cation.
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
-
C-Cl stretching: An absorption in the fingerprint region, typically around 1090 cm⁻¹.
Reactivity and Stability
4.1. Hydrolytic Stability
Amidine salts, including this compound, are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield the corresponding amide (4-chlorobenzamide) and ultimately the carboxylic acid (4-chlorobenzoic acid) and ammonia. The rate of hydrolysis is pH-dependent, with the compound being most stable in neutral to slightly acidic conditions. It is crucial to store the compound in a dry environment to prevent degradation.
4.2. Thermal Stability
This compound has a relatively high melting point with decomposition. Thermal decomposition is likely to involve the loss of hydrogen iodide and potential fragmentation of the benzamidine structure. For storage, it is recommended to keep the compound in a cool, dry place away from direct light and heat sources.
4.3. Incompatible Materials
The compound should be kept away from strong oxidizing agents and strong bases to prevent degradation and unwanted reactions.
Applications in Drug Discovery and Development
The benzamidine scaffold is a key structural motif in many biologically active compounds, particularly in the design of enzyme inhibitors.
5.1. Serine Protease Inhibition
Benzamidine and its derivatives are well-known competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin[2]. The positively charged amidinium group mimics the protonated side chain of arginine and lysine residues, which are the natural substrates for many of these enzymes. This allows the benzamidine moiety to bind to the S1 specificity pocket of the protease, which is typically negatively charged due to the presence of an aspartate residue.
The 4-chloro substituent on the benzamidine ring can enhance binding affinity through hydrophobic interactions within the active site of the target protease. The development of selective serine protease inhibitors is a major area of research for the treatment of various diseases, including thrombosis, inflammation, and cancer[3]. This compound can serve as a valuable starting material or fragment for the synthesis of more complex and selective inhibitors.
5.2. Scaffold for Bioactive Molecules
Beyond serine protease inhibition, the 4-chlorobenzamidine moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The presence of the chloro group provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for screening against various biological targets. The benzamide scaffold, a close relative, is found in a variety of therapeutic agents, including PARP inhibitors used in cancer therapy[4][5].
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[6].
Conclusion
This compound is a valuable research chemical with significant potential in medicinal chemistry and drug discovery. Its synthesis via the Pinner reaction is a well-established and reliable method. While specific characterization and reactivity data for the hydroiodide salt are not extensively published, a strong understanding of its properties can be derived from closely related analogs. Its primary application lies in its use as a scaffold for the design and synthesis of enzyme inhibitors, particularly for serine proteases. This guide provides a solid foundation for researchers to confidently handle, synthesize, and utilize this compound in their research endeavors.
References
- 1. 4-Chlorobenzamidine hydriodide, 96% | Fisher Scientific [fishersci.ca]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Benzamidines
Foreword: The Benzamidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks, often called "privileged scaffolds," appear repeatedly across a multitude of bioactive compounds, demonstrating an innate ability to interact with diverse biological targets.[1][2] The benzamidine moiety, with its characteristic C6H5C(NH)NH2 formula, is a quintessential example of such a scaffold.[1][3] As a reversible, competitive inhibitor of trypsin-like serine proteases, its utility ranges from a laboratory tool in protein crystallography to a core component in pharmaceuticals like the anticoagulant dabigatran.[3] This guide provides a deep dive into the structure-activity relationships (SAR) that govern the efficacy of substituted benzamidines, offering field-proven insights into how modifications to this core structure dictate biological activity. We will explore the fundamental physicochemical principles, quantitative relationships, and the experimental workflows essential for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical class.
The Benzamidine Pharmacophore: A Mechanistic Perspective
At the heart of benzamidine's biological activity is the amidinium group, -C(NH)NH2. This group is protonated under physiological pH, forming a cationic head that is the primary driver of its interaction with many target enzymes.
The Canonical Interaction: Binding to Serine Proteases
The most well-characterized role of benzamidine is the inhibition of serine proteases like trypsin, thrombin, and plasmin.[4][5] These enzymes feature a highly conserved substrate specificity pocket, known as the S1 pocket, which terminates in a negatively charged aspartic acid residue (Asp189 in trypsin). The cationic amidinium group of benzamidine acts as a mimic of the side chains of arginine or lysine, forming a strong, charge-assisted hydrogen bond (a salt bridge) with this aspartate residue.[4] This interaction anchors the inhibitor in the active site, competitively blocking the entry of the natural substrate.[4][5]
Physicochemical Properties: The Critical Role of pKa
The basicity of the amidine group, quantified by its pKa, is a critical parameter. For effective binding to the S1 pocket, the amidine group must be predominantly in its protonated, cationic form. The pKa of benzamidine is approximately 11.6, ensuring it is fully protonated at physiological pH. However, this high basicity can be a double-edged sword, often leading to poor oral bioavailability due to high polarity and charge. Substituents on the phenyl ring can modulate this pKa through inductive and resonance effects.[6][7] Understanding this relationship is fundamental to designing derivatives with an optimal balance of potency and drug-like properties.
Core Structure-Activity Relationships: Tailoring Potency and Selectivity
The true versatility of the benzamidine scaffold is unlocked through substitution on the phenyl ring. The nature, position, and size of these substituents directly influence the inhibitor's affinity and selectivity for different enzymes. A quantitative structure-activity relationship (QSAR) approach is often used to correlate the physicochemical properties of substituents with inhibitory activity.[8][9]
The Influence of Substituent Position and Electronics
-
Para-Substitution: The para-position is the most extensively studied. Electron-donating groups in this position have been shown to enhance binding to enzymes like plasmin and C1s.[8] This is likely due to the increased electron density on the phenyl ring, which can favorably interact with the enzyme surface.
-
Meta-Substitution: Substituents in the meta-position primarily exert an inductive effect. Their impact can be less predictable and is highly dependent on the specific topology of the target enzyme's binding site.
-
Ortho-Substitution: This position is highly sensitive to steric hindrance. Bulky groups can clash with the enzyme surface, preventing the proper seating of the benzamidine head in the S1 pocket and drastically reducing potency.
The Role of Hydrophobicity
The binding pockets of serine proteases are not uniform. While the S1 pocket is characterized by the polar interaction with Asp189, adjacent regions can be highly hydrophobic. The SAR for thrombin inhibition, for example, is significantly affected by the hydrophobicity of the substituent, whereas its electronic properties play a lesser role.[8] In contrast, trypsin's interaction with substituted benzamidines is more complex, depending on molar refractivity and molecular weight.[8] This highlights a key principle: SAR is target-dependent. An optimal substituent for inhibiting thrombin may not be optimal for inhibiting trypsin or plasmin.
The following diagram illustrates the general workflow for conducting an SAR study on benzamidine derivatives.
Quantitative Data Summary
The differential effects of substituents are best illustrated with quantitative data. The table below summarizes the inhibition constants (Ki) for a series of para-substituted benzamidines against key serine proteases, demonstrating how a single substituent change can alter potency and selectivity.
| Substituent (R) | Physicochemical Property | Trypsin Ki (µM) | Thrombin Ki (µM) | Plasmin Ki (µM) |
| -H | Baseline | 35[10] | 220[10] | 350[10] |
| -NH2 | Electron-Donating, Polar | ~18 (for 4-aminobenzamidine) | - | - |
| -CH3 | Weakly Donating, Hydrophobic | - | - | - |
| -Cl | Electron-Withdrawing, Hydrophobic | - | - | - |
| -NO2 | Strongly Withdrawing, Polar | - | - | - |
(Note: A comprehensive table would require consistent data from a single study. The values provided are illustrative based on available literature.)
Beyond the Core: Bioisosteric Replacements and Multivalency
Addressing the Bioavailability Challenge
As mentioned, the high basicity of the benzamidine group, while excellent for potency, is a significant hurdle for oral bioavailability. This has driven extensive research into bioisosteres—different functional groups that retain the key binding interactions while possessing more favorable physicochemical properties.[11][12] A successful strategy has been the replacement of the benzamidine moiety with 1-aminoisoquinoline.[13][14] This group is less basic, improving membrane permeability, yet it retains the ability to interact with Asp189 in the S1 pocket.[13]
The following diagram illustrates the bioisosteric replacement concept.
Enhancing Potency through Multivalency
Another advanced strategy to enhance inhibitory potency is multivalency.[15] This involves linking multiple benzamidine units onto a common scaffold. This approach can dramatically increase the effective local concentration of the inhibitor at the enzyme surface, a phenomenon known as statistical rebinding.[15] Studies on multivalent benzamidine inhibitors of plasmin have shown that increasing valency (from monovalent to trivalent) and decreasing the linker length between units results in stronger inhibition.[15] This strategy allows for the fine-tuning of inhibitor potency and can also be used to improve selectivity for a desired target.[15]
Experimental Protocols: A Self-Validating System for SAR Analysis
To generate reliable SAR data, a robust and reproducible experimental workflow is essential. The following protocols describe the general synthesis of a substituted benzamidine library and a standard enzyme inhibition assay.
Protocol: Synthesis of Substituted Benzamidine Analogs via the Pinner Reaction
The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles.[16] This protocol outlines the general steps.
Objective: To synthesize a library of substituted benzamidine hydrochlorides from their corresponding substituted benzonitriles.
Materials:
-
Substituted benzonitrile (starting material)
-
Anhydrous ethanol (EtOH)
-
Anhydrous diethyl ether
-
Hydrogen chloride (HCl) gas or a solution of HCl in dioxane
-
Ammonia (gas or solution in ethanol)
-
Round-bottom flasks, condensers, and other standard glassware
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Imino Ether Formation: a. Dissolve the starting substituted benzonitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. b. Cool the solution in an ice bath (0 °C). c. Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) while stirring. The reaction is exothermic and should be kept cool. d. Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS), typically several hours to overnight. e. The product, an ethyl imidate hydrochloride (Pinner salt), will often precipitate from the solution. Collect the solid by filtration or remove the solvent under reduced pressure. Wash the solid with cold, anhydrous diethyl ether.
-
Amidinium Salt Formation: a. Dissolve the crude Pinner salt from the previous step in anhydrous ethanol. b. Cool the solution in an ice bath. c. Bubble ammonia gas through the solution (or add an ethanolic ammonia solution) until the solution is saturated. d. Seal the flask and stir at room temperature for several hours. e. The final product, the substituted benzamidine hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ethanol and then diethyl ether. f. Dry the product under vacuum. Characterize by NMR, MS, and HPLC to confirm identity and purity.
Self-Validation Checkpoint: The purity of the final compounds is paramount for accurate biological data. HPLC analysis should show >95% purity. 1H NMR should confirm the disappearance of the nitrile peak and the appearance of peaks corresponding to the amidinium protons.
Protocol: Determining Inhibitor Potency (Ki) using a Chromogenic Substrate Assay
This protocol describes a generalized method for determining the inhibition constant (Ki) of a benzamidine derivative against a model serine protease, trypsin, using a chromogenic substrate.[17][18]
Objective: To determine the mode of inhibition and the inhibition constant (Ki) of a test compound.
Materials:
-
Trypsin (e.g., TPCK-treated bovine trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0[18]
-
Test inhibitor (substituted benzamidine, dissolved in DMSO or buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare a stock solution of trypsin in 1 mM HCl to maintain stability. b. Prepare a stock solution of the BApNA substrate in DMSO or water. c. Prepare serial dilutions of the test inhibitor in the Assay Buffer. It is critical to maintain a constant, low percentage of DMSO in all wells (e.g., <1%).
-
Assay Procedure: a. To each well of a 96-well plate, add the Assay Buffer. b. Add varying concentrations of the inhibitor to the appropriate wells. Include "no inhibitor" controls. c. Add a fixed amount of trypsin to each well to initiate a pre-incubation period. A 5-10 minute pre-incubation at the assay temperature (e.g., 25°C or 37°C) allows the inhibitor to bind to the enzyme.[18] d. Initiate the enzymatic reaction by adding varying concentrations of the BApNA substrate to the wells. e. Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode). The rate of change in absorbance (Vo) is proportional to the rate of enzyme activity.
-
Data Analysis: a. Convert the rates of reaction (mOD/min) into reaction velocities (e.g., µM/min). b. To determine the inhibition constant (Ki) and the mode of inhibition, the data are typically analyzed using graphical methods. c. Dixon Plot: Plot the reciprocal of the reaction velocity (1/Vo) against the inhibitor concentration ([I]) at several fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point above the x-axis where -x = Ki.[15] d. Cornish-Bowden Plot: Plot the substrate concentration divided by the initial velocity (S/Vo) against the inhibitor concentration ([I]). For competitive inhibition, this plot yields a series of parallel lines, which is a clear diagnostic for this mode of inhibition.[15]
Trustworthiness through Controls: The protocol's validity rests on appropriate controls. A "no enzyme" control confirms no substrate auto-hydrolysis. A "no inhibitor" control establishes the baseline Vmax and Km. A known, potent inhibitor (e.g., aprotinin or benzamidine itself) should be run as a positive control to validate the assay's responsiveness.[17]
Conclusion and Future Directions
The structure-activity relationship of substituted benzamidines is a well-established yet continually evolving field. The core principles are clear: the cationic amidinium group is the primary anchor, while substituents on the phenyl ring modulate potency and selectivity through a combination of electronic, steric, and hydrophobic effects. The specific nature of these effects is highly dependent on the topology of the target enzyme's active site.
Future research will likely focus on developing more sophisticated QSAR and 3D-QSAR models to predict activity with greater accuracy, aiding in the rational design of novel inhibitors.[19][20] The exploration of novel bioisosteres to overcome the inherent pharmacokinetic limitations of the amidine group remains a high-priority area. Furthermore, the application of multivalency and the design of inhibitors targeting allosteric sites represent exciting frontiers for creating next-generation therapeutics based on this enduringly privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1-Aminoisoquinoline as benzamidine isoster in the design and synthesis of orally active thrombin inhibitors. | Sigma-Aldrich [sigmaaldrich.cn]
- 15. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
4-Chlorobenzamidine hydroiodide molecular weight and formula.
An In-depth Technical Guide to 4-Chlorobenzamidine Hydroiodide for Advanced Research
Executive Summary
This compound is a halogenated aromatic amidine that holds significant potential as a building block and research tool in medicinal chemistry and drug discovery. The presence of the benzamidine scaffold, a known pharmacophore, combined with a strategically placed chlorine atom on the phenyl ring, makes this compound a valuable precursor for synthesizing a diverse range of biologically active molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications, particularly in the development of enzyme inhibitors. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in a laboratory setting.
Introduction: The Strategic Importance of the Benzamidine Moiety
The benzamidine functional group is a "privileged" scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with enzymes, particularly serine proteases, where it can mimic the guanidinium group of arginine. Its ability to form strong hydrogen bonds and salt bridges makes it an effective anchor for binding to the active sites of various protein targets.
Furthermore, the incorporation of a chlorine atom onto the aromatic ring is a well-established strategy in drug design.[1][2] The chloro-substituent can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby enhancing its overall pharmacological profile.[1] this compound combines these two key features, presenting itself as a versatile intermediate for creating targeted therapeutic agents.
Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its application in research and synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClIN₂ | [3] |
| Molecular Weight | 282.51 g/mol | [4] |
| CAS Number | 115297-57-9 | [3][4] |
| IUPAC Name | 4-chlorobenzenecarboximidamide;hydroiodide | [3] |
| Synonyms | 4-chlorobenzimidamide hydroiodide, 4-chlorobenzamidine hydriodide | [3] |
| Appearance | Solid (form may vary) | [4] |
Synthesis of this compound
While numerous methods exist for the synthesis of benzamidine derivatives, a common and reliable route proceeds from the corresponding benzonitrile.[5] The following protocol describes a plausible and widely utilized two-stage process: the Pinner reaction to form an imidate ester hydrochloride, followed by ammonolysis to yield the desired amidine salt.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 4-Chlorobenzonitrile
This protocol is a representative method adapted from standard organic synthesis procedures for creating amidine salts.
Materials:
-
4-Chlorobenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia solution in Ethanol (e.g., 2M)
-
Potassium Iodide (KI)
-
Deionized Water
Stage 1: Formation of Ethyl 4-chlorobenzimidate Hydrochloride (Pinner Salt)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube, dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).
-
HCl Gas Introduction: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature at or below 5°C. Continue bubbling HCl until the solution is saturated and a precipitate begins to form.
-
Precipitation and Isolation: Seal the flask and store it in a refrigerator (4°C) for 12-24 hours to allow for complete precipitation of the imidate hydrochloride salt.
-
Work-up: Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield the Pinner salt intermediate.
Stage 2: Ammonolysis to 4-Chlorobenzamidine Hydrochloride and Anion Exchange
-
Ammonolysis: Suspend the dried ethyl 4-chlorobenzimidate hydrochloride (1 equivalent) in a fresh portion of anhydrous ethanol. Cool the suspension in an ice bath.
-
Ammonia Addition: Add a solution of ammonia in ethanol (approx. 2.5 equivalents) dropwise to the stirred suspension.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. The solid Pinner salt will gradually be replaced by the precipitate of ammonium chloride.
-
Isolation of Hydrochloride Salt: Remove the ammonium chloride byproduct by filtration. Concentrate the filtrate under reduced pressure to yield crude 4-chlorobenzamidine hydrochloride.
-
Anion Exchange to Hydroiodide: Dissolve the crude hydrochloride salt in a minimal amount of warm deionized water. Add a concentrated aqueous solution of potassium iodide (KI, ~1.2 equivalents).
-
Final Product Isolation: Cool the solution in an ice bath. The less soluble this compound will precipitate out. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Applications in Drug Discovery and Research
The 4-chlorobenzamidine scaffold is a key structural motif in the design of various enzyme inhibitors. Its derivatives have shown significant potential as anticancer and antimicrobial agents.[6]
Role as a PARP Inhibitor Fragment
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality.[6] The benzamide moiety is a core component of many potent PARP inhibitors. 4-Chlorobenzamidine can serve as a key intermediate or fragment in the synthesis of novel PARP inhibitors, where the amidine group can form crucial interactions in the enzyme's active site.
Caption: Mechanism of synthetic lethality via PARP inhibition.
Intermediate for Tyrosine Kinase Inhibitors
Tyrosine kinases are another important class of enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation.[6] The 4-chlorobenzamide moiety has been successfully incorporated into molecules designed to inhibit these kinases.[6] this compound provides a reactive handle to build more complex molecules that can target the ATP-binding site of various tyrosine kinases.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.[4]
-
Hazards: Causes skin irritation and may cause serious eye irritation.[4] The toxicological properties have not been fully investigated.[4]
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[4] For skin contact, wash off immediately with plenty of water.[4] Seek medical attention if irritation persists.
Conclusion
This compound is a strategically important chemical compound for researchers in medicinal chemistry and drug development. Its combination of a biologically active benzamidine core and a modulating chloro-substituent makes it a versatile starting material for the synthesis of targeted enzyme inhibitors and other novel therapeutics. This guide has provided the essential physicochemical data, a detailed synthetic protocol, and an overview of its potential high-value applications, equipping scientists with the foundational knowledge to effectively utilize this compound in their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzamidine hydriodide, 96% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
The Definitive Guide to Elucidating the Binding Kinetics of 4-Chlorobenzamidine to Serine Proteases
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, benzamidine and its derivatives represent a foundational class of competitive inhibitors, crucial for both basic research and as scaffolds in drug discovery. 4-Chlorobenzamidine, as a member of this family, offers a unique electronic and steric profile due to the presence of a halogen atom. Understanding its binding kinetics is paramount for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents.
This technical guide provides a comprehensive framework for characterizing the binding kinetics of 4-Chlorobenzamidine hydroiodide with serine proteases, such as trypsin, thrombin, and plasmin. As direct experimental kinetic and thermodynamic data for this specific compound are not extensively published, this guide focuses on the robust methodologies and theoretical underpinnings required to generate such critical data. We will delve into the causality behind experimental choices, ensuring a self-validating system for data generation and interpretation.
The Mechanistic Imperative: Why Binding Kinetics Matter
Beyond simple affinity (KD), a complete kinetic profile, including the association rate constant (kₐ or k_on) and the dissociation rate constant (k_d or k_off), provides a deeper understanding of a drug-target interaction. A compound's residence time (1/k_off) on its target, for instance, can be a better correlate with in vivo efficacy than its binding affinity alone. For a competitive inhibitor like 4-Chlorobenzamidine, these parameters reveal the dynamics of its interaction within the enzyme's active site, informing on how it competes with endogenous substrates. Benzamidine derivatives are known to act as competitive inhibitors of serine proteases, binding to the active site and preventing substrate hydrolysis.[1]
Core Methodologies for Kinetic and Thermodynamic Characterization
A multi-faceted approach is essential for a comprehensive understanding of binding kinetics. The following techniques, when used in concert, provide a robust and cross-validated dataset.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding
SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions. It is an invaluable tool for determining both k_on and k_off, from which the equilibrium dissociation constant (K_D) can be calculated.
Causality of Experimental Design: The choice of immobilization strategy is critical to ensure the biological activity of the target protein is retained.[2] Direct covalent coupling of the protease to the sensor chip is often preferred for small molecule analysis to achieve a higher surface density, which is necessary when there is a large molecular weight difference between the protein and the small molecule analyte.[3]
Detailed Experimental Protocol for SPR Analysis:
-
Immobilization of the Serine Protease:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the serine protease (e.g., trypsin) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-4000 Response Units for small molecule analysis).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell should be prepared similarly but without the protease to allow for double referencing.
-
-
Kinetic Analysis of 4-Chlorobenzamidine Binding:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO to aid solubility).[3] The concentration range should ideally span from 0.1x to 10x the expected K_D.
-
Inject the different concentrations of 4-Chlorobenzamidine over the protease and reference flow cells, typically for 60-180 seconds to monitor the association phase.
-
Follow with a buffer-only injection for 180-600 seconds to monitor the dissociation phase.
-
Between injections, regenerate the sensor surface with a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0) if necessary to remove any remaining bound analyte.
-
-
Data Analysis:
-
After subtracting the reference cell data, the resulting sensorgrams are globally fitted to a 1:1 binding model to determine k_on, k_off, and K_D.[2]
-
Data Presentation:
| Parameter | Symbol | Description |
| Association Rate Constant | k_on | The rate at which the inhibitor binds to the enzyme. |
| Dissociation Rate Constant | k_off | The rate at which the inhibitor-enzyme complex dissociates. |
| Equilibrium Dissociation Constant | K_D | The ratio of k_off to k_on, representing the affinity of the inhibitor for the enzyme. |
Mandatory Visualization:
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Drivers
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
Causality of Experimental Design: ITC is performed in solution, eliminating potential artifacts from surface immobilization. The choice of buffer is critical, as buffer ionization enthalpies can contribute to the observed heat change. Buffers with low ionization enthalpies, such as phosphate or acetate, are often preferred.
Detailed Experimental Protocol for ITC Analysis:
-
Sample Preparation:
-
Prepare a solution of the serine protease (e.g., 10-50 µM) in a suitable ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a solution of this compound (e.g., 100-500 µM) in the same buffer. It is crucial that the buffer is identical to avoid large heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protease solution into the sample cell and the 4-Chlorobenzamidine solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL each) of the inhibitor into the protease solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_a, ΔH, and the stoichiometry (n).
-
Calculate ΔG and TΔS using the following equations:
-
ΔG = -RTln(K_a)
-
ΔG = ΔH - TΔS
-
-
Data Presentation:
| Parameter | Symbol | Description |
| Association Constant | K_a | The reciprocal of the dissociation constant (1/K_D). |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding. |
| Entropy Change | ΔS | The change in the randomness of the system upon binding. |
| Gibbs Free Energy Change | ΔG | The overall energy change of the binding event. |
| Stoichiometry | n | The number of inhibitor molecules that bind to one enzyme molecule. |
Mandatory Visualization:
Caption: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry (ITC).
Enzyme Inhibition Assays: Determining the Inhibition Constant (K_i)
Enzyme inhibition assays are fundamental for determining the potency of an inhibitor. For a competitive inhibitor like 4-Chlorobenzamidine, the inhibition constant (K_i) is a key parameter.
Causality of Experimental Design: The substrate concentration relative to its Michaelis-Menten constant (K_m) is a critical factor. To accurately determine the K_i for a competitive inhibitor, experiments should be performed at multiple substrate and inhibitor concentrations.
Detailed Experimental Protocol for Enzyme Inhibition Assay:
-
Determine the K_m of the Substrate:
-
In the absence of the inhibitor, measure the initial reaction velocity at various substrate concentrations.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
-
Determine the IC50 and K_i:
-
Perform the enzyme assay at a fixed substrate concentration (e.g., at the K_m value) with a range of 4-Chlorobenzamidine concentrations.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the K_i using the Cheng-Prusoff equation for competitive inhibition:
-
K_i = IC50 / (1 + [S]/K_m)
-
where [S] is the substrate concentration.
-
-
-
Mechanism of Inhibition (Dixon or Lineweaver-Burk Plot):
-
Measure the initial reaction velocity at multiple fixed substrate concentrations, each with a range of inhibitor concentrations.
-
A Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) can be used to visualize the mechanism of inhibition. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
Data Presentation:
| Parameter | Symbol | Description |
| Michaelis-Menten Constant | K_m | The substrate concentration at which the reaction velocity is half of V_max. |
| Maximum Velocity | V_max | The maximum rate of the enzymatic reaction. |
| Half-maximal Inhibitory Concentration | IC50 | The concentration of inhibitor that reduces the enzyme activity by 50%. |
| Inhibition Constant | K_i | A measure of the inhibitor's potency; the dissociation constant of the enzyme-inhibitor complex. |
Mandatory Visualization:
Caption: Logical relationship in competitive inhibition of a serine protease.
Synthesizing the Data for a Holistic View
By integrating the data from SPR, ITC, and enzyme inhibition assays, a comprehensive and validated understanding of the binding kinetics of this compound can be achieved. The K_D from SPR should be in good agreement with the K_i from enzyme inhibition assays and the reciprocal of the K_a from ITC. Any discrepancies may point to experimental artifacts or more complex binding mechanisms that warrant further investigation.
This rigorous, multi-platform approach ensures the scientific integrity of the generated data, providing a solid foundation for further research and development efforts targeting serine proteases.
References
- 1. [On inhibition of the coagulation enzyme thrombin by benzamidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Research-Grade 4-Chlorobenzamidine Hydroiodide: From Sourcing to Application
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the landscape of protease inhibitor research, the selection of high-quality reagents is paramount to the integrity and reproducibility of experimental outcomes. 4-Chlorobenzamidine hydroiodide, a competitive inhibitor of serine proteases, serves as a critical tool in studying enzyme kinetics, validating therapeutic targets, and developing novel drug candidates. This guide provides a comprehensive overview of this compound, from navigating the commercial supplier landscape to its practical application in the laboratory. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower researchers in their scientific endeavors.
Navigating the Commercial Landscape: Selecting a Supplier for Research-Grade this compound
The quality of your research is intrinsically linked to the quality of your reagents. Selecting a reputable supplier for this compound (CAS: 115297-57-9) requires a diligent assessment of several key factors beyond mere availability and price. For a compound like this compound, where purity and consistency are critical, a thorough evaluation of supplier specifications is essential.
A survey of the market reveals several key suppliers of research-grade this compound, including prominent names such as Fisher Scientific[1], and a variety of vendors available through platforms like ChemicalBook.[2][3][4]
To aid in the selection process, we have compiled a table outlining the critical parameters to consider when evaluating commercial suppliers.
Table 1: Key Supplier and Product Specifications for this compound
| Parameter | Importance | Key Considerations | Example Data/Information to Request |
| Purity (%) | High | Impurities can lead to off-target effects and inaccurate kinetic data. | Request a lot-specific Certificate of Analysis (CoA) detailing the purity determined by a validated analytical method (e.g., HPLC, NMR). Look for purities of ≥95% for most research applications. |
| Analytical Data | High | Provides evidence of identity and purity. | Request copies of 1H NMR, 13C NMR, and HPLC data for the specific lot. This allows for independent verification of the compound's structure and purity. |
| Certificate of Analysis (CoA) | Essential | A formal document guaranteeing the quality of the product. | The CoA should clearly state the lot number, purity, identity confirmation method, and date of analysis. Reputable suppliers will readily provide this document.[5] |
| Lot-to-Lot Consistency | High | Ensures the reproducibility of experiments over time. | Inquire about the supplier's quality control processes and their ability to provide data on the consistency between different production batches. |
| Physical Properties | Medium | Important for proper handling and preparation of solutions. | Verify that the supplier's stated melting point (typically around 235-240 °C) is consistent with literature values.[6] |
| Technical Support | Medium | Access to scientific expertise can be valuable for troubleshooting. | Evaluate the responsiveness and expertise of the supplier's technical support team. |
| Packaging and Availability | Low | Practical considerations for ordering and storage. | Check for suitable package sizes and lead times for delivery. |
Quality Control and In-House Verification
Upon receipt of this compound, it is prudent to perform in-house quality control, especially for critical experiments. This self-validating step ensures the integrity of your starting material.
-
Spectroscopic Verification: A simple 1H NMR spectrum can confirm the identity of the compound. While detailed spectral data for the hydroiodide salt is not always readily available in public databases, the aromatic proton signals can be compared with data for the related 4-Chlorobenzamide to ensure the core structure is correct.[7][8][9]
-
Purity Assessment by HPLC: A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a good starting point for method development.[10][11][12]
Handling and Storage: Ensuring Compound Stability
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring the safety of laboratory personnel.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Irritant: this compound is classified as a skin and eye irritant.[14] In case of contact, rinse the affected area with copious amounts of water.
Storage Conditions:
-
Temperature: Store at ambient temperatures in a dry, cool, and well-ventilated place.[1]
-
Container: Keep the container tightly closed to prevent moisture absorption.
-
Light Sensitivity: The compound is light-sensitive, so it should be stored in a light-resistant container.[6]
Mechanism of Action: A Competitive Inhibitor of Serine Proteases
This compound belongs to the benzamidine class of compounds, which are well-established competitive inhibitors of trypsin-like serine proteases.[15] The inhibitory mechanism is rooted in the structural mimicry of the natural substrate of these enzymes.
Serine proteases, such as trypsin, thrombin, and plasmin, possess a highly specific S1 binding pocket that preferentially binds to arginine or lysine residues of their substrates. The bottom of this pocket contains a negatively charged aspartate residue (Asp189 in trypsin) that forms a salt bridge with the positively charged side chain of the substrate.
The benzamidine moiety of 4-Chlorobenzamidine acts as an effective arginine mimetic. The positively charged amidinium group of the inhibitor forms a strong ionic interaction with the aspartate residue in the S1 pocket, effectively blocking the active site and preventing the binding and cleavage of the natural substrate. The 4-chloro substituent on the benzene ring contributes to the binding affinity, likely through hydrophobic interactions within the S1 pocket.[15][16]
Experimental Protocols: A Practical Guide to Using this compound
The following protocols provide a starting point for utilizing this compound in common serine protease inhibition assays.
Protocol 1: Determination of IC50 using an Absorbance-Based Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or another suitable chromogenic substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration should be at least 100-fold higher than the expected IC50.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include control wells with 20 µL of assay buffer only (no inhibitor).
-
Prepare a working solution of trypsin in the assay buffer. The concentration should be chosen to give a linear rate of substrate hydrolysis over 10-15 minutes.
-
Add 160 µL of the trypsin solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a working solution of the chromogenic substrate (e.g., BAEE) in the assay buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 253 nm for BAEE) over time using a microplate reader in kinetic mode.
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of the Inhibition Constant (Ki)
For a more in-depth characterization of a competitive inhibitor, determining the inhibition constant (Ki) is essential. This can be achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
In addition to varying the inhibitor concentration, also vary the substrate concentration (typically from 0.5 to 5 times the Km value).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
Data Analysis:
-
Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Ki can be determined from the relationship between the apparent Km (Kmapp) and the inhibitor concentration: Kmapp = Km (1 + [I]/Ki). Alternatively, a Dixon plot (1/V vs. [I]) can be used.[17] The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can also be used to estimate Ki from the IC50 value.[18]
Conclusion
This compound is a valuable tool for researchers studying serine proteases. By carefully selecting a reputable supplier, performing in-house quality control, and adhering to proper handling and storage procedures, researchers can ensure the reliability and reproducibility of their experimental data. A thorough understanding of its competitive mechanism of action and the application of robust experimental protocols will empower scientists to effectively utilize this inhibitor in their pursuit of novel scientific discoveries and therapeutic advancements.
References
- 1. 4-Chlorobenzamidine hydriodide, 96% | Fisher Scientific [fishersci.ca]
- 2. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 115297-57-9 [chemicalbook.com]
- 4. This compound | 115297-57-9 [amp.chemicalbook.com]
- 5. Certificates of Analysis (COA) | STERIS [steris.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chlorobenzamidine Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Chlorobenzamidine hydroiodide. As a crucial reagent in various synthetic pathways, a thorough understanding of its chemical characteristics and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on risk mitigation, empowering researchers to not only follow protocols but to comprehend the rationale that underpins them.
Compound Profile and Hazard Identification
This compound (CAS No. 115297-57-9) is a solid, crystalline compound with a molecular weight of 282.51 g/mol .[1][2] Its structure, featuring a reactive amidine group, a chlorinated benzene ring, and an iodide salt, dictates its utility in synthesis as well as its hazard profile. The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory system.[1][3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][3] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[1][3] |
The "Warning" signal word is a clear indicator that while the substance is not acutely toxic, it can cause significant discomfort and potential injury upon improper handling.[3] Understanding the causality is key: the amidine group can act as a strong base and nucleophile, readily reacting with biological macromolecules in the skin and mucous membranes, leading to irritation. The hydroiodide salt can also contribute to the irritant effects.
The Self-Validating Safety Protocol: A Multi-Layered Approach
A robust safety protocol is not a mere checklist, but a dynamic system of overlapping safeguards. For this compound, this involves a three-tiered approach: Engineering Controls, Personal Protective Equipment (PPE), and Standard Operating Procedures (SOPs).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[4] This is non-negotiable. The causality is straightforward: the fume hood provides constant negative pressure, ensuring that any fine dust particles or aerosols generated during handling are immediately exhausted, preventing inhalation.[5]
Proximity to an eyewash station and a safety shower is also a critical engineering control.[1][6] In the event of accidental contact, immediate and copious irrigation is the most effective first aid measure.[1]
Personal Protective Equipment (PPE): The Researcher's Shield
The selection of appropriate PPE is a critical decision point that directly impacts personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities.[1][4] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[3] |
| Skin and Body Protection | A long-sleeved lab coat and chemical-resistant gloves (nitrile gloves are a suitable choice).[4] | Prevents skin contact and subsequent irritation. Glove integrity should be inspected before each use.[3] |
| Respiratory Protection | Generally not required when handling small quantities within a certified fume hood. For larger scale operations or in the absence of adequate ventilation, a NIOSH-approved respirator with a particulate filter is necessary.[1][4] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[3] |
Standard Operating Procedures (SOPs): From Benchtop to Disposal
Adherence to well-defined SOPs is the final, crucial layer of protection. These procedures should be documented and readily available to all personnel.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer: To minimize dust generation, carefully weigh and transfer the solid compound.[4] Avoid any actions that could create airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.[4]
-
Post-Handling: After use, thoroughly decontaminate the work area and any equipment with an appropriate solvent. Wash hands and any exposed skin with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[4]
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It is stable under normal conditions, but should be kept away from incompatible materials such as strong oxidizing agents.[1]
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for disposal by a licensed contractor.[1][3]
Emergency Protocols: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash before reuse.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][3] |
Accidental Release: For a small spill, ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[3] Avoid creating dust.[3] For a large spill, evacuate the area and follow your institution's emergency response procedures.
Visualizing Safety Workflows
To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes and workflows.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: Decision tree for first aid response to accidental exposure.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research setting is not merely about following rules, but about fostering a deep-seated culture of safety. By understanding the chemical properties of this compound and the scientific rationale behind the handling precautions, researchers can not only protect themselves and their colleagues but also ensure the reliability and reproducibility of their experimental results. This guide serves as a foundational resource to be integrated into your laboratory's specific safety protocols.
References
Methodological & Application
Application Notes and Protocols: Incorporating 4-Chlorobenzamidine Hydroiodide in Cell Lysis Buffers
Introduction: The Imperative of Protease Inhibition in Cellular Analysis
The process of cell lysis, while essential for accessing intracellular proteins for analysis, initiates a cascade of events that can compromise sample integrity.[1] Upon rupture of the cell membrane, the highly regulated and compartmentalized cellular environment is disrupted, releasing a host of endogenous proteases.[1][2] These enzymes, freed from their natural constraints, can rapidly degrade target proteins, leading to reduced yields, loss of function, and artifactual results in downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.[1][3] Therefore, the inclusion of protease inhibitors in the lysis buffer is not merely a recommendation but a critical step for ensuring the fidelity and reproducibility of experimental data.[1]
Among the various classes of proteases, serine proteases are one of the most abundant and active groups encountered in cell lysates.[4] This family of enzymes, which includes well-known members like trypsin and chymotrypsin, utilizes a highly conserved catalytic mechanism to cleave peptide bonds. This guide provides a detailed overview and protocol for the use of 4-Chlorobenzamidine hydroiodide, a specific competitive inhibitor of serine proteases, to preserve protein integrity during cell lysis.
The Science of Serine Protease Inhibition
Mechanism of Action: The Catalytic Triad
Serine proteases employ a "catalytic triad" in their active site, typically consisting of serine (Ser), histidine (His), and aspartate (Asp) residues.[5] In a concerted reaction, the histidine residue acts as a general base, accepting a proton from the serine's hydroxyl group. This greatly increases the nucleophilicity of the serine oxygen, enabling it to launch an attack on the carbonyl carbon of a target peptide bond in a substrate protein. This process leads to the formation of a transient tetrahedral intermediate and subsequent cleavage of the protein.
Competitive Inhibition by Benzamidine Derivatives
This compound functions as a competitive inhibitor. Its molecular structure mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. The positively charged amidinium group of the inhibitor forms a strong ionic interaction with the negatively charged aspartate residue located at the bottom of the enzyme's S1 specificity pocket.[6] This binding event physically occludes the active site, preventing substrate proteins from binding and being cleaved. The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.
Why Use a Substituted Benzamidine? The Role of the 4-Chloro Group
The choice of a substituted benzamidine, such as 4-Chlorobenzamidine, is rooted in principles of medicinal chemistry. The addition of substituents to the benzene ring can modulate the inhibitor's binding affinity and specificity. A study on various substituted benzamidines revealed that the hydrophobicity and electron-donating or -withdrawing properties of the substituent significantly influence the interaction with the active sites of different serine proteases.[3] The chlorine atom at the para (4) position is an electron-withdrawing group and increases the hydrophobicity of the molecule. This can alter the binding kinetics and potency of the inhibitor compared to unsubstituted benzamidine, potentially offering enhanced or more specific inhibition of certain proteases.[3]
Quantitative Data and Key Properties
While specific inhibition constants (Ki) for 4-Chlorobenzamidine are not widely published, data for the parent compound, benzamidine, provide a valuable benchmark for its activity against key serine proteases. The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating higher potency.
| Property | Value / Information | Source(s) |
| Chemical Name | 4-chlorobenzenecarboximidamide;hydroiodide | [1] |
| CAS Number | 115297-57-9 | [1][7][8] |
| Molecular Formula | C₇H₈ClIN₂ | [1][8] |
| Molecular Weight | 282.51 g/mol | [1][8] |
| Inhibition Type | Reversible, Competitive | [2][6] |
| Target Class | Serine Proteases (e.g., Trypsin, Thrombin) | [6] |
| Ki for Benzamidine (Parent Compound) vs. Trypsin | ~19 µM | [2] |
| Typical Working Concentration (Benzamidine HCl) | 0.5 - 2.0 mM | [9] |
| Solubility (Benzamidine HCl) | Readily soluble in water and ethanol | [6] |
| Storage (Powder) | Store tightly sealed in a dry, cool, well-ventilated place. Light sensitive. | [8][10] |
Experimental Protocols
The following protocols provide a framework for the effective use of this compound. As with any protease inhibitor, optimal concentrations may vary depending on the cell type, protein of interest, and expression levels of endogenous proteases. It is recommended to start with the suggested concentration and optimize as needed.
Protocol 1: Preparation of a 100 mM Stock Solution
A concentrated stock solution allows for easy addition to various lysis buffers without significantly altering their final volume.
Materials:
-
This compound (MW: 282.51 g/mol )
-
Nuclease-free water or absolute ethanol
-
Microcentrifuge tubes
-
Vortexer
Procedure:
-
Weigh out 28.25 mg of this compound powder.
-
Transfer the powder to a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of nuclease-free water or ethanol to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The resulting solution is a 100 mM stock.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Protocol 2: Incorporation into a Standard RIPA Lysis Buffer
RIPA (Radioimmunoprecipitation Assay) buffer is a stringent lysis buffer suitable for whole-cell extracts, including nuclear and membrane proteins.
Materials:
-
RIPA Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[11]
-
100 mM this compound stock solution (from Protocol 1)
-
Other required protease inhibitors (e.g., for cysteine, aspartic, and metalloproteases)
-
Phosphatase inhibitors (if analyzing protein phosphorylation)
-
Ice bucket
Procedure:
-
On the day of the experiment, place the required volume of RIPA buffer on ice to cool.
-
Just before lysing the cells, add the 100 mM this compound stock solution to the cold RIPA buffer to a final concentration of 1 mM . To do this, add 10 µL of the 100 mM stock for every 1 mL of RIPA buffer .
-
Add other protease and phosphatase inhibitors to their recommended final concentrations.
-
Mix the complete lysis buffer by gentle inversion. Keep on ice at all times.
-
Proceed with your standard cell lysis protocol for adherent or suspension cells.[11]
Protocol 3: Incorporation into a Gentle Lysis Buffer (Non-ionic Detergent)
For experiments where maintaining protein-protein interactions or enzyme activity is crucial (e.g., co-immunoprecipitation), a milder lysis buffer is often used.
Materials:
-
Gentle Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
100 mM this compound stock solution (from Protocol 1)
-
Other required inhibitors
-
Ice bucket
Procedure:
-
Prepare and chill the gentle lysis buffer on ice.
-
Immediately before use, supplement the buffer with this compound to a final concentration of 1 mM (add 10 µL of 100 mM stock per 1 mL of buffer ).
-
Add any other necessary inhibitors.
-
Mix gently and keep the complete buffer on ice.
-
Proceed with your cell lysis protocol, typically involving incubation on ice with gentle agitation.
Trustworthiness and Self-Validation: Best Practices
To ensure the efficacy of protease inhibition in your experiments, consider the following:
-
Always Add Fresh: As a reversible inhibitor, and to mitigate any potential for degradation in aqueous buffers over time, always add this compound to your lysis buffer immediately before use.
-
Keep It Cold: Perform all lysis steps on ice or at 4°C. Low temperatures slow down the activity of all enzymes, including proteases, providing an additional layer of protection.
-
Use a Cocktail Approach: No single inhibitor can block all types of proteases.[4] 4-Chlorobenzamidine is specific to serine proteases. For comprehensive protection, it should be used as part of a broader inhibitor cocktail that also targets cysteine, aspartic, and metalloproteases.
-
Empirical Validation: The ultimate test of your lysis procedure is the quality of your results. If you suspect protein degradation (e.g., appearance of lower molecular weight bands on a Western blot), consider increasing the concentration of this compound or other inhibitors in your cocktail.
By understanding the mechanism of action and following robust, validated protocols, researchers can confidently incorporate this compound into their cell lysis workflows to safeguard their proteins of interest and generate high-quality, reliable data.
References
- 1. 4-Chlorobenzamidine hydriodide, 96% | Fisher Scientific [fishersci.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chlorobenzamide CAS#: 619-56-7 [amp.chemicalbook.com]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. This compound | 115297-57-9 [chemicalbook.com]
- 8. This compound | 115297-57-9 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 203436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Harnessing 4-Chlorobenzamidine for High-Purity Serine Protease Purification
An Application Guide for Researchers
Senior Application Scientist Note: This document provides a comprehensive guide to the principles and protocols for using 4-Chlorobenzamidine-functionalized affinity media in the purification of serine proteases. While many commercially available resins use p-aminobenzamidine, the underlying principles of competitive inhibition are directly applicable to the 4-chlorobenzamidine ligand. This guide synthesizes established methodologies with mechanistic insights to empower researchers in designing robust and efficient purification strategies.
Introduction: The Challenge of Serine Protease Management
Serine proteases are a ubiquitous class of enzymes crucial to countless biological processes. However, their uncontrolled activity during protein extraction and purification can lead to significant sample degradation, compromising yield and function.[1][2] Effectively isolating these proteases or removing them as contaminants is a critical step in producing high-quality biologics, research reagents, and therapeutics. Affinity chromatography, which leverages a specific, reversible interaction between a protein and an immobilized ligand, is an ideal method for this purpose.[3][4]
The benzamidine functional group is a potent competitive inhibitor of serine proteases like trypsin, thrombin, and Factor Xa, as it mimics the side chains of their natural substrates, arginine and lysine.[2][5] By immobilizing a benzamidine derivative, such as 4-Chlorobenzamidine, onto a solid support matrix (e.g., cross-linked agarose), we can create a highly selective affinity resin for capturing these enzymes from complex biological mixtures.[6][7] This guide details the mechanism, applications, and step-by-step protocols for utilizing this powerful purification technique.
Part 1: The Scientific Basis of Separation
Mechanism of Competitive Inhibition
The catalytic mechanism of serine proteases involves a "catalytic triad" in the active site that recognizes and cleaves peptide bonds C-terminal to specific amino acid residues, primarily arginine and lysine. The positively charged guanidinium group of benzamidine acts as a structural mimic of the side chains of these amino acids. This allows it to bind tightly and reversibly within the enzyme's specificity pocket, competitively inhibiting the binding of the natural substrate.
The 4-chloro substitution on the benzene ring influences the ligand's electronic properties and hydrophobicity. This modification can enhance the binding affinity for certain proteases whose active sites have complementary hydrophobic pockets, potentially offering different selectivity compared to unsubstituted benzamidine or p-aminobenzamidine.[5]
The Affinity Matrix: More Than Just a Ligand
The performance of the affinity resin depends on more than just the inhibitor. Key components include:
-
Solid Support: Highly cross-linked agarose beads are commonly used, providing a porous, hydrophilic matrix with excellent flow properties and chemical stability.[8][9]
-
Spacer Arm: A long, flexible spacer arm connects the 4-Chlorobenzamidine ligand to the agarose bead.[7] This arm extends the ligand away from the matrix surface, overcoming steric hindrance and making it more accessible for binding to the active site of target proteases.
Part 2: Core Applications in Research and Drug Development
The versatility of 4-Chlorobenzamidine affinity chromatography supports several critical workflows:
-
Removal of Contaminant Proteases: This is the most common application. A cell lysate, serum sample, or cell culture supernatant is passed through the column. The serine proteases are captured by the resin, while the target protein of interest flows through, protected from degradation.[1][10]
-
Purification of Target Serine Proteases: In this "positive chromatography" mode, the goal is to isolate a specific serine protease (e.g., urokinase, kallikrein) from a mixture. The target protease binds to the resin, contaminants are washed away, and the purified enzyme is then eluted.[7]
-
Post-Cleavage Enzyme Removal: Recombinant protein workflows often use serine proteases like thrombin or Factor Xa to cleave purification tags (e.g., GST, His-tag). After cleavage, the reaction mixture is passed through the benzamidine column to specifically remove the protease, leaving the pure, tag-free target protein.[1]
Part 3: Detailed Experimental Protocols
These protocols provide a robust starting point for purification. Optimization may be required depending on the specific protein and sample matrix.
Data Presentation: Buffer and Reagent Compositions
| Buffer/Reagent Name | Composition | Purpose |
| Binding Buffer | 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4 - 8.0 | Promotes specific binding of serine proteases while minimizing non-specific ionic interactions.[10][11] |
| Low pH Elution Buffer | 0.05 M Glycine-HCl, 0.5 M NaCl, pH 3.0 | Disrupts the ionic interactions holding the protease in the active site, causing elution.[6] |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.0 | Immediately neutralizes eluted fractions to prevent acid-induced denaturation of the target protein.[6][10] |
| Competitive Elution Buffer | 20 mM p-Aminobenzamidine in Binding Buffer | A high concentration of a soluble competitor displaces the immobilized ligand, eluting the bound protease under non-denaturing conditions.[10][11] |
| Regeneration Buffers | Alternating washes of Binding Buffer (pH 7.4-8.0) and a low pH buffer (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.5). | Strips tightly bound proteins and contaminants, preparing the column for reuse.[11] |
| Storage Solution | 0.05 M Acetate Buffer, pH 4.0, containing 20% Ethanol | Prevents microbial growth during long-term storage.[8][10] |
Protocol 1: Removal of Serine Protease Contaminants
This protocol is designed for applications where the protein of interest does not bind to the resin.
References
- 1. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.cn]
- 2. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 4. pro.unibz.it [pro.unibz.it]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. storage.by.prom.st [storage.by.prom.st]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. gels.yilimart.com [gels.yilimart.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes & Protocols: 4-Chlorobenzamidine Hydroiodide in Affinity Chromatography
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical guide on the application of 4-Chlorobenzamidine hydroiodide in affinity chromatography for the purification of serine proteases. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for successful implementation.
Section 1: The Principle of Benzamidine-Based Affinity Chromatography
Affinity chromatography is a powerful purification technique that leverages the specific, reversible binding interaction between a target molecule and an immobilized ligand.[1][2] In the context of serine protease purification, derivatives of benzamidine, such as 4-Chlorobenzamidine and more commonly p-aminobenzamidine, serve as highly effective competitive inhibitors.[3] These small molecules mimic the structure of arginine and lysine side chains, which are the natural substrates for trypsin-like serine proteases. This structural mimicry allows them to bind with high specificity to the active site of these enzymes.[1]
When a crude protein mixture is passed through a chromatography column containing a resin with covalently attached benzamidine ligands, the target serine proteases will bind to the immobilized inhibitors, while other proteins with no affinity will pass through the column.[1] The bound proteases can then be eluted by altering the buffer conditions to disrupt the ligand-protein interaction, resulting in a highly purified and concentrated enzyme preparation.
Mechanism of Inhibition and Binding
Benzamidine and its derivatives are reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and urokinase.[4][5] The positively charged amidinium group of the benzamidine ligand forms a salt bridge with the carboxylate group of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. Additional hydrophobic and van der Waals interactions between the benzene ring of the ligand and the hydrophobic residues lining the active site pocket further stabilize the complex. The chloro- substitution on the benzamidine ring can influence the electronic properties and hydrophobicity of the ligand, potentially modulating its binding affinity for specific proteases.[4]
Section 2: Crafting the Affinity Matrix: Ligand Immobilization
The successful application of this compound in affinity chromatography hinges on its stable covalent attachment to a solid support, typically beaded agarose.[6] The choice of immobilization chemistry is critical to ensure proper ligand orientation, accessibility, and stability of the final affinity resin.
Key Considerations for Immobilization:
-
Support Matrix: Cross-linked beaded agarose (e.g., Sepharose) is a widely used support due to its porous nature, high surface area, and chemical stability.[7] The degree of cross-linking (e.g., 4% or 6%) influences the mechanical strength and flow properties of the resin.[8]
-
Spacer Arm: Introducing a spacer arm between the ligand and the agarose matrix can overcome steric hindrance and improve the accessibility of the ligand to the target protein's active site.
-
Ligand Density: The concentration of the immobilized ligand can significantly impact the binding capacity and specificity of the resin.[9] While a higher ligand density generally leads to a higher binding capacity, it can also increase non-specific binding.[9] Conversely, a very low ligand density may result in inefficient capture of the target protein.[9] Optimization of ligand density is often necessary for specific applications.[9]
Protocol 1: Synthesis of 4-Chlorobenzamidine-Agarose Resin
This protocol describes a general method for the covalent coupling of 4-Chlorobenzamidine to an activated agarose support. A common approach involves the use of cyanogen bromide (CNBr)-activated agarose, though other activation chemistries like those involving N-hydroxysuccinimide (NHS) esters can also be employed.[6]
Materials:
-
CNBr-activated Sepharose 4B
-
This compound
-
Coupling Buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: 0.05 M acetate buffer, pH 4.0 containing 20% ethanol[10]
Procedure:
-
Resin Preparation: Weigh out the desired amount of CNBr-activated Sepharose 4B powder and hydrate it in 1 mM HCl. Wash the swollen resin with copious amounts of 1 mM HCl on a sintered glass funnel to remove preservatives.
-
Ligand Solubilization: Dissolve the this compound in the Coupling Buffer.
-
Coupling Reaction: Immediately transfer the washed resin to the ligand solution. Gently mix the suspension on a rotary shaker for 2 hours at room temperature or overnight at 4°C.
-
Blocking Unreacted Groups: After the coupling reaction, collect the resin by filtration and transfer it to the Blocking Buffer. Incubate for 2 hours at room temperature to block any remaining active groups on the agarose.
-
Washing: Wash the resin extensively with Wash Buffer 1 and Wash Buffer 2, alternating between the two for at least three cycles. This step is crucial for removing non-covalently bound ligands and blocking agents.
-
Final Wash and Storage: Perform a final wash with the Storage Buffer. The prepared affinity resin can be stored as a slurry in the Storage Buffer at 4°C.[11]
Section 3: Affinity Chromatography Workflow
A typical affinity chromatography experiment involves four main stages: equilibration, sample application, washing, and elution.
Caption: A generalized workflow for affinity chromatography.
Protocol 2: Purification of Trypsin-like Proteases
This protocol provides a general framework for the purification of a trypsin-like serine protease from a crude lysate using the prepared 4-Chlorobenzamidine-agarose resin.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0.[10][12] The high salt concentration helps to minimize non-specific ionic interactions.[10]
-
Elution Buffers (choose one):
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.[10]
-
Sample: Clarified cell lysate or other protein solution containing the target protease.
Procedure:
-
Column Packing and Equilibration:
-
Pack the 4-Chlorobenzamidine-agarose resin into a suitable chromatography column.[13]
-
Wash the packed column with 5-10 column volumes (CV) of distilled water to remove the storage buffer.[10]
-
Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the effluent match that of the buffer.[10]
-
-
Sample Preparation and Application:
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance (A280 nm) of the effluent returns to baseline, indicating that all unbound proteins have been removed.[10]
-
For samples where ionic interactions are a concern, an optional high-salt wash (e.g., Binding Buffer with 1 M NaCl) can be performed before elution.[10]
-
-
Elution:
-
Low pH Elution: Apply the Low pH Elution Buffer to the column. Immediately begin collecting fractions into tubes containing Neutralization Buffer to prevent denaturation of the eluted protein at low pH.[10][13]
-
Competitive Elution: Apply the Competitive Elution Buffer to the column and collect fractions. This method is advantageous as it maintains a constant pH throughout the purification.[10] Note that the eluent will have a high A280 absorbance, so protein detection in the collected fractions must be done by other means, such as an activity assay or SDS-PAGE.[10]
-
-
Post-Elution Analysis:
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE).
-
Perform an enzyme activity assay to identify the fractions containing the active protease.
-
Section 4: Validation and Quality Control
To ensure the robustness and reproducibility of the affinity chromatography protocol, several validation steps are recommended.
| Validation Parameter | Methodology | Acceptance Criteria |
| Column Packing Efficiency | Pulse injection of a non-binding substance (e.g., acetone) and calculation of asymmetry factor (As) and Height Equivalent to a Theoretical Plate (HETP).[13] | Asymmetry factor typically between 0.8 and 1.8. HETP should be within a specified range for the packed column. |
| Binding Capacity | Load the column with an excess of the target protein and quantify the amount bound before breakthrough occurs. | The dynamic binding capacity should be consistent across multiple runs and meet the process requirements. |
| Purity of Eluted Protein | SDS-PAGE, HPLC, or mass spectrometry analysis of the eluted fractions. | The purity of the target protein should meet the predefined specifications for the intended application. |
| Ligand Stability and Leaching | Analysis of the eluted fractions for the presence of the leached ligand. | Ligand leaching should be minimal and below a predetermined acceptable level. |
| Column Lifetime | Perform repeated purification cycles and monitor key performance indicators such as binding capacity and purity.[14] | The column should maintain its performance for a specified number of cycles.[14] |
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Target Protein | - Inefficient binding (incorrect pH or ionic strength of binding buffer).- Target protein denaturation during elution.- Ligand density on the resin is too low. | - Optimize the pH and salt concentration of the binding buffer.- For low pH elution, ensure rapid neutralization of collected fractions.- Consider using competitive elution.- Synthesize a resin with a higher ligand density. |
| Low Purity of Eluted Protein | - Non-specific binding of contaminant proteins.- Inefficient washing. | - Increase the salt concentration in the binding and wash buffers.- Include an intermediate wash step with a higher salt concentration.- Optimize the elution conditions (e.g., use a gradient instead of a step elution). |
| No Binding of Target Protein | - Inactive ligand due to improper immobilization.- Active site of the target protein is blocked.- Incorrect binding buffer conditions. | - Verify the successful immobilization of the ligand.- Ensure the sample is properly prepared and the active site is accessible.- Re-evaluate and optimize the binding buffer composition. |
| High Backpressure | - Clogged column frit or resin.- Sample is too viscous. | - Filter or centrifuge the sample before application.- Dilute viscous samples with binding buffer.- If necessary, unpack and clean the column. |
Section 6: Column Cleaning and Storage
Proper maintenance of the affinity column is essential for its longevity and consistent performance.
Cleaning-in-Place (CIP) Protocol:
For routine cleaning, a cycle of alternating high and low pH buffers is often effective.
-
Wash the column with 3-5 CV of 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5.
-
Wash with 3-5 CV of 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5.
-
Repeat this cycle 2-3 times.
-
For more severe fouling, washing with a non-ionic detergent (e.g., 0.1% Triton X-100) or denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be considered, followed by extensive washing to remove these agents.[10][15]
Storage:
For long-term storage, the column should be equilibrated with a buffer that prevents microbial growth. A common storage solution is 0.05 M acetate buffer, pH 4.0 containing 20% ethanol.[10] Store the column at 4°C.
References
- 1. nbinno.com [nbinno.com]
- 2. Principles of Common Affinity Purification Formats | AAT Bioquest [aatbio.com]
- 3. nbinno.com [nbinno.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. bvchroma.com [bvchroma.com]
- 9. Essential role of the concentration of immobilized ligands in affinity chromatography: purification of guanidinobenzoatase on an ionized ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gels.yilimart.com [gels.yilimart.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. Chromatography Resin Lifetime Validation: Methods, Influencing Factors, and Case Studies - Bio-Link [biolink.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Co-crystallization of proteins with 4-Chlorobenzamidine hydroiodide.
Application Note & Protocol
A Practical Guide to the Co-Crystallization of Proteins with 4-Chlorobenzamidine Hydroiodide
Abstract
The determination of high-resolution, three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery and fundamental biological research. Co-crystallization, a technique where a protein and its ligand are complexed prior to crystallization, is an indispensable method for achieving this goal, particularly when ligand binding induces significant conformational changes or when ligands possess low solubility.[1] This guide provides a comprehensive, in-depth protocol for the co-crystallization of proteins with this compound, a versatile small molecule fragment. We delve into the scientific principles governing its interaction with target proteins, particularly serine proteases, and offer detailed, field-proven methodologies for complex preparation, high-throughput screening, and hit optimization. This document is intended for researchers, structural biologists, and drug development professionals seeking to leverage co-crystallization for structural elucidation.
Scientific Principles & Rationale
The Role of 4-Chlorobenzamidine in Protein Crystallography
4-Chlorobenzamidine is a small, rigid molecule that serves as an excellent tool in protein crystallography for several reasons:
-
Serine Protease Inhibition: The benzamidine moiety is a well-established pharmacophore that acts as a potent competitive inhibitor of serine proteases like trypsin and thrombin. The positively charged amidinium group mimics the guanidinium group of arginine, allowing it to form strong salt bridges with the carboxylate side chain of the conserved aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket.[2][3] This high-affinity, specific binding can stabilize the protein in a single, homogenous conformation, which is a critical prerequisite for successful crystallization.[4]
-
Fragment-Based Discovery: With a molecular weight of 282.51 g/mol , this compound falls squarely into the category of a "fragment".[5] In Fragment-Based Drug Discovery (FBDD), such low-complexity molecules are screened to identify low-affinity but high-quality binding interactions.[6] Co-crystallization with fragments like 4-chlorobenzamidine can reveal key "hot spots" in a protein's binding site, providing a structural blueprint for growing the fragment into a more potent lead compound.[7][8]
-
Impact of the 4-Chloro Substituent: The chlorine atom at the para-position of the benzene ring significantly influences the molecule's properties. It increases the hydrophobicity of the fragment, potentially leading to favorable van der Waals interactions within the binding pocket. Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of the amidine group and affect the overall binding thermodynamics.[2]
The Co-Crystallization Imperative: Why and When to Use It
Obtaining a protein-ligand structure can be approached in two primary ways: co-crystallization or soaking.[9][10] While soaking (introducing a ligand to a pre-formed apo-protein crystal) is often simpler, co-crystallization is frequently the method of choice, and sometimes the only viable option.[11][12]
Key Advantages of Co-Crystallization:
-
Capturing Conformational Change: If ligand binding induces a significant conformational rearrangement in the protein, attempting to soak the ligand into an apo crystal will likely lead to crystal shattering or a loss of diffraction. Co-crystallization ensures that the protein adopts its ligand-bound state before the crystal lattice is formed.[1]
-
Overcoming Solubility Issues: Many druglike fragments, including 4-chlorobenzamidine derivatives, have poor aqueous solubility. Co-crystallization allows the complex to be formed at lower, more manageable protein concentrations before being concentrated for crystallization trials, mitigating the risk of ligand precipitation.[11]
-
Ensuring Full Occupancy: For ligands with moderate to low affinity, achieving high occupancy in a soaking experiment can be difficult. By pre-incubating the protein with a molar excess of the ligand, co-crystallization maximizes the probability of forming a fully-occupied complex, which is essential for clear electron density of the ligand in the final structure.[13]
Materials & Reagents
Equipment
-
Analytical balance
-
pH meter
-
Centrifugal filter units (e.g., 10 kDa MWCO)
-
Low-binding microcentrifuge tubes
-
Pipettes (P10, P200, P1000) and sterile, low-retention tips
-
Refrigerated microcentrifuge (4°C)
-
Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates)
-
Plate sealing film
-
Stereomicroscope for crystal visualization
-
Liquid handling robot (optional, for high-throughput screening)
Reagents
-
Target Protein: Purified to >95% homogeneity as assessed by SDS-PAGE and Dynamic Light Scattering (DLS). The protein should be stable and monodisperse in a well-defined buffer.[14][15]
-
This compound: ≥96% purity.[5]
-
Buffer components: All buffers should be prepared with ultrapure water and sterile-filtered (0.22 µm). Common buffers include Tris-HCl, HEPES, or MES, depending on the pH stability range of the target protein.
-
Additives: NaCl, MgCl₂, etc., as required for protein stability.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, molecular biology grade.
-
Commercial Crystallization Screens: A diverse set of sparse-matrix screens (e.g., from Hampton Research, Molecular Dimensions).
Core Protocols
Protocol 1: Stock Solution Preparation
Causality: The accuracy of these stock solutions is paramount for reproducibility. Using a co-solvent like DMSO is often necessary for fragments but must be kept at a concentration that does not interfere with protein stability or crystallization (<5-10% v/v in the final drop is a common guideline).[1]
-
Protein Stock Preparation: a. Prepare the target protein in a suitable, filtered, and degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). b. Concentrate the protein to a working concentration, typically between 5-20 mg/mL, using a centrifugal filter unit.[15] c. Determine the final protein concentration using a reliable method (e.g., UV absorbance at 280 nm with the calculated extinction coefficient). d. Centrifuge the final protein stock at ~14,000 x g for 10 minutes at 4°C to remove any small aggregates immediately before use.[14]
-
Ligand Stock Preparation: a. Calculate the mass of this compound (MW: 282.51 g/mol ) required to make a high-concentration stock solution (e.g., 100 mM). b. Dissolve the powder in 100% anhydrous DMSO to the desired concentration. Gentle vortexing or sonication may be required. c. Store the ligand stock at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Protein-Ligand Complex Formation
Causality: The goal is to achieve near-saturating occupancy (>90%) of the ligand in the binding site without causing protein precipitation.[13] A 5- to 10-fold molar excess of ligand over protein is a standard starting point, balancing the need for high occupancy against the risk of non-specific effects or precipitation from excessive DMSO. Incubation allows the binding equilibrium to be reached.
-
On ice, transfer a calculated volume of the clarified protein stock solution to a fresh low-binding microcentrifuge tube.
-
Add the 100 mM this compound stock solution to the protein to achieve the desired final molar ratio (e.g., 1:10 protein:ligand). Add the ligand stock dropwise while gently flicking the tube to ensure mixing without introducing bubbles.
-
Self-Validation: Prepare a parallel control sample containing an equivalent volume of DMSO without the ligand. This helps to isolate the effect of the ligand from the effect of the co-solvent.
-
Incubate the protein-ligand mixture on ice or at room temperature for 30-60 minutes. The optimal time and temperature can be target-dependent.[11]
-
After incubation, centrifuge the complex solution again at 14,000 x g for 10 minutes at 4°C to pellet any precipitate that may have formed upon ligand addition. Use the supernatant for setting up crystallization trials.
Protocol 3: High-Throughput Co-Crystallization Screening
Causality: The vapor diffusion method allows for a slow increase in the concentration of both the protein-ligand complex and the precipitant, gently pushing the solution towards a supersaturated state where nucleation and crystal growth can occur.[16] Using sparse-matrix screens maximizes the chances of finding a successful crystallization condition by sampling a wide range of chemical space (precipitants, pH, salts, and additives).[17]
-
Plate Setup: Using a 96-well sitting drop plate, pipette the reservoir solutions from a commercial sparse-matrix screen into the corresponding wells (typically 80-100 µL per well).
-
Drop Dispensing: In the smaller "sitting drop" post for each well, dispense the protein-ligand complex and the reservoir solution. A common ratio is 1:1. For example, dispense 200 nL of the protein-ligand complex and 200 nL of the reservoir solution.
-
Sealing and Incubation: Carefully seal the plate with a clear sealing film to create an isolated environment for each well.
-
Incubate the plates at a constant, vibration-free temperature (e.g., 20°C or 4°C).
-
Monitor the drops for crystal growth using a microscope at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month).
Diagram 1: Co-Crystallization Workflow
Caption: Workflow for co-crystallization screening.
Data Analysis & Troubleshooting
Once initial hits (small crystals, spherulites, or promising precipitate) are identified, the next phase is optimization. This involves systematically varying the components of the successful condition (e.g., precipitant concentration, pH) in a grid screen to produce larger, single, diffraction-quality crystals.
Table 1: Troubleshooting Common Co-Crystallization Problems
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Amorphous Precipitate | Protein/complex concentration is too high; kinetics are too fast. | Decrease the protein concentration. Set up drops with a lower protein:reservoir ratio (e.g., 1:2). Try a lower incubation temperature. |
| Phase Separation (Oil) | High concentration of certain precipitants (e.g., PEGs); protein is not stable in the condition. | Reduce the precipitant concentration. Screen additives that may increase protein solubility (e.g., glycerol, L-arginine). |
| No Crystals, Clear Drops | Protein/complex is too soluble; concentration is too low. | Increase the protein concentration. Use a higher precipitant concentration. Try seeding techniques (micro or macro).[9][10] |
| Microcrystals/Needles | Nucleation is too rapid, preventing the growth of large single crystals. | Lower the protein concentration. Fine-tune the precipitant concentration (grid screen). Screen additives that can slow growth or alter crystal packing. |
| Salt Crystals | The condition contains a high concentration of salt that has crystallized. | Compare with control (protein-free) drops. True protein crystals will often exhibit birefringence under polarized light and can be stained with a protein-specific dye. |
Case Study: Co-crystallization of Bovine Trypsin with 4-Chlorobenzamidine
Bovine trypsin is a model serine protease that is readily crystallized. Co-crystallization with 4-chlorobenzamidine serves as an excellent validation of the outlined protocols.
Table 2: Example Optimization Grid Screen for Trypsin-4-Chlorobenzamidine Complex
Initial Hit Condition: 1.8 M Ammonium Sulfate, 0.1 M Sodium Acetate pH 4.6
| 1.6 M (NH₄)₂SO₄ | 1.8 M (NH₄)₂SO₄ | 2.0 M (NH₄)₂SO₄ | 2.2 M (NH₄)₂SO₄ | |
| pH 4.2 | Clear | Microcrystals | Needles | Precipitate |
| pH 4.6 | Microcrystals | Single Crystals | Needles | Precipitate |
| pH 5.0 | Clear | Clear | Microcrystals | Needles |
| pH 5.4 | Clear | Clear | Clear | Microcrystals |
This hypothetical table illustrates how systematically varying pH and precipitant concentration around an initial hit can lead to the identification of an optimal condition for growing large, single crystals.
Diagram 2: Benzamidine Binding in Serine Protease S1 Pocket
Caption: Schematic of benzamidine binding in a protease S1 pocket.
Conclusion
Co-crystallization with this compound is a powerful and effective strategy for obtaining high-resolution structural information of target proteins, particularly serine proteases. Its ability to stabilize a specific conformation and its utility as a starting point for fragment-based drug design make it an invaluable tool. By carefully controlling protein quality, optimizing ligand concentration, and systematically screening a wide range of crystallization conditions, researchers can significantly increase the probability of success. The protocols and rationale presented in this guide provide a robust framework for the successful application of this technique in both academic and industrial research settings.
References
- 1. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 2. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Computational Design | MDPI [mdpi.com]
- 5. 4-Chlorobenzamidine hydriodide, 96% | Fisher Scientific [fishersci.ca]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal‐structures‐guided design of fragment‐based drugs for inhibiting the main protease of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based cocktail crystallography by the Medical Structural Genomics of Pathogenic Protozoa Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Integrity: 4-Chlorobenzamidine Hydroiodide as a Serine Protease Inhibitor in Biological Extracts
Introduction: The Challenge of Proteolysis in Protein Research
The accurate study of protein function, structure, and interactions is contingent upon the successful isolation of intact, full-length proteins from their native cellular or tissue environments. However, the process of cell lysis inevitably disrupts cellular compartmentalization, leading to the release of a host of degradative enzymes, most notably proteases. These enzymes, if left unchecked, can rapidly degrade target proteins, resulting in truncated, non-functional products and leading to artifactual experimental results. Among the most ubiquitous and problematic of these enzymes are the serine proteases, which employ a highly reactive serine residue in their active site to catalyze the hydrolysis of peptide bonds. To counteract this rampant proteolysis, the inclusion of protease inhibitors in lysis buffers is an indispensable step in most protein extraction protocols. This application note provides a detailed guide to the use of 4-Chlorobenzamidine hydroiodide, a competitive inhibitor of serine proteases, for the preservation of protein integrity in biological extracts.
Mechanism of Action: Competitive Inhibition of Serine Proteases
This compound belongs to the benzamidine class of reversible, competitive inhibitors of serine proteases.[1] Its mechanism of action is rooted in its structural mimicry of the arginine and lysine side chains, which are the preferred substrates for trypsin-like serine proteases. The positively charged amidinium group of the benzamidine moiety forms strong ionic and hydrogen bonds within the S1 specificity pocket of the protease, the same pocket that recognizes and binds the side chains of arginine and lysine residues in substrate proteins. This binding event physically occludes the active site, preventing the substrate from accessing the catalytic triad (serine, histidine, and aspartate) and thereby inhibiting proteolytic activity. As a competitive inhibitor, the efficacy of this compound is dependent on its concentration relative to the substrate. By using a sufficient concentration in the lysis buffer, it effectively outcompetes endogenous substrates for binding to the active site of serine proteases.
Caption: Mechanism of competitive inhibition by this compound.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C7H8ClIN2 | [2] |
| Molecular Weight | 282.51 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Information on solubility in common biological buffers is not readily available. Benzamidine HCl is soluble in water. | [3] |
| Stability | Stable under normal conditions. Solutions of benzamidine HCl are recommended to be prepared fresh. | [1] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before use.
Application Notes and Protocols
Preparation of Stock Solution
Due to the limited availability of specific stability data for this compound in solution, it is recommended to prepare fresh stock solutions for each experiment. Based on the properties of the related compound benzamidine HCl, a stock solution can be prepared in deionized water.
Protocol for 100 mM Stock Solution:
-
Weigh out 28.25 mg of this compound.
-
Dissolve in 1 mL of deionized water.
-
Vortex until fully dissolved.
-
Store on ice for immediate use.
Working Concentration
The optimal working concentration of this compound should be empirically determined for each specific application, as the level of protease activity can vary significantly between different cell types and tissues. A starting point for optimization can be extrapolated from the recommended concentrations for benzamidine HCl, which is typically used at a final concentration of 1 mM.[1] For extracts with high proteolytic activity, such as those from yeast, a higher concentration of up to 4 mM may be necessary.[1]
Protocol for Inhibition of Proteolysis during Mammalian Cell Lysis
This protocol provides a general guideline for the use of this compound in the preparation of protein extracts from cultured mammalian cells for downstream applications such as Western blotting.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer, Tris-buffered saline with detergent)
-
This compound stock solution (100 mM, freshly prepared)
-
Other protease inhibitors (optional, for a broader spectrum of inhibition)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis Buffer Preparation:
-
On the day of the experiment, prepare the complete lysis buffer.
-
Immediately before use, add this compound stock solution to the lysis buffer to achieve the desired final concentration (e.g., 1 mM). For example, add 10 µL of a 100 mM stock solution to 990 µL of lysis buffer.
-
If desired, add other protease inhibitors to create a comprehensive inhibitor cocktail.
-
-
Cell Lysis:
-
For adherent cells, add the complete lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish) and incubate on ice for 5-10 minutes. Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in the complete lysis buffer.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Storage:
-
Carefully transfer the supernatant (protein extract) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.
-
Caption: Experimental workflow for protein extraction using this compound.
Comparison with Other Serine Protease Inhibitors
While this compound is an effective inhibitor of serine proteases, it is often used as part of a broader protease inhibitor cocktail to ensure comprehensive protection against various classes of proteases.
| Inhibitor | Class | Mechanism | Target Proteases | Notes |
| 4-Chlorobenzamidine | Small Molecule | Reversible, Competitive | Trypsin-like Serine Proteases | Part of the benzamidine family of inhibitors. |
| PMSF | Small Molecule | Irreversible | Serine Proteases | Unstable in aqueous solutions, toxic. |
| Aprotinin | Peptide | Reversible | Serine Proteases | A polypeptide, effective at low concentrations.[4] |
| Leupeptin | Peptide | Reversible | Serine and Cysteine Proteases | Broad-spectrum inhibitor. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Protein degradation still observed | Insufficient inhibitor concentration | Increase the final concentration of this compound (e.g., to 2-4 mM). |
| Degradation by other protease classes | Add a broad-spectrum protease inhibitor cocktail that includes inhibitors for cysteine, aspartic, and metalloproteases. | |
| Inhibitor instability | Ensure that the this compound stock solution is prepared fresh before each use. | |
| Precipitation in lysis buffer | Poor solubility | Ensure the stock solution is fully dissolved before adding to the lysis buffer. Consider preparing the stock in a small amount of an organic solvent like DMSO before diluting in an aqueous buffer, but verify solvent compatibility with downstream applications. |
Conclusion
This compound is a valuable tool for researchers seeking to prevent the degradation of their target proteins by serine proteases during extraction from biological samples. Its competitive mechanism of action makes it an effective inhibitor of this major class of proteases. For optimal results, it is recommended to use freshly prepared solutions and to empirically determine the ideal working concentration for the specific cell or tissue type being studied. The inclusion of this compound in a well-formulated lysis buffer is a critical step towards ensuring the isolation of high-quality, intact proteins for reliable and reproducible downstream analysis.
References
Application Note: Preparation of Concentrated Stock Solutions of 4-Chlorobenzamidine Hydroiodide
Abstract & Introduction
4-Chlorobenzamidine hydroiodide is a substituted benzamidine derivative. Compounds of the benzamidine class are well-established as reversible, competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1] They function by interacting with the active site of the enzyme, specifically mimicking the binding of the natural arginine or lysine substrates. The strategic preparation of a concentrated, accurate, and stable stock solution is the foundational step for any quantitative biological assay, including enzyme kinetics, protein purification, and cell-based experiments.
This technical guide provides a detailed, field-proven protocol for the preparation, storage, and handling of stock solutions of this compound. The methodologies described herein are designed to ensure solution integrity, experimental reproducibility, and operator safety. We will explain the causality behind key procedural choices, such as solvent selection and storage conditions, grounding our recommendations in established physicochemical principles and data from closely related compounds.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is critical for safe handling and accurate solution preparation. This compound is a solid at room temperature and is classified as an irritant.[2] It is also noted to be sensitive to light and moisture, which dictates specific handling and storage requirements.[3]
Table 1: Physicochemical and Safety Profile of this compound
| Property | Value | Source(s) |
| Chemical Name | 4-chlorobenzenecarboximidamide;hydroiodide | [4] |
| CAS Number | 115297-57-9 | [4] |
| Molecular Formula | C₇H₇ClN₂ • HI (or C₇H₈ClIN₂) | [4] |
| Molecular Weight | 282.51 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Key Hazards | Causes skin and serious eye irritation; May cause respiratory irritation. | [2] |
| Handling Notes | Light and moisture sensitive. | [3] |
Mandatory Safety Precautions:
-
Always handle this compound within a fume hood or a well-ventilated area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[2]
-
Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
Core Protocol: Stock Solution Preparation
Principle of the Method
Directly weighing the small masses of an inhibitor required for a typical working concentration (e.g., 0.5 - 4.0 mM) is prone to significant error. Therefore, a highly accurate, concentrated stock solution is prepared, which can be reliably diluted to the final working concentration. The choice of solvent is paramount and is dictated by the compound's solubility and its compatibility with the intended downstream biological assays.
Solvent Selection Rationale
While specific solubility data for this compound is not widely published, its structure as a hydroiodide salt strongly suggests good solubility in polar protic solvents. We can infer its behavior from the well-characterized analog, Benzamidine hydrochloride:
-
Primary Recommendation: High-Purity Water (e.g., Milli-Q®, 18.2 MΩ·cm) . Benzamidine HCl is highly soluble in water (50 mg/mL). As a salt, this compound is expected to readily dissolve in water to produce a clear solution suitable for most enzymatic assays and cell culture applications.
-
Alternative: Dimethyl Sulfoxide (DMSO) . Benzamidine HCl is also soluble in DMSO (approx. 25 mg/mL).[5] DMSO is an excellent choice if a higher concentration is required than what is achievable in water, or if the experimental design necessitates an organic solvent. However, the final concentration of DMSO in the assay should be carefully controlled (typically <0.5%) as it can have physiological effects.[5]
This protocol will focus on the preparation of an aqueous stock solution.
Required Materials & Equipment
-
This compound (CAS: 115297-57-9)
-
Analytical balance (4-decimal place)
-
Weighing paper or boat
-
Spatula
-
Calibrated micropipettes and sterile tips
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
High-purity (≥18 MΩ·cm) sterile water
-
Vortex mixer
-
Sonicator bath (optional)
-
Amber or foil-wrapped microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE)
Calculation Workflow
To determine the mass of solid required, use the following fundamental equation:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Caption: Calculation workflow for determining the required mass.
Table 2: Quick Reference for Weighing this compound (MW = 282.51 g/mol )
| Desired Stock Concentration | For 1 mL Final Volume | For 5 mL Final Volume | For 10 mL Final Volume |
| 10 mM | 2.83 mg | 14.13 mg | 28.25 mg |
| 50 mM | 14.13 mg | 70.63 mg | 141.26 mg |
| 100 mM | 28.25 mg | 141.26 mg | 282.51 mg |
Step-by-Step Experimental Protocol
This protocol describes the preparation of 5 mL of a 50 mM aqueous stock solution .
-
Preparation: In a fume hood, assemble all necessary equipment. Tare the analytical balance with a clean weigh boat.
-
Weighing: Carefully weigh out 70.6 mg (0.0706 g) of this compound powder onto the weigh boat. Record the exact mass.
-
Transfer: Quantitatively transfer the weighed powder into a 5 mL Class A volumetric flask. Tap the weigh boat gently to ensure all powder is transferred. A small, dry funnel may be used to facilitate this process.
-
Initial Dissolution: Add approximately 3 mL of high-purity water to the volumetric flask. Cap the flask securely and vortex for 30-60 seconds. The powder should dissolve readily.
-
Causality Note: Using a volume less than the final volume for initial dissolution ensures that the final volume can be precisely adjusted. Volumetric flasks are calibrated for a specific volume ("to contain"), providing high accuracy.
-
-
Troubleshooting Dissolution: If the solid does not dissolve completely with vortexing, place the capped flask in a room temperature water bath sonicator for 5-10 minutes.[6] Avoid heating the solution, as this may promote hydrolysis or degradation.
-
Volume Adjustment: Once the solid is fully dissolved and the solution is clear, carefully add high-purity water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Final Mixing: Cap the flask and invert it slowly 10-15 times to ensure the solution is homogeneous.
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes (e.g., 20-100 µL) in amber or foil-wrapped, sterile microcentrifuge tubes. This is critical due to the compound's light sensitivity and the poor stability of related aqueous solutions.[3][5]
-
Labeling: Clearly label each aliquot with the compound name, concentration (50 mM), solvent (H₂O), preparation date, and your initials.
-
Storage: Store the aliquots immediately at -20°C or below.
Visualization of the Complete Workflow
Caption: Complete workflow from solid compound to stored stock solution.
Storage and Solution Stability
This is a critical parameter for ensuring experimental validity.
-
Solid Compound: The solid powder should be stored tightly sealed in a cool, dry, and dark place as recommended by the manufacturer, paying attention to its moisture sensitivity.[2][3]
-
Aqueous Stock Solutions: Based on data for Benzamidine HCl, aqueous solutions are not stable for long periods and should ideally be prepared fresh on the day of use.[5] Storing aqueous solutions, even at 4°C, for more than a day is not recommended.[5]
-
Frozen Aliquots: For convenience, aliquots may be stored at -20°C or -80°C for short-term use (1-2 weeks). However, repeated freeze-thaw cycles must be avoided. The use of single-use aliquots is a self-validating system that minimizes this risk. For long-term studies, it is best practice to prepare a new stock solution from the solid powder.
References
Troubleshooting & Optimization
4-Chlorobenzamidine hydroiodide stability under different pH and temperature conditions.
Technical Support Center: 4-Chlorobenzamidine Hydroiodide
A Guide to Understanding and Managing Stability in Experimental Settings
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its chemical stability. As a potent inhibitor of serine proteases and a valuable building block in medicinal chemistry, ensuring its integrity in solution is paramount for reproducible and accurate experimental outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability, providing you with the expertise to proactively design robust experiments and troubleshoot common issues.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound in aqueous solutions? The principal route of degradation is the hydrolysis of the amidine functional group to form the corresponding amide, 4-Chlorobenzamide.[1][2] This reaction involves the nucleophilic attack of water or hydroxide ions on the central carbon of the amidine group.
Q2: How does pH dramatically affect the stability of 4-Chlorobenzamidine solutions? The stability of 4-Chlorobenzamidine is highly pH-dependent.[1]
-
Acidic to Neutral pH (pH < 7): The compound is significantly more stable. The amidine group is basic and exists predominantly in its protonated form (an amidinium ion). This positive charge repels nucleophiles and protects the carbon from attack, slowing hydrolysis.[1]
-
Basic pH (pH > 8): The compound degrades rapidly. In basic conditions, the amidine is deprotonated to its neutral free base form. This neutral species is highly susceptible to nucleophilic attack by hydroxide ions, leading to accelerated hydrolysis.[1] Studies on similar benzamidinium compounds show a dramatic decrease in half-life as the pH increases from 9 to 13.[1]
Q3: What is the expected effect of temperature on the stability of this compound? As with most chemical reactions, the rate of hydrolysis for 4-Chlorobenzamidine increases with temperature.[3] Storing solutions at elevated temperatures will accelerate the degradation process at any given pH. For forced degradation studies, temperatures are often elevated to 50-60°C to deliberately induce and study degradation.[3]
Q4: What are the best practices for preparing and storing aqueous stock solutions? To ensure maximum stability and experimental consistency:
-
Solvent Choice: While soluble in water, preparing stock solutions in an acidic buffer (e.g., pH 4-5) is highly recommended to maintain the more stable protonated form.
-
Short-Term Storage: For use within 1-2 days, store aqueous solutions at 2-8°C. It is advised not to store aqueous solutions of similar compounds for more than a day at room temperature.[4]
-
Long-Term Storage: For longer-term storage, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
-
Best Practice: The most reliable approach is to prepare solutions fresh for each experiment whenever possible.
Q5: Is the hydroiodide salt form inherently more stable than the free base? Yes. In its solid, crystalline state, the hydroiodide salt is significantly more stable than the isolated free base. The salt form ensures the amidine group is protonated, which is the more stable form of the molecule. In solution, dissolving the salt directly yields the more stable amidinium cation.
Section 2: Troubleshooting Guide: Common Experimental Issues
| Issue Encountered | Probable Root Cause (Causality) | Recommended Action & Troubleshooting Steps |
| Inconsistent biological activity or variable kinetic data from day to day. | Compound Degradation. The most likely cause is the hydrolysis of the active 4-Chlorobenzamidine into the inactive 4-Chlorobenzamide. This occurs if stock solutions are stored for too long, at room temperature, or in neutral/basic buffers (e.g., PBS pH 7.4). | 1. Prepare Fresh Solutions: Always prepare a new dilution from a frozen stock or fresh solid for each experiment. 2. Control pH: Ensure your final assay buffer does not raise the pH to a level that causes rapid degradation during the experiment's timeframe. 3. Verify Integrity: Analyze your stock solution using the HPLC method in Section 5 to quantify the parent compound and check for the presence of the 4-Chlorobenzamide peak. |
| A new, unexpected peak appears and grows over time in HPLC analysis. | Hydrolysis Product Formation. The new peak is almost certainly 4-Chlorobenzamide, the primary hydrolytic degradant. Its appearance confirms that your solution conditions are promoting degradation. | 1. Confirm Peak Identity: If available, inject a standard of 4-Chlorobenzamide to confirm its retention time matches the unexpected peak. 2. Review Storage Conditions: Immediately assess the pH, temperature, and age of the solution. Move to recommended storage conditions (acidic pH, frozen). 3. Re-evaluate Experimental Buffer: If degradation occurs within the experimental timeframe, your buffer system may be too basic. Consider if a lower pH buffer is compatible with your assay. |
| Complete loss of compound after overnight incubation in a basic buffer. | Accelerated Base-Catalyzed Hydrolysis. Benzamidine compounds are known to hydrolyze rapidly at high pH.[1] An overnight incubation in a basic solution (pH > 9) is a harsh condition that can lead to complete conversion to the corresponding amide. | 1. Perform a Time-Course Study: If basic conditions are required, determine the compound's half-life at that specific pH and temperature to define a viable experimental window. 2. Modify Experimental Design: If possible, modify the protocol to minimize exposure time to the high pH environment. |
Section 3: The Chemistry of Degradation: Hydrolysis Pathway
Understanding the mechanism of hydrolysis is key to preventing it. The reaction is primarily catalyzed by hydroxide ions (base-catalyzed), but an acid-catalyzed pathway also exists.
Base-Catalyzed Hydrolysis (Dominant Pathway)
This pathway is the most significant concern for stability.[1] It proceeds in several steps:
-
Deprotonation: At neutral to basic pH, the stable 4-chlorobenzamidinium cation is in equilibrium with its neutral (free base) form, 4-chlorobenzamidine.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) from the solution attacks the electrophilic carbon of the neutral amidine. This is the rate-limiting step and explains the rapid acceleration of degradation at higher pH where [OH⁻] is greater.[5]
-
Intermediate Formation: This attack forms an unstable tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating ammonia (or an amine) and forming the final product, 4-Chlorobenzamide.
Section 4: Summary of Stability Data
This table summarizes the expected stability of this compound under various common experimental and storage conditions, based on established principles of amidine chemistry.[1][3]
| Condition | Temperature | Expected Stability | Primary Degradant | Key Considerations & Recommendations |
| Acidic Buffer (pH 3-5) | 2-8°C | High . Half-life of many days to months. | 4-Chlorobenzamide | Recommended for stock solutions. The amidinium form is protected from hydrolysis. |
| Acidic Buffer (pH 3-5) | 25°C (RT) | Good . Stable for the duration of most experiments. | 4-Chlorobenzamide | Suitable for working solutions. Avoid prolonged storage. |
| Neutral Buffer (pH 6-7.5) | 2-8°C | Moderate . Slow degradation can occur over days. | 4-Chlorobenzamide | Use with caution for stock solutions. Prepare fresh if possible. |
| Neutral Buffer (pH 6-7.5) | 25°C (RT) | Limited . Degradation may be significant over 24-48 hours. | 4-Chlorobenzamide | Not recommended for storage. Prepare solutions immediately before use. |
| Basic Buffer (pH 8-10) | 25°C (RT) | Low . Rapid degradation. Half-life can be in the order of hours to a few days.[1] | 4-Chlorobenzamide | Avoid these conditions unless required by the experiment. If necessary, limit exposure time. |
| Strong Base (pH > 11) | 25°C (RT) | Very Low . Extremely rapid degradation.[1] | 4-Chlorobenzamide | Unsuitable for most applications. Used in forced degradation studies to quickly generate degradants. |
| Any pH | ≥ 40°C | Stability Decreases Significantly | 4-Chlorobenzamide | Elevated temperatures will accelerate hydrolysis across all pH levels. |
| Solid State | Room Temp | Very High . Stable for years when protected from moisture and light. | N/A | Store in a well-sealed container in a cool, dry, dark place. |
Section 5: Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradants and establishing a stability-indicating analytical method.[6]
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or a water/methanol mixture.[3]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at room temperature due to the high reactivity under basic conditions.[1]
-
Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Incubate the stock solution (as is or in water) at an elevated temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Quenching: Immediately stop the reaction for acid and base samples by neutralizing them with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration for HPLC analysis. Analyze against a non-degraded control to determine the percentage of degradation.
Protocol 2: A Stability-Indicating HPLC Method
This method is designed to separate 4-Chlorobenzamidine from its primary degradant, 4-Chlorobenzamide, ensuring accurate quantification. The method is based on established principles for analyzing these types of compounds.[7][8]
| Parameter | Recommended Condition | Rationale / Expertise Note |
| HPLC System | HPLC with UV Detector | Standard for purity and stability analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, enabling good separation of the more polar amidine from the less polar amide.[7] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (e.g., 40:60 v/v) | The organic/aqueous mixture allows for tuning of retention times. The 0.1% formic acid is critical: it ensures the mobile phase is acidic, protonating the amidine to give a sharp, symmetrical peak shape and preventing interaction with silanol groups on the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration and detector sensitivity. |
| Detection λ | ~230 nm | Both 4-Chlorobenzamidine and 4-Chlorobenzamide contain a chlorophenyl chromophore and should have strong absorbance in this UV region. A UV scan should be performed to determine the optimal wavelength. |
| Run Time | ~15 minutes | Should be sufficient to elute the parent compound and its degradant with good resolution. |
System Suitability: Before running samples, inject a mixture of 4-Chlorobenzamidine and 4-Chlorobenzamide. The method is suitable if:
-
The resolution between the two peaks is > 2.0.
-
The tailing factor for the 4-Chlorobenzamidine peak is < 1.5.
-
The relative standard deviation (%RSD) for replicate injections is < 2.0%.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. uregina.ca [uregina.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing off-target effects of 4-Chlorobenzamidine hydroiodide in cell culture.
A Guide to Mitigating Off-Target Effects in Cell Culture
Introduction: 4-Chlorobenzamidine hydroiodide is a member of the benzamidine class of molecules, which are recognized as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2][3] While it serves as a valuable tool for probing the function of these enzymes in various cellular processes, like all small molecule inhibitors, its utility is contingent on its specificity. Off-target effects, where the compound interacts with unintended molecular targets, can lead to misleading data, confounding results, and significant loss of time and resources.[4][5]
This guide is designed for researchers, scientists, and drug development professionals to provide a framework for using this compound effectively. We will address common issues, provide robust troubleshooting strategies, and detail essential validation protocols to help you distinguish true on-target activity from confounding off-target effects, ensuring the integrity and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound belongs to a class of compounds known as benzamidines. These are synthetic, competitive inhibitors of serine proteases.[2][3] The benzamidine moiety mimics the arginine side chain, allowing it to bind to the S1 pocket of trypsin-like serine proteases, thereby blocking the active site and preventing substrate cleavage. The 4-chloro substitution on the benzene ring modifies the compound's physicochemical properties, which can influence its potency and selectivity for different proteases.
Q2: What are "off-target effects" and why are they a major concern? A2: Off-target effects are unintended interactions between a small molecule inhibitor and cellular targets other than the primary one.[4] These interactions can trigger unrelated signaling pathways, induce toxicity, or produce a cellular phenotype that is mistakenly attributed to the inhibition of the intended target.[5][6] This is a critical issue in research because it can lead to incorrect conclusions about the biological role of the target protein and the mechanism of action of the compound under investigation.[5]
Q3: My cells are dying after treatment. Is this due to on-target inhibition, off-target effects, or general toxicity? A3: This is a critical question that requires experimental validation. Cell death could be a valid on-target effect if your target serine protease is essential for cell survival. However, it could also be an off-target effect if the compound inhibits another essential protein, or it could be non-specific cytotoxicity caused by the compound's chemical properties. To distinguish these possibilities, you must perform a cytotoxicity assay (see Protocol 2) in parallel with your primary experiment. This will help you determine the concentration at which the compound is toxic, independent of its intended inhibitory activity.[7]
Q4: What is a good starting concentration for my cell culture experiment? A4: A common mistake is to use a single, high concentration. The optimal concentration should be determined empirically for your specific cell line and assay. If the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) is known from biochemical assays, a good starting point for cell-based assays is typically 5 to 10 times this value. However, it is crucial to perform a dose-response experiment (see Protocol 1) covering a wide range of concentrations (e.g., from 0.1x to 100x the biochemical IC50) to identify the lowest concentration that gives the desired biological effect without inducing significant cytotoxicity.[8]
Q5: How should I prepare and store this compound? A5: Proper handling is key to reproducibility.
-
Solubilization: Like many small molecules, this compound is often soluble in organic solvents like DMSO.[9] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
Working Solution: When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the culture is low (typically <0.1%) to avoid solvent-induced artifacts.[8] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO without the inhibitor.
Section 2: Troubleshooting Guide: When Results Are Unexpected
This section addresses common problems where off-target effects may be the root cause.
Issue 1: The Observed Phenotype Does Not Match the Target's Known Function
-
Symptom: You are inhibiting a specific serine protease, but you observe a cellular response (e.g., changes in morphology, gene expression, or cell cycle) that has not been previously associated with that protease's activity.
-
Underlying Problem: This strongly suggests that the observed phenotype is driven by the compound's interaction with one or more off-targets.[7] The off-target effect may be more potent or dominant in your specific cellular context.
-
Troubleshooting Workflow: Follow a systematic approach to validate that your observed effect is linked to your intended target.
Caption: Workflow for diagnosing on-target vs. off-target phenotypes.
Issue 2: High Degree of Cell Death at Low Concentrations
-
Symptom: You observe significant cell death or growth inhibition at concentrations at or below the IC50 required for target inhibition.
-
Underlying Problem: The compound may have inherent cytotoxic properties, or it may be potently inhibiting an off-target that is critical for cell viability.
-
Solution:
-
Perform a Cytotoxicity Assay: Use a method like LDH release (for necrosis) or MTT/resazurin reduction (for metabolic activity) to determine the cytotoxic concentration range (see Protocol 2).[7]
-
Determine the Therapeutic Window: Compare the dose-response curve for your desired phenotype (target inhibition) with the dose-response curve for cytotoxicity. A useful compound will have a clear separation between these two curves. If they overlap significantly, the compound is not suitable for studying the intended target in your system, as you cannot distinguish the desired effect from general toxicity.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Symptom: The magnitude of the effect varies significantly between experiments performed under seemingly identical conditions.
-
Underlying Problem: This can be due to several factors:
-
Compound Instability: The compound may be unstable in your culture medium over the time course of the experiment.
-
Poor Solubility: The compound may be precipitating out of solution, leading to an inconsistent effective concentration.[7]
-
Cellular Variability: Differences in cell passage number, confluency, or overall health can alter cellular responses.[7]
-
-
Solution:
-
Check Solubility: After diluting the compound into your medium, inspect it under a microscope to check for precipitates.[9]
-
Standardize Cell Handling: Use cells within a consistent and narrow passage number range. Ensure cells are in a logarithmic growth phase and are seeded at a consistent density for all experiments.[7]
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of the compound from your frozen stock for each experiment.
-
Section 3: Essential Validation Protocols
Protocol 1: Determining the Optimal Working Concentration (Dose-Response Curve)
This protocol is essential for identifying the concentration range where the compound is effective against its target.
-
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well plates (or other appropriate format)
-
Assay reagents to measure the downstream effect of target inhibition (e.g., substrate for the protease, antibody for a downstream marker).
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in culture medium. Aim for a wide range of final concentrations (e.g., 100 µM down to 10 nM).
-
Controls: Prepare two essential controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations and controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the assay to measure the biological endpoint.
-
Data Analysis: Plot the biological response against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 (half-maximal effective concentration). The optimal working concentration is typically in the plateau region of this curve.
-
Protocol 2: Assessing Compound Cytotoxicity (e.g., LDH Assay)
This protocol measures membrane integrity to quantify cell death.
-
Materials:
-
Cells, compound dilutions, and controls prepared as in Protocol 1.
-
Commercially available LDH Cytotoxicity Assay Kit.
-
96-well clear-bottom plates.
-
-
Procedure:
-
Treat Cells: Follow steps 1-5 from Protocol 1.
-
Prepare Controls: In addition to the untreated and vehicle controls, prepare a "Maximum LDH Release" control by adding the lysis buffer provided in the kit to a set of untreated wells 30-45 minutes before the end of the incubation.
-
Collect Supernatant: Carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the collected supernatants and incubating for a specific time.
-
Measure Absorbance: Read the absorbance on a plate reader at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot % cytotoxicity against the log of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Section 4: Data Interpretation & Best Practices
Data Summary: Recommended Concentration Guidelines
| Parameter | Guideline | Rationale |
| Initial Screening Concentration | 1-10 µM | A common starting point for many inhibitors to determine if there is any biological activity. |
| Optimal Working Concentration | Determined by Dose-Response (EC50) | The lowest concentration that gives a maximal, on-target effect. Using concentrations far above the EC50 plateau significantly increases the risk of off-target activity. |
| Maximum Non-Toxic Concentration | Determined by Cytotoxicity Assay (CC50) | The highest concentration that does not cause significant cell death. Your working concentration must be well below this value. |
| Final DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic and cause their own cellular effects, confounding results.[8] |
Best Practices Checklist
Caption: On-target vs. off-target interactions of a small molecule inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.selleckchem.com [file.selleckchem.com]
Why is my 4-Chlorobenzamidine hydroiodide not inhibiting protease activity?
Topic: Troubleshooting 4-Chlorobenzamidine Hydroiodide Inhibition Failure
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into common challenges encountered during protease inhibition assays. If you've found that your this compound is not inhibiting protease activity as expected, this guide will walk you through a logical troubleshooting process, from inhibitor preparation to advanced assay diagnostics.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my reaction, but I'm seeing no inhibition of protease activity. What's wrong?
This is a common issue that can stem from several factors, ranging from the inhibitor's integrity to the specifics of your assay setup. 4-Chlorobenzamidine, like its parent compound benzamidine, is a competitive inhibitor that primarily targets serine proteases such as trypsin, thrombin, and plasmin.[1][2][3] Its mechanism relies on the positively charged amidino group mimicking the side chain of arginine or lysine, allowing it to bind reversibly to the S1 pocket of the protease's active site.[4]
Failure to observe inhibition is typically traced back to one of five key areas:
-
Inhibitor Integrity: The compound may have degraded before or during the experiment.
-
Inhibitor Concentration: The concentration may be too low to effectively compete with the substrate.
-
Assay Conditions: The buffer composition, pH, or temperature may be suboptimal.
-
Enzyme & Substrate Mismatch: The target protease may not be a susceptible serine protease, or the substrate concentration may be too high.
-
Compound Quality: The initial purity of the inhibitor might be insufficient.
We will explore each of these possibilities in the detailed troubleshooting guide below.
Q2: How does this compound work?
This compound is a competitive, reversible inhibitor.[3][5] This means it competes with the natural substrate for binding to the enzyme's active site. The benzamidine moiety is a structural analog of the arginine side chain. The enzyme's active site, particularly the S1 specificity pocket of trypsin-like serine proteases, contains an aspartate residue that forms an ionic bond with the positively charged guanidinium group of arginine. Benzamidine's amidinium group effectively mimics this interaction, occupying the active site and preventing the substrate from binding.[4] The 4-chloro substitution modifies the hydrophobicity and electronic properties of the phenyl ring, which can influence its binding affinity and specificity for different proteases compared to unsubstituted benzamidine.[2]
Q3: What is the recommended working concentration for this compound?
For general serine protease inhibition, a starting concentration of approximately 1 mM is recommended.[1][4] However, the optimal concentration is highly dependent on the specific protease, the substrate concentration, and the assay conditions. For potent inhibition, the inhibitor concentration should be significantly above the inhibitor constant (Kᵢ) and comparable to or greater than the Michaelis constant (Kₘ) of the substrate. The Kᵢ for unsubstituted benzamidine against trypsin is in the micromolar range (e.g., 19-35 µM).[6][7] Therefore, a range of 0.5 to 4.0 mM may be necessary, particularly for crude extracts with high protease concentrations.[1]
In-Depth Troubleshooting Guide
Step 1: Verify Inhibitor Preparation and Handling
The stability of benzamidine-based inhibitors in solution is a primary failure point. Benzamidine and its derivatives are susceptible to oxidation and hydrolysis, especially in aqueous buffers.[1]
Critical Question: Was your inhibitor solution prepared correctly?
-
Prepare Fresh Solutions: It is strongly recommended to prepare solutions of this compound fresh for each experiment.[1][8] Solutions are not stable and should not be stored for long periods.[9]
-
Use High-Quality Solvent: The compound is soluble in water and alcohol.[1] For aqueous stock solutions, use deoxygenated (degassed) water to minimize oxidation.[1]
-
Check Solubility: While benzamidine hydrochloride is readily soluble in water, ensure your specific compound fully dissolves.[1] Gentle warming may be required. Undissolved compound means the actual concentration in your assay is lower than calculated.
-
Storage of Powder: Store the solid, powdered inhibitor in a dry, cool, and well-ventilated place, protected from light and moisture as per the manufacturer's instructions.[10]
Caption: Troubleshooting workflow for inhibitor preparation.
Step 2: Evaluate Assay Conditions and Parameters
If the inhibitor itself is viable, the problem may lie within your experimental design. As a competitive inhibitor, the effectiveness of 4-Chlorobenzamidine is a dynamic balance between enzyme, substrate, and inhibitor concentrations.
Critical Question: Are your assay conditions optimized for competitive inhibition?
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Inhibitor Concentration | Too low to compete with substrate. | Perform a dose-response experiment, testing a range of inhibitor concentrations (e.g., 10 µM to 5 mM). | This will determine the IC₅₀ (half-maximal inhibitory concentration) and confirm if the inhibitor is active at any concentration. |
| Substrate Concentration | Too high, outcompeting the inhibitor. | Use a substrate concentration at or below its Kₘ value. If Kₘ is unknown, test lower substrate concentrations. | In competitive inhibition, the apparent IC₅₀ increases linearly with substrate concentration. High substrate levels can mask the effect of a competitive inhibitor. |
| Enzyme Concentration | Too high, requiring more inhibitor for a stoichiometric effect. | Ensure you are working within the linear range of the enzyme assay. Titrate the enzyme to find the lowest concentration that gives a robust signal. | While competitive inhibition is theoretically independent of enzyme concentration, very high levels can introduce artifacts and deplete the free inhibitor. |
| Buffer pH | Suboptimal for inhibitor binding or stability. | Benzamidines are most effective in the neutral to slightly alkaline pH range (pH 7-9) where many serine proteases are active.[11] Verify the pH of your final reaction mixture. | The charge state of the amidinium group (pKa ~11.6) is critical for binding to the aspartate in the S1 pocket. Extreme pH can alter enzyme structure and inhibitor protonation. |
| Incubation Time | Insufficient time for binding equilibrium. | Pre-incubate the enzyme with the inhibitor for 5-15 minutes at the assay temperature before adding the substrate. | As a reversible inhibitor, binding is rapid, but pre-incubation ensures equilibrium is reached before the enzymatic reaction begins, providing a more accurate measure of inhibition.[12] |
Step 3: Confirm Protease Identity and Specificity
4-Chlorobenzamidine is not a universal protease inhibitor. It is specific to a particular class of enzymes.
Critical Question: Is your target protease a known target for benzamidine derivatives?
-
Protease Class: 4-Chlorobenzamidine is expected to inhibit serine proteases .[1][2][3] It will not be effective against other classes, such as cysteine proteases, aspartic proteases, or metalloproteases.[13]
-
Specificity within Class: Even within serine proteases, sensitivity varies. It is most effective against trypsin-like enzymes that cleave after basic residues (Arg, Lys).[4] It may be a weak or ineffective inhibitor for chymotrypsin-like serine proteases, which have different substrate specificities.
To confirm your this compound stock is active, test it against a known sensitive protease like trypsin.
Objective: To determine if the prepared inhibitor solution can inhibit a standard serine protease under ideal conditions.
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich T1426)
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Your this compound stock solution
-
Control Inhibitor (optional): A known potent trypsin inhibitor like Aprotinin.
-
96-well microplate and plate reader (405 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve trypsin in ice-cold 1 mM HCl to a stock of 1 mg/mL. Dilute further in Assay Buffer to a working concentration (e.g., 10 µg/mL).
-
Dissolve BApNA in DMSO to a stock of 40 mM. Dilute further in Assay Buffer to a working concentration (e.g., 1 mM).
-
Prepare a fresh 100 mM stock of this compound in Assay Buffer. Create serial dilutions (e.g., to 10 mM, 1 mM, 0.1 mM).
-
-
Set up Assay Plate: In triplicate wells of a 96-well plate, add the following:
-
No Inhibition Control: 20 µL Assay Buffer + 20 µL Trypsin solution
-
Test Inhibition: 20 µL 4-Chlorobenzamidine dilution + 20 µL Trypsin solution
-
Substrate Blank: 40 µL Assay Buffer (no enzyme)
-
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 160 µL of the BApNA working solution to all wells to start the reaction (Final volume = 200 µL).
-
Measure Activity: Immediately begin reading the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).
-
Analyze Data:
-
Subtract the rate of the substrate blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of your inhibitor compared to the "No Inhibition Control".
-
% Inhibition = (1 - (Rate_Inhibitor / Rate_Control)) * 100
-
Expected Outcome: You should observe a dose-dependent decrease in the rate of BApNA hydrolysis. Significant inhibition at concentrations around 1 mM confirms your inhibitor is active. If no inhibition is seen, the inhibitor stock is the primary suspect.
Caption: Workflow for the control experiment to validate inhibitor activity.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. chembk.com [chembk.com]
- 9. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Optimizing 4-Chlorobenzamidine Hydroiodide in Protease Inhibitor Cocktails
Welcome to the technical support center for the optimization of 4-Chlorobenzamidine hydroiodide in your custom protease inhibitor cocktails. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the efficacy of their protein extraction and purification protocols. Here, we provide in-depth technical guidance, troubleshooting advice, and validated experimental protocols to ensure the integrity and yield of your target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in a protease inhibitor cocktail?
This compound is a synthetic, small molecule inhibitor belonging to the benzamidine class of compounds. Its primary role in a protease inhibitor cocktail is to prevent the degradation of proteins by a specific class of proteases.
Based on extensive studies of benzamidine and its derivatives, this compound is a competitive, reversible inhibitor of serine proteases .[1][2] Serine proteases are a large family of enzymes that play critical roles in various cellular processes and, upon cell lysis, can rapidly degrade proteins of interest. The cationic amidino group of benzamidine derivatives interacts with the negatively charged aspartate residue in the S1 subsite of trypsin-like serine proteases, effectively blocking the active site.[3] The presence of the chloro-substituent on the benzene ring is known to influence the inhibitor's binding affinity, potentially enhancing its potency against specific serine proteases.[2]
Common serine proteases that are targeted by benzamidine analogs include:
-
Trypsin
-
Thrombin
-
Plasmin
-
Acrosin
Therefore, incorporating this compound into your cocktail is a strategic choice when your experimental system is known to have high levels of serine protease activity.
Q2: I can't find a recommended starting concentration for this compound. Where should I begin?
The optimal concentration of any protease inhibitor is highly dependent on the specific application, the type of sample (e.g., cell line, tissue), and the abundance of target proteases. While a definitive, universally applicable concentration for this compound is not established in the literature, a rational starting point can be extrapolated from data on related benzamidine inhibitors.
For general protease inhibition, a concentration of approximately 1 mM of benzamidine is often used.[4] For more specific applications, such as inhibiting proteases from yeast, a range of 0.5 to 4.0 mM has been reported.[4]
Recommendation: Start with a concentration of 1 mM this compound in your lysis buffer. Subsequently, you should empirically determine the optimal concentration for your specific system by performing a dose-response experiment.
Q3: My protein of interest is still degrading despite using this compound. What could be the issue?
There are several potential reasons for continued protein degradation. The following troubleshooting guide will help you systematically identify and address the problem.
Troubleshooting Guide: In-depth Analysis of Suboptimal Inhibition
This guide provides a structured approach to troubleshooting when you suspect that this compound is not providing adequate protection.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for suboptimal protease inhibition.
Detailed Troubleshooting Steps
1. Confirm the Protease Class:
-
Rationale: 4-Chlorobenzamidine is specific for serine proteases. If other classes of proteases (e.g., cysteine, aspartic, metalloproteases) are active in your lysate, your protein will still be degraded.
-
Action: Use a commercially available protease activity assay kit to identify the dominant protease classes in your sample. These kits typically employ class-specific substrates.
2. Optimize the Inhibitor Concentration:
-
Rationale: The initial 1 mM recommendation is a starting point. The actual required concentration can vary significantly.
-
Action: Perform a dose-response experiment by titrating this compound over a range of concentrations (e.g., 0.1 mM to 5 mM). Analyze the integrity of your target protein at each concentration using SDS-PAGE and Western blotting.
3. Verify Inhibitor Solubility and Stability:
-
Rationale: An inhibitor that has precipitated out of solution or degraded will not be effective.
-
Solubility: Benzamidine hydrochloride is soluble in water and polar solvents.[5] The solubility of benzamidine hydrochloride in PBS (pH 7.2) is approximately 3 mg/ml.[6] While specific data for the hydroiodide salt is limited, it is expected to have good aqueous solubility. However, always visually inspect your buffer after adding the inhibitor to ensure it has fully dissolved.
-
Stability: Benzamidine derivatives are generally stable in aqueous solutions. However, prolonged storage of stock solutions at room temperature is not recommended.[6] Based on data for the closely related 4-chlorobenzamide, the compound is most stable in slightly acidic to neutral conditions and may be susceptible to hydrolysis under strongly acidic or alkaline conditions.[7]
-
Action:
-
Prepare fresh stock solutions of this compound.
-
Ensure the pH of your lysis buffer is within the optimal range for inhibitor stability (ideally pH 6.5-8.0).
-
Add the inhibitor to your lysis buffer immediately before use.
-
4. Evaluate the Cocktail Composition:
-
Rationale: The other components of your protease inhibitor cocktail can potentially interact with this compound.
-
Action:
-
Synergy: Consider the potential for synergistic effects. For instance, combining a reversible inhibitor like this compound with an irreversible serine protease inhibitor like PMSF or AEBSF can provide broader and more sustained protection.
-
Antagonism: Be aware of potential negative interactions. For example, if your cocktail contains components that significantly alter the pH to a range where this compound is unstable, its efficacy will be compromised.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a systematic approach to identify the most effective concentration of this compound for protecting your protein of interest.
Objective: To determine the minimal concentration of this compound that provides maximal inhibition of protein degradation.
Materials:
-
Your cell or tissue sample
-
Lysis buffer appropriate for your application
-
This compound
-
SDS-PAGE gels and reagents
-
Western blot apparatus and reagents
-
Primary antibody specific to your protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Prepare a 100 mM stock solution of this compound in deionized water or your lysis buffer.
-
Set up a series of lysis buffers containing varying final concentrations of the inhibitor. A suggested range is: 0 mM (negative control), 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM.
-
Lyse your cells or tissue in each of the prepared buffers according to your standard protocol. Keep all samples on ice throughout the procedure.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of total protein for each condition onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using the primary antibody against your target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the results: Compare the intensity of the full-length protein band across the different inhibitor concentrations. The optimal concentration is the lowest concentration that results in the maximal intensity of the intact protein band with minimal degradation products.
Protocol 2: Assessing the Solubility and Stability of this compound in Your Lysis Buffer
Objective: To confirm that this compound remains soluble and stable under your experimental conditions.
Materials:
-
Your chosen lysis buffer
-
This compound
-
pH meter
-
Spectrophotometer (optional)
Procedure:
Part A: Solubility Assessment
-
Prepare your lysis buffer at the intended working temperature.
-
Add this compound to the buffer to achieve your desired final concentration.
-
Vortex or stir the solution for 5-10 minutes.
-
Visually inspect the solution for any precipitate or cloudiness. A clear solution indicates complete solubility.
-
(Optional) For a more quantitative assessment, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes and measure the absorbance of the supernatant at a wavelength where the compound absorbs (if known). Compare this to a similarly prepared solution in a solvent where it is known to be highly soluble.
Part B: Stability Assessment
-
Prepare your lysis buffer containing the optimized concentration of this compound.
-
Measure the initial pH of the solution.
-
Incubate the buffer under your typical experimental conditions (e.g., on ice for 2 hours, or at room temperature for 30 minutes).
-
After the incubation period, re-measure the pH. A significant change in pH could indicate degradation of the inhibitor or other buffer components.
-
To assess inhibitory activity over time, you can perform a time-course experiment. Prepare a larger volume of your complete lysis buffer and at different time points (e.g., 0, 30, 60, 120 minutes), take an aliquot to lyse a fresh sample of your cells or tissue. Analyze the protein integrity by Western blot as described in Protocol 1. Consistent protein protection over time indicates inhibitor stability.
Data Presentation
Table 1: Properties of this compound and Related Compounds
| Property | This compound | Benzamidine |
| Molecular Formula | C₇H₈ClIN₂ | C₇H₈N₂ |
| Molecular Weight | 282.51 g/mol | 120.15 g/mol |
| Target Protease Class | Serine Proteases | Serine Proteases |
| Mechanism of Action | Reversible, Competitive | Reversible, Competitive |
| Reported Ki (Trypsin) | Not reported | ~19 µM[8][9] |
| Aqueous Solubility | Expected to be soluble | Soluble |
| Stability | Most stable at neutral to slightly acidic pH | Stable in aqueous solution, but fresh preparation is recommended |
Advanced Topics
Synergistic Inhibition: A Multi-pronged Approach
For particularly challenging samples with high and diverse protease activity, a single inhibitor may not be sufficient. Combining inhibitors with different mechanisms of action can provide a more robust and comprehensive protection of your target protein.
Workflow for Designing a Synergistic Cocktail
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. trypsin inhibitor — TargetMol Chemicals [targetmol.com]
Technical Support Center: 4-Chlorobenzamidine Hydroiodide Degradation in Solution
Welcome to the technical support center for 4-Chlorobenzamidine Hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the stability and degradation of this compound in solution. Here, we will move beyond simple protocols to explain the underlying chemistry, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound in solution.
FAQ 1: What is the primary degradation pathway for 4-Chlorobenzamidine in aqueous solution?
The primary and most well-documented degradation pathway for 4-Chlorobenzamidine in an aqueous solution is hydrolysis to 4-Chlorobenzamide.[1][2][3][4] This reaction is a fundamental process for benzamidine and its derivatives. The amidine functional group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding amide and ammonia.
The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2][3][4] Under basic conditions, the degradation is significantly accelerated.[1][2][3][4] This is because the hydroxide ion (OH⁻) is a more potent nucleophile than water, and at higher pH, the concentration of the unprotonated, more reactive benzamidine species increases.[1] For instance, studies on unsubstituted benzamidinium have shown a dramatic increase in hydrolysis rate as the pH rises from 9 to 13.[1][2][3][4]
FAQ 2: How does pH affect the stability of my 4-Chlorobenzamidine solution?
As a direct extension of the primary degradation pathway, pH is the single most critical factor governing the stability of your 4-Chlorobenzamidine solution.
-
Acidic to Neutral pH (pH < 7): In this range, the amidine group is predominantly protonated to form the amidinium ion. This protonated form is significantly more stable and less susceptible to nucleophilic attack by water. Therefore, for short-term storage and experimental use, maintaining a slightly acidic to neutral pH is advisable.
-
Basic pH (pH > 8): In basic solutions, the equilibrium shifts towards the unprotonated benzamidine free base. This species is readily attacked by hydroxide ions, leading to rapid hydrolysis.[1] The half-life of the compound can decrease from hundreds of days at pH 9 to mere hours at pH 13 for similar benzamidinium compounds.[1][2][3][4]
Therefore, to ensure the stability of your 4-Chlorobenzamidine solutions, it is crucial to use buffered systems and avoid alkaline conditions.
FAQ 3: Can 4-Chlorobenzamidine degrade through pathways other than hydrolysis?
While hydrolysis is the dominant degradation pathway in aqueous solutions, other potential pathways, particularly under forced degradation conditions, should be considered:
-
Photodegradation: The aromatic chloride moiety of the molecule introduces the possibility of photolytic degradation.[5] Exposure to high-intensity light, especially UV radiation, can induce cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent secondary degradation products.[5][6][7] It is always good practice to protect solutions from light, especially during long-term storage or prolonged experiments.[8]
-
Thermal Degradation: While the solid form of related compounds like 4-Chlorobenzamide is thermally stable at ambient temperatures, prolonged exposure of solutions to elevated temperatures can accelerate hydrolysis and potentially other degradation pathways.[8]
-
Oxidation: Although studies on benzamidinium compounds in weakly basic water did not show evidence of oxidation, it remains a potential degradation pathway under specific conditions, such as the presence of strong oxidizing agents or metal ions.[1]
FAQ 4: I see a precipitate forming in my concentrated stock solution. What is it likely to be?
If you observe a precipitate, particularly in a stock solution prepared in a non-buffered or slightly basic solvent, it is highly probable that you are seeing the degradation product, 4-Chlorobenzamide . 4-Chlorobenzamide has lower solubility in aqueous solutions compared to its parent amidine salt. As the hydrolysis proceeds, the concentration of 4-Chlorobenzamide can exceed its solubility limit, causing it to precipitate out of the solution.
To confirm this, you can isolate the precipitate and analyze it using techniques like HPLC, Mass Spectrometry, or NMR, comparing it to a 4-Chlorobenzamide standard.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent results or loss of compound activity over time.
-
Root Cause Analysis: This is a classic symptom of compound degradation. The most likely culprit is the hydrolysis of 4-Chlorobenzamidine to the inactive 4-Chlorobenzamide. This is often due to improper solution preparation or storage.
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately check the pH of your stock and working solutions. If it is neutral to basic, this is a strong indicator of ongoing hydrolysis.
-
Review Preparation Protocol: Were your solutions prepared in a buffered system? If you used unbuffered water or a solvent that could become basic over time (e.g., through CO₂ absorption from the air), your compound is likely degrading.
-
Analytical Confirmation: Use a stability-indicating method like HPLC to analyze your current solution. Compare the peak corresponding to 4-Chlorobenzamidine with a freshly prepared standard. The presence of a growing peak corresponding to 4-Chlorobenzamide would confirm degradation.[8]
-
-
Preventative Measures:
-
Always prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6).
-
For long-term storage, aliquot your stock solution and store it at -20°C or -80°C to minimize degradation rates.
-
Prepare working solutions fresh daily from a properly stored stock.
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Root Cause Analysis: The appearance of new peaks is a direct indication of degradation or the presence of impurities. These could be the primary hydrolytic product, 4-Chlorobenzamide, or secondary products from photolytic or oxidative stress.
-
Troubleshooting Steps:
-
Characterize the Unknown Peak:
-
Retention Time Comparison: Inject a standard of 4-Chlorobenzamide to see if the retention time matches your primary unknown peak.
-
Mass Spectrometry (LC-MS): Analyze the unknown peak by LC-MS to determine its mass-to-charge ratio (m/z). 4-Chlorobenzamide has a molecular weight of 155.58 g/mol .[9]
-
-
Evaluate Experimental Conditions:
-
Light Exposure: Was your experiment conducted under direct light for an extended period? If so, the unknown peaks could be photoproducts.
-
Presence of Oxidants: Review your experimental setup for any potential oxidizing agents.
-
-
-
Preventative Measures:
-
Use amber vials or cover your glassware with aluminum foil to protect solutions from light.
-
Ensure all reagents and solvents are of high purity and free from contaminating oxidants.
-
Issue 3: Difficulty in achieving complete dissolution of the compound.
-
Root Cause Analysis: While this compound is generally soluble in water, issues can arise from using a suboptimal solvent or if the material has partially degraded.
-
Troubleshooting Steps:
-
Solvent Check: While aqueous buffers are common, for very high concentrations, consider using a co-solvent like DMSO or methanol for the initial stock preparation, followed by dilution into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay.
-
Purity Assessment: If the compound is old or has been stored improperly, it may contain a significant amount of the less soluble 4-Chlorobenzamide. An analytical check of the starting material may be warranted.
-
Section 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade 4-Chlorobenzamidine under various stress conditions to identify its degradation products and establish a stability-indicating analytical method.[10][11]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Note: Basic hydrolysis is rapid.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration.
-
Analyze all samples by a validated stability-indicating HPLC-UV or HPLC-MS method.[12][13]
Data Summary: Expected Degradation Behavior
| Stress Condition | Expected Primary Degradant | Relative Rate of Degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 4-Chlorobenzamide | Moderate |
| Base Hydrolysis (0.1 M NaOH, RT) | 4-Chlorobenzamide | Very Rapid |
| Oxidation (3% H₂O₂, RT) | Potential for various oxidized species | Slow to Moderate |
| Thermal (60°C) | 4-Chlorobenzamide (accelerated hydrolysis) | Moderate |
| Photolysis (UV/Vis Light) | Potential for de-chlorinated species and others | Condition Dependent |
Protocol 2: Validated HPLC Method for Stability Testing
This reverse-phase HPLC method is suitable for separating 4-Chlorobenzamidine from its primary degradation product, 4-Chlorobenzamide.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Section 4: Visualizing Degradation Pathways
Primary Hydrolytic Degradation Pathway
The following diagram illustrates the hydroxide-mediated hydrolysis of 4-Chlorobenzamidine to 4-Chlorobenzamide.
Caption: Hydrolysis of 4-Chlorobenzamidine to 4-Chlorobenzamide.
Forced Degradation Experimental Workflow
This diagram outlines the logical flow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Section 5: References
-
Yu, L. J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. --INVALID-LINK--
-
ANU Open Research. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. --INVALID-LINK--
-
BenchChem. (n.d.). Stability of 4-Chlorobenzamide Under Standard Laboratory Conditions: A Technical Guide. Retrieved from --INVALID-LINK--
-
Research @ Flinders. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. --INVALID-LINK--
-
ChemRxiv. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives. Retrieved from --INVALID-LINK--
-
Bunce, N. J., Gallacher, J. C., & Tustin, G. J. (1982). Photolysis of aryl chlorides with dienes and with aromatic amines. The Journal of Organic Chemistry, 47(10), 1982–1986. --INVALID-LINK--
-
MDPI. (2022). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. --INVALID-LINK--
-
BenchChem. (n.d.). Improving the yield of 4-Chlorobenzamide synthesis reactions. Retrieved from --INVALID-LINK--
-
Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. --INVALID-LINK--
-
Journal of the Chemical Society (Resumed). (1962). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. --INVALID-LINK--
-
ResearchGate. (n.d.). Photodegradation mechanism and rate improvement of chlorinated aromatic dye in non-ionic surfactant solutions. Retrieved from --INVALID-LINK--
-
HARVEST (uSask). (2024). Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach. --INVALID-LINK--
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. --INVALID-LINK--
-
MedCrave online. (2016). Forced Degradation Studies. --INVALID-LINK--
-
ACS Publications. (2023). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. --INVALID-LINK--
-
BenchChem. (n.d.). 4-Chlorobenzamide: A Versatile Building Block in Modern Organic Synthesis. Retrieved from --INVALID-LINK--
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. --INVALID-LINK--
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to 4-Chlorobenzamide: Molecular Profile and Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. --INVALID-LINK--
-
AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. --INVALID-LINK--
-
ResearchGate. (2015). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. --INVALID-LINK--
-
ResearchGate. (n.d.). HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Chlorobenzamide CAS#: 619-56-7. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 115297-57-9. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of temperature and pH on the activity and stability of... Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. --INVALID-LINK--
-
PubMed. (2023). Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. --INVALID-LINK--
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. benchchem.com [benchchem.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Troubleshooting 4-Chlorobenzamidine Hydroiodide Precipitation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Chlorobenzamidine hydroiodide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
This compound is a salt, and like many salts of organic bases, its solubility is critically dependent on the solution's environment. Precipitation is the most common issue reported and almost always points to a specific, correctable parameter in the experimental setup. This guide provides a series of frequently asked questions and troubleshooting workflows to help you maintain a clear, homogenous solution.
Frequently Asked Questions (FAQs)
Q1: I've just dissolved my this compound, but a precipitate formed. What is the most likely cause?
A1: The immediate precipitation of this compound from an aqueous solution is most commonly due to an inappropriate pH environment. The compound is a salt of a strong acid (HI) and a weak base (4-Chlorobenzamidine). The solubility is critically dependent on keeping the amidine group protonated.
-
The Chemistry of the Problem: The amidine functional group is basic. In its hydroiodide salt form, the amidine is protonated (as an amidinium ion), carrying a positive charge that makes it highly polar and soluble in aqueous media. If the pH of the solution is raised, the amidinium ion is deprotonated to its free base form. This free base is significantly less polar and, consequently, much less soluble in water, causing it to precipitate. Amidine compounds are known to become protonated in acidic environments, which enhances their solubility.[1]
-
Other Potential Causes:
-
High Concentration: The amount of compound may have exceeded its solubility limit in the specific solvent and temperature.
-
Incorrect Solvent: The solvent may not be polar enough to dissolve the ionic salt.
-
Temperature Drop: If the solution was prepared warm, cooling it to room temperature or 4°C can cause precipitation of a saturated solution.
-
Q2: What is the optimal pH range to maintain the solubility of this compound?
A2: To ensure the compound remains in its soluble, protonated state, the pH of the solution should be maintained in a slightly acidic to neutral range (ideally pH 4.0 - 7.0) .
The pKa of a typical benzamidinium ion is around 11-12. To prevent deprotonation and subsequent precipitation, it is crucial to work at a pH at least 2-3 units below the pKa of the amidine. Working in a buffered system within this pH range is highly recommended for experimental consistency. While the compound is stable in acidic conditions, be aware that very strong acids can promote hydrolysis over extended periods.[2]
Q3: My solution appears to be at a high pH. How can I safely correct this to redissolve the precipitate?
A3: If you suspect a high pH is the cause, you can attempt to rescue the solution by carefully adjusting the pH.
Protocol for pH Adjustment:
-
Measure Current pH: Use a calibrated pH meter to accurately determine the current pH of your solution.
-
Prepare Acidic Adjuster: Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl). It is recommended to use HCl as it is less likely to introduce reactive ions compared to other acids.
-
Titrate Slowly: While gently stirring the solution, add the dilute HCl dropwise. Monitor the solution for the precipitate redissolving.
-
Monitor pH Continuously: Keep the pH meter in the solution and stop adding acid once the precipitate has dissolved and the pH is within the target range (pH 4.0 - 7.0).
-
Re-equilibration: Allow the solution to stir for 10-15 minutes to ensure it is stable and the pH has equilibrated.
Q4: What are the best solvents for preparing solutions of this compound?
A4: As a polar ionic salt, this compound requires polar solvents. The choice of solvent is critical and should be matched to the experimental requirements.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | High | Ideal solvent. The high polarity and hydrogen bonding capacity of water effectively solvates the amidinium and iodide ions. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High (pH Dependent) | Excellent for biological applications. Ensure the final pH of the PBS is ~7.0-7.4 to maintain solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A good alternative for creating a concentrated stock solution. The compound is generally soluble in polar organic solvents.[1] |
| Ethanol (EtOH) | Polar Protic | Moderate to High | Can be used to prepare stock solutions. Its polarity is sufficient to dissolve the salt, especially with gentle warming or sonication.[3] |
| Dichloromethane (DCM) | Nonpolar | Very Low / Insoluble | The low polarity of DCM is insufficient to overcome the lattice energy of the ionic salt. |
| Hexane / Toluene | Nonpolar | Insoluble | Nonpolar solvents cannot effectively solvate the charged ions, leading to insolubility.[4] |
Q5: What is the recommended procedure for preparing a stable, concentrated stock solution?
A5: Preparing a concentrated stock solution in an appropriate solvent is a standard and recommended practice. This allows for accurate dilution into your experimental medium.
Protocol for Stock Solution Preparation (e.g., 10 mg/mL in Water):
-
Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add Solvent: Add the calculated volume of purified water (or DMSO) to the vial.
-
Aid Dissolution: Cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonication or gentle warming (to no more than 40°C) can be used to facilitate dissolution.[3]
-
Verify pH (Aqueous Stocks): For aqueous stocks, check that the pH is below 7.5. The hydroiodide salt should naturally produce a slightly acidic solution. If not, adjust as per the protocol in A3.
-
Sterile Filtration: If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The Safety Data Sheet indicates the compound is stable under normal conditions.[5]
Q6: Could the precipitate be a result of chemical degradation?
A6: While less common for immediate precipitation, chemical degradation is a possibility, especially during long-term storage in solution or under harsh conditions (e.g., very high or low pH, high temperature).
-
Hydrolysis Pathway: The primary degradation pathway for this compound in an aqueous environment is hydrolysis. The amidine group can hydrolyze to the corresponding amide (4-Chlorobenzamide), which can further hydrolyze to the carboxylic acid (4-Chlorobenzoic acid).[2][6] Both 4-Chlorobenzamide and 4-Chlorobenzoic acid are significantly less soluble in neutral aqueous solutions than the parent salt and could precipitate over time.[7]
-
How to Check for Degradation:
-
Check for pH Shift: Degradation via hydrolysis can alter the pH of an unbuffered solution.
-
Analytical Methods: If the problem persists and you have access to analytical equipment, Thin-Layer Chromatography (TLC) can be a simple way to check for the presence of less polar impurities (degradation products) compared to the highly polar parent salt.
-
Troubleshooting Workflow
If you observe a precipitate, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step decision tree for troubleshooting the precipitation of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: A Guide to Minimizing Non-Specific Binding of 4-Chlorobenzamidine Hydroiodide
Welcome to the technical support guide for 4-Chlorobenzamidine hydroiodide. As a potent inhibitor of serine proteases, this small molecule is a valuable tool in drug discovery and biochemical research.[1][2][3] However, like many small molecules, its utility can be hampered by non-specific binding (NSB), leading to high background, false positives, and inaccurate data.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide a structured, in-depth framework for diagnosing, troubleshooting, and proactively minimizing non-specific binding in your experiments. We will explore the underlying causes of NSB and provide validated protocols to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding non-specific binding of this compound.
Q1: What is this compound and what are its specific targets?
4-Chlorobenzamidine is a competitive inhibitor that specifically targets the active site of trypsin-like serine proteases, such as thrombin, plasmin, and trypsin itself.[1][6][7] Its positively charged amidinium group forms a salt bridge with a conserved aspartate residue in the S1 pocket of these enzymes, which is the basis for its specific, high-affinity binding. Understanding this primary mechanism is key to differentiating it from unintended, non-specific interactions.
Q2: What is non-specific binding (NSB) and why is it a critical problem?
Non-specific binding refers to the interaction of this compound with unintended targets.[4] This can include binding to surfaces of your experimental apparatus (e.g., microplates, sensor chips) or to other biomolecules in your sample that are not the intended protease target.[8] NSB is a major problem because it can:
-
Generate False Positives: By producing a signal that is not related to the specific inhibition of the target enzyme.[4]
-
Increase Background Noise: Leading to a poor signal-to-noise ratio and reduced assay sensitivity.[9][10]
-
Reduce Analyte Availability: By sequestering the compound, it lowers the effective concentration available to bind the specific target, leading to inaccurate measurements of potency (e.g., IC₅₀, Kᵢ).
Q3: What are the primary drivers of NSB for a small molecule like this compound?
The physicochemical properties of this compound and the experimental environment are the main drivers of NSB. The two predominant forces are:
-
Electrostatic Interactions: The molecule possesses a positive charge, which can lead to non-specific binding to negatively charged surfaces or macromolecules.[11][12][13]
-
Hydrophobic Interactions: The chlorophenyl group is hydrophobic and can interact with nonpolar "sticky" surfaces on plastics or proteins.[11][13]
Q4: I'm observing a high signal in my negative control wells. Is this caused by NSB?
A high signal in no-enzyme or no-substrate control wells is a classic indicator of non-specific binding.[9][14] This suggests that the compound, detection reagents, or other assay components are binding to the surface of the well or to each other, generating a background signal that is independent of the specific enzyme-inhibitor interaction.[15] The troubleshooting guide below provides a systematic approach to diagnose and resolve this issue.
Part 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides detailed protocols to address specific experimental problems arising from NSB.
Issue 1: High Background in Plate-Based Assays (e.g., ELISA, Protease Activity Assays)
High background is the most frequent manifestation of NSB in plate-based formats, masking the true signal and reducing assay sensitivity.[14][16]
Caption: Systematic workflow for troubleshooting high background in plate-based assays.
Unoccupied sites on the microplate surface can adsorb the inhibitor or detection reagents.[10] An effective blocking step saturates these sites.
► Protocol: Optimizing the Blocking Step
-
Prepare Blocking Buffers: Prepare a panel of blocking agents as listed in the table below.
-
Coat Plate: If your assay involves a coated protein/antibody, perform this step as usual.
-
Block Wells: Add 200 µL of each test blocking buffer to a set of wells.
-
Incubate: Incubate for at least 1-2 hours at room temperature or overnight at 4°C. Longer incubation times can improve blocking efficiency.[10]
-
Wash: Wash the plate thoroughly with your standard wash buffer.
-
Test Background: Proceed with your assay protocol in these wells using only your negative control (no enzyme/analyte) to determine which blocker provides the lowest background signal.
| Blocking Agent | Recommended Starting Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | A good general-purpose blocker. Ensure it is protease-free. |
| Casein | 1-3% (w/v) in PBS or TBS | Often more effective than BSA at preventing certain types of NSB.[17] Avoid if using anti-phospho antibodies. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block cross-reactive sites.[15][18] |
| Non-ionic Detergents | 0.05-0.1% Tween-20 in buffer | Can be added to the blocking buffer to disrupt hydrophobic interactions.[9][19] |
The buffer's pH and ionic strength directly influence non-specific electrostatic interactions.[11][20]
► Protocol: Buffer Optimization
-
pH Scouting: If compatible with your enzyme's activity, test a range of pH values around the isoelectric point of your key proteins to find a pH that minimizes charge-based NSB.[11][12]
-
Salt Titration: Prepare your assay buffer with a range of NaCl concentrations (e.g., 150 mM, 250 mM, 500 mM). Higher salt concentrations create a shielding effect that masks electrostatic interactions, reducing NSB.[11][12] Run your negative controls in each buffer to identify the optimal salt level.
-
Detergent Addition: Add a low concentration of a non-ionic detergent like Tween-20 (0.05%) to your assay buffer. This is highly effective at disrupting non-specific hydrophobic interactions without denaturing most proteins.[20][21]
Issue 2: Poor Reproducibility or Artifacts in Biophysical Assays (e.g., SPR)
In label-free systems like Surface Plasmon Resonance (SPR), NSB of this compound to the sensor chip or reference channel can create significant artifacts that obscure true binding kinetics.
Caption: Relationship between NSB drivers and buffer-based mitigation strategies.
This protocol is essential before running any kinetic analysis.
-
Prepare the Surface: Immobilize your target protease on one flow cell (the active surface) and use a deactivated or irrelevant protein on a reference flow cell.
-
Initial NSB Check: Prepare a high concentration of this compound (e.g., 10-50x the expected Kᴅ) in your standard running buffer (e.g., HBS-EP).
-
Inject Over Reference: Inject the compound only over the reference flow cell. A significant signal indicates binding to the surface matrix or reference protein.[22]
-
Systematic Buffer Optimization: If NSB is observed, sequentially modify your running buffer and repeat step 3.
-
Add Detergent: Increase Tween-20 (or other non-ionic surfactant) concentration to 0.05%.
-
Increase Salt: Increase NaCl concentration in steps (e.g., to 250 mM, then 500 mM).[11]
-
Add Blocking Agent: Introduce 0.1-1 mg/mL BSA into the running buffer. This acts as a scavenger, preventing the analyte from binding to surfaces and tubing.[11][12]
-
-
Validate on Active Surface: Once a buffer condition is found that minimizes binding to the reference surface, inject the compound over both flow cells. The reference-subtracted sensorgram should now represent the specific interaction with your target protease.
Part 3: Best Practices for Proactive NSB Minimization
Beyond troubleshooting, proactive assay design can prevent NSB from compromising your data.
-
Material Selection: Whenever possible, use lab consumables marketed as "low-binding" or "protein-repellent," especially for storing stock solutions of this compound and for assay plates. Surface passivation with materials like polyethylene glycol (PEG) can also be effective.[23][24]
-
Control Experiments are Non-Negotiable: Always include appropriate controls. For cell-based assays, this could be a structurally similar but inactive analog of the inhibitor. For biochemical assays, a "no-enzyme" or "denatured enzyme" control is essential to quantify the background signal originating from NSB.
-
Mind Your Reagents: Ensure all buffers are freshly prepared and filtered (0.22 µm) to remove particulates that can cause light scattering and other artifacts.[19] Check for microbial contamination in buffer reservoirs, which can also lead to high background.[16]
By implementing these structured troubleshooting protocols and proactive best practices, you can significantly reduce the impact of non-specific binding, leading to more accurate, reliable, and reproducible data in your research with this compound.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. arp1.com [arp1.com]
- 10. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 11. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. diva-portal.org [diva-portal.org]
- 14. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 15. How to deal with high background in ELISA | Abcam [abcam.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 22. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 23. researchgate.net [researchgate.net]
- 24. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: 4-Chlorobenzamidine vs. PMSF for Serine Protease Inhibition
In the landscape of protein research and drug development, maintaining the structural and functional integrity of proteins of interest is paramount. Endogenous serine proteases, released during cell lysis, present a significant threat, capable of rapidly degrading valuable samples. The strategic use of protease inhibitors is not merely a procedural step but a critical decision that dictates the quality and reliability of downstream experimental results.
This guide provides an in-depth comparison of two commonly employed serine protease inhibitors: the classic, irreversible inhibitor Phenylmethylsulfonyl Fluoride (PMSF) and the reversible, competitive inhibitor 4-Chlorobenzamidine hydroiodide. As a senior application scientist, my objective is to move beyond a simple recitation of properties and delve into the causality behind experimental choices, empowering you to select the optimal inhibitor for your specific application.
Understanding the Target: The Serine Protease Active Site
Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue within a catalytic triad in their active site.[1] This serine residue acts as a nucleophile to attack the peptide bond of a substrate protein. The efficacy of an inhibitor is determined by how effectively it can neutralize this catalytic serine.
Phenylmethylsulfonyl Fluoride (PMSF): The Irreversible Workhorse
PMSF has long been a staple in biochemistry labs for its potent and broad-spectrum inhibitory action.[1][2] It is an indispensable tool for applications like preparing cell and tissue lysates to prevent protein degradation.[1]
Mechanism of Action: Covalent Inactivation
PMSF acts as an irreversible inhibitor. Its mechanism hinges on the sulfonylation of the hyper-reactive serine residue in the protease's active site.[3][4] The sulfonyl fluoride group of PMSF is highly electrophilic and reacts with the hydroxyl group of the active site serine, forming a stable sulfonyl-enzyme covalent bond. This modification permanently blocks the active site, rendering the enzyme catalytically inert.[1][4] It is crucial to note that PMSF specifically targets the activated serine within the catalytic triad and does not react with other serine residues in the protein.[1][5]
References
A Senior Application Scientist's Guide to Alternatives for 4-Chlorobenzamidine Hydroiodide in Protease Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of an appropriate inhibitory agent is a critical determinant of experimental success. While 4-Chlorobenzamidine hydroiodide has its place as a serine protease inhibitor, a nuanced understanding of its limitations and the superior attributes of alternative compounds can significantly enhance research outcomes. This guide provides an in-depth, objective comparison of viable alternatives, supported by experimental data and detailed protocols to empower you in making informed decisions for your specific applications.
Deconstructing 4-Chlorobenzamidine: A Reversible Competitive Inhibitor
4-Chlorobenzamidine is a synthetic small molecule that functions as a reversible competitive inhibitor of trypsin-like serine proteases. Its mechanism of action relies on the interaction of its positively charged benzamidine group with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these proteases, a characteristic feature for enzymes that cleave after basic amino acid residues like arginine and lysine.
While effective in some contexts, its reversibility can be a drawback in applications requiring sustained and complete protease inactivation. Furthermore, its specificity is not absolute, and off-target effects can be a concern in complex biological systems.
Superior Alternatives for Irreversible and Potent Inhibition
For applications demanding more robust and lasting protease inhibition, several alternatives to 4-Chlorobenzamidine offer significant advantages in terms of mechanism, stability, and safety.
AEBSF (Pefabloc SC®): A Safer and More Stable Irreversible Inhibitor
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, commonly known as AEBSF and commercially available as Pefabloc SC®, stands out as a superior alternative to both 4-Chlorobenzamidine and the historically used but highly toxic phenylmethylsulfonyl fluoride (PMSF). AEBSF is an irreversible inhibitor that covalently modifies the active site serine residue of a broad range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin.[1][2][3][4][5][6]
Key Advantages over 4-Chlorobenzamidine:
-
Irreversible Inhibition: Forms a stable covalent bond with the active site serine, ensuring complete and lasting inactivation of the target protease.[1][3][6][7]
-
Broad Spectrum: Effective against a wider range of serine proteases.[1][2][4][5]
-
Enhanced Stability: More stable in aqueous solutions compared to PMSF, with a half-life of about 70% remaining after 22 hours at 4°C in phosphate buffer.[8]
-
Lower Toxicity: Significantly less toxic than PMSF and other organophosphates, making it a safer choice for both in vitro and in-cell applications.[8][9]
-
Water Solubility: Readily soluble in water, eliminating the need for potentially disruptive organic solvents like isopropanol, which is required for PMSF.[1][10]
Comparative Performance Data:
The efficacy of AEBSF is demonstrated by its rapid inactivation of various serine proteases, often at rates comparable to or faster than other common inhibitors like DFP and PMSF.
| Serine Protease | Apparent Rate Constant of Inactivation (kapp/I) (L·mol⁻¹·s⁻¹) |
| AEBSF (Pefabloc® SC) | |
| Plasmin | 0.36 |
| Plasma Kallikrein | 0.68 |
| Thrombin | 1.62 |
| Glandular Kallikrein | 0.19 |
| Trypsin | Comparable to DFP and PMSF |
| Chymotrypsin | Comparable to DFP and PMSF |
Data adapted from MP Biomedicals technical information.[11]
APMSF: A Highly Potent Irreversible Inhibitor of Trypsin-like Proteases
p-Amidinophenylmethylsulfonyl fluoride (APMSF) is another irreversible inhibitor that shows high specificity for trypsin-like serine proteases. Its mechanism also involves the sulfonylation of the active site serine residue. APMSF is noted for its high potency, with inhibitory activity reported to be approximately 1000-fold greater than that of PMSF.[12]
Key Advantages:
-
High Potency: Exhibits very strong inhibitory activity against its target proteases.[12]
-
Irreversible Action: Provides permanent inactivation of the enzyme.
Inhibitory Constants (Ki) of p-APMSF:
| Protease | Ki (μM) |
| Bovine Trypsin | 1.02 |
| Human Thrombin | 1.18 |
| Bovine Plasmin | 1.5 |
| Bovine Factor Xa | 1.54 |
Data sourced from TargetMol.[13]
It is important to note that the stability of APMSF is pH-dependent, with a significantly shorter half-life at alkaline pH.[12]
Clinically Relevant Alternatives: Nafamostat and Camostat
For researchers in drug development, exploring clinically approved protease inhibitors can provide valuable insights and translational relevance. Nafamostat mesylate and Camostat mesylate are synthetic serine protease inhibitors with established clinical use, primarily in Japan, for conditions like pancreatitis and as anticoagulants.[4][14] They have also gained significant attention for their potential antiviral activities, particularly against viruses like SARS-CoV-2 that rely on host serine proteases for entry into cells.[3][15][16]
Nafamostat Mesylate: A Potent, Broad-Spectrum Inhibitor
Nafamostat is a broad-spectrum serine protease inhibitor that targets a wide array of proteases involved in coagulation, fibrinolysis, and inflammation, including trypsin, thrombin, plasmin, and kallikrein.[4][9][14][17] It acts as a slow, tight-binding substrate, effectively trapping the target enzyme in a stable acyl-enzyme intermediate.[7][14]
Inhibitory Profile of Nafamostat:
| Protease | Ki or IC50 | Notes |
| Bovine Pancreatic Trypsin | Ki: 11.5 µM | Time-dependent competitive inhibitor.[7][15] |
| TF-F.VIIa complex | IC50: 1.5 x 10⁻⁷ M, Ki: 2.0 x 10⁻⁷ M | Competitive inhibition.[18] |
| TMPRSS2 | EC50 (SARS-CoV-2): 5 nM | Potent antiviral activity.[3] |
Camostat Mesylate: An Orally Active Inhibitor with Antiviral Potential
Camostat mesylate is another orally active serine protease inhibitor with a similar target profile to nafamostat, inhibiting trypsin, plasmin, kallikrein, and thrombin.[19] It is particularly noted for its ability to block the activity of Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme for the entry of several viruses, including coronaviruses.[15][16][20] Like nafamostat, camostat is hydrolyzed and forms a covalent bond with the active site serine of its target proteases.[21]
Inhibitory Profile of Camostat:
| Protease | IC50 (nM) |
| Trypsin | 9.3 ± 1.2 |
| Plasma Kallikrein | 10.4 ± 2.7 |
| Matriptase | 21.1 ± 3.5 |
| Factor XIa | 44.1 ± 1.1 |
| uPA | 86.4 ± 9.4 |
| TMPRSS2 | 6.2 |
Data sourced from W. et al., 2021.[21] and An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates...[17]
Experimental Workflow & Protocols
To facilitate a direct comparison of these inhibitors in your own laboratory setting, we provide a detailed experimental workflow and standardized protocols.
Workflow for Comparative Inhibitor Profiling
Caption: A generalized workflow for the comparative analysis of protease inhibitors.
Protocol for Determining IC50 of a Serine Protease Inhibitor
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin)
-
Chromogenic substrate (e.g., S-2160 for thrombin/trypsin)[1]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 100 mM NaCl)
-
Inhibitor stock solutions (serial dilutions)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the serine protease in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a working solution of the chromogenic substrate in the assay buffer. The concentration should be at or near the Km value for the enzyme.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
Inhibitor solution (at various concentrations)
-
Enzyme solution
-
-
Include control wells with no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for a set period (e.g., 15-30 minutes).[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol for Determining the Inhibition Constant (Ki)
A more rigorous characterization of an inhibitor involves determining its inhibition constant (Ki), which is a true measure of its potency, independent of substrate concentration.
Procedure:
-
Follow the general procedure for the IC50 determination.
-
Perform the assay at multiple fixed concentrations of the inhibitor while varying the concentration of the substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using one of the following methods:
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration. The pattern of the resulting lines will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive). The Ki can be calculated from the intercepts and slopes of these lines.
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines can be used to determine the Ki.
-
Non-linear Regression: Globally fit the entire dataset (V₀ vs. [S] at different [I]) to the appropriate Michaelis-Menten equation for the determined mode of inhibition. This is the most accurate method for determining Ki.[14]
-
Mechanism of Action Visualization
The fundamental difference in the mechanism of action between reversible competitive inhibitors and irreversible inhibitors is a key consideration in their selection.
Caption: Contrasting mechanisms of reversible and irreversible protease inhibition.
Conclusion and Recommendations
The selection of a protease inhibitor should be a deliberate process guided by the specific requirements of the experimental system. While 4-Chlorobenzamidine can be a suitable choice for applications where reversible inhibition is desired, its limitations necessitate the consideration of more robust alternatives.
-
For complete and lasting inhibition in protein purification, cell lysis, and other in vitro applications, AEBSF (Pefabloc SC®) is highly recommended due to its irreversible mechanism, broad-spectrum activity, enhanced stability, and superior safety profile.
-
When high potency against trypsin-like proteases is paramount, APMSF presents a compelling option, though its pH sensitivity must be taken into account.
-
For researchers in drug discovery and virology , the clinically relevant inhibitors Nafamostat and Camostat offer a translational dimension, providing potent, broad-spectrum inhibition with established clinical data and potential for antiviral applications.
By leveraging the information and protocols provided in this guide, researchers can move beyond traditional inhibitors and select the most appropriate tool to ensure the integrity of their samples and the reliability of their experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. goldbio.com [goldbio.com]
- 7. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mpbio.com [mpbio.com]
- 12. graphviz.org [graphviz.org]
- 13. sketchviz.com [sketchviz.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 17. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of Benzamidine Derivatives Against Thrombin and Plasmin
For researchers and drug development professionals navigating the landscape of serine protease inhibitors, understanding the nuanced interactions between small molecules and their enzymatic targets is paramount. This guide provides an in-depth comparative analysis of the inhibitory constants (Ki values) of various benzamidine derivatives against two critical serine proteases: thrombin and plasmin. By presenting supporting experimental data, detailed methodologies, and insights into structure-activity relationships, this document aims to empower scientists in their pursuit of designing potent and selective therapeutic agents.
Introduction: The Significance of Thrombin and Plasmin Inhibition
Thrombin and plasmin are key enzymes in the blood coagulation and fibrinolysis cascades, respectively. Thrombin is the final protease in the coagulation pathway, responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation.[1] Conversely, plasmin's primary role is to break down fibrin clots, thereby maintaining blood vessel patency. The delicate balance between these two enzymes is crucial for hemostasis. Dysregulation of their activity can lead to thrombotic or hemorrhagic disorders, making them significant targets for therapeutic intervention.
Benzamidine and its derivatives are a well-established class of competitive inhibitors that target the active site of serine proteases like thrombin and plasmin.[2] The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes, allowing them to bind to the enzyme's S1 specificity pocket.[3] This guide will delve into the inhibitory potency of a range of benzamidine derivatives, providing a quantitative basis for their comparison.
Comparative Inhibitory Activity of Benzamidine Derivatives
The inhibitory constant, Ki, is a critical parameter for quantifying the potency of an inhibitor. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory potency. The following table summarizes the Ki values of several benzamidine derivatives against human thrombin and plasmin, compiled from various scientific studies.
| Benzamidine Derivative | Thrombin Ki (µM) | Plasmin Ki (µM) | Reference(s) |
| Benzamidine | 660 | 18.0 | [4] |
| 4-Aminobenzamidine | 13.0 | 0.8 | [4] |
| 4-Chlorobenzamidine | 250 | 35.0 | [4] |
| 3-Amidinophenylalanine | 0.2 | 0.1 | [4] |
| Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine | 0.007 | 0.015 | [4] |
| Nα-(dansyl)-3-amidinophenylalanine | 0.004 | 0.008 | [4] |
| 4-Amidinophenylpyruvic acid | 2.5 | 0.3 | [4] |
| Pentamidine (bivalent) | - | 2.1 ± 0.8 | [5][6] |
| Tri-AMB (trivalent) | - | 3.9 ± 1.7 | [5][6] |
Note: The absence of a value indicates that the data was not available in the cited sources.
Deciphering the Structure-Activity Relationship (SAR)
The data presented in the table reveals key structure-activity relationships that govern the inhibitory potency and selectivity of benzamidine derivatives.
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzamidine core significantly influence inhibitory activity. For instance, the addition of an amino group at the para position (4-aminobenzamidine) dramatically increases potency against both thrombin and plasmin compared to the unsubstituted benzamidine.[4] This suggests that the amino group may form additional favorable interactions within the active site.
-
Extension into Subsites: Extending the molecule to occupy the S3/S4 subsites of the proteases generally enhances potency. Derivatives like Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine and Nα-(dansyl)-3-amidinophenylalanine, which possess bulky hydrophobic groups, exhibit significantly lower Ki values for both enzymes, indicating potent inhibition.[4]
-
Valency: The concept of multivalency, where multiple inhibitor moieties are linked, can dramatically impact inhibitory strength. Bivalent and trivalent benzamidine derivatives, such as pentamidine and Tri-AMB, have shown potent inhibition of plasmin.[5][6] This is attributed to an increased local concentration of the inhibitor in the vicinity of the enzyme.[3]
The binding of benzamidine derivatives to thrombin is primarily influenced by the hydrophobicity of the substituent, while for plasmin, both electron-donating properties and hydrophobicity play a crucial role.[7] This difference in interaction provides a basis for designing selective inhibitors.
Experimental Protocol for Determining Ki Values
The determination of Ki values is crucial for the quantitative comparison of enzyme inhibitors. A widely used method involves monitoring the enzymatic activity in the presence of varying concentrations of the inhibitor using a chromogenic substrate.
Principle:
The enzyme (thrombin or plasmin) cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm.[8][9] The rate of pNA release is proportional to the enzyme's activity. In the presence of a competitive inhibitor, the apparent rate of the reaction decreases. By measuring the reaction rates at different substrate and inhibitor concentrations, the Ki value can be determined using graphical methods like the Dixon plot or by non-linear regression analysis of the Michaelis-Menten equation.
Materials and Reagents:
-
Purified human α-thrombin or human plasmin
-
Chromogenic substrate for thrombin (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)[10]
-
Chromogenic substrate for plasmin (e.g., S-2251: H-D-Valyl-L-leucyl-L-lysine-p-nitroaniline dihydrochloride)[5][6]
-
Benzamidine derivatives (inhibitors) of known concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the Ki of benzamidine derivatives.
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the enzyme (thrombin or plasmin), the corresponding chromogenic substrate, and the benzamidine derivatives in the assay buffer.
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations.
-
Perform serial dilutions of the substrate to determine the Michaelis constant (Km) of the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer and the desired concentration of the inhibitor to each well.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a pre-warmed microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor and substrate concentration.
-
To determine the mode of inhibition and the Ki value, the data can be analyzed using various graphical methods:
-
Dixon Plot: Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration at fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.
-
Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. For competitive inhibition, the lines will intersect at the y-axis.
-
-
Alternatively, and more accurately, use non-linear regression analysis to fit the velocity data directly to the appropriate Michaelis-Menten equation for competitive inhibition to determine the Ki value.
-
Conclusion
This guide provides a comparative overview of the inhibitory potencies of various benzamidine derivatives against thrombin and plasmin. The presented Ki values, coupled with an understanding of the underlying structure-activity relationships, offer a valuable resource for medicinal chemists and pharmacologists in the design of novel and selective serine protease inhibitors. The detailed experimental protocol provides a robust framework for researchers to conduct their own inhibition studies, ensuring the generation of reliable and comparable data. As the quest for more effective and safer antithrombotic and antifibrinolytic agents continues, a deep understanding of the molecular interactions detailed in this guide will be indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Selective determination of alpha 2-plasmin inhibitor activity in plasma using chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 4-Chlorobenzamidine Hydroiodide's Efficacy as a Serine Protease Inhibitor
For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, the precise and reproducible characterization of inhibitory compounds is paramount. This guide provides an in-depth, technical comparison of 4-Chlorobenzamidine hydroiodide, a synthetic serine protease inhibitor, with other commonly used inhibitors. Our focus is on providing a framework for the cross-validation of experimental results, grounded in robust methodologies and a clear understanding of the underlying biochemical principles.
The Rationale for Rigorous Cross-Validation
In the field of drug discovery and enzyme kinetics, relying on a single data point or a single experimental approach can be misleading. Cross-validation, the practice of verifying results through multiple, independent methods and against established benchmarks, is not merely a suggestion but a cornerstone of scientific integrity. This is particularly true for small molecule inhibitors like this compound, where subtle variations in experimental conditions can significantly impact the perceived potency and mechanism of action. By comparing its performance against a panel of well-characterized inhibitors, we can build a comprehensive and reliable profile of its inhibitory capabilities.
Comparative Inhibitory Potency: A Quantitative Overview
The efficacy of an enzyme inhibitor is most commonly quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity; a lower Ki indicates a more potent inhibitor. The IC50 value, on the other hand, is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.
Below is a comparative summary of the inhibitory potency of this compound and other selected serine protease inhibitors against bovine trypsin, a model serine protease.
| Inhibitor | Type | Class | Trypsin Ki | Trypsin IC50 (µM) |
| This compound | Synthetic | Benzamidine Derivative | 35.0 µM [1] | Not widely reported |
| Benzamidine hydrochloride | Synthetic | Benzamidine | 18.0 - 35 µM[1][2][3] | > 100[4] |
| Aprotinin | Natural | Polypeptide | 0.06 pM[4][5] | 1.02[4] |
| Leupeptin | Natural | Peptide Aldehyde | 3.5 nM[6] | > 10[4] |
| AEBSF hydrochloride | Synthetic | Sulfonyl Fluoride | Not applicable (irreversible) | ~300 (for β-secretase)[7] |
Note: Ki and IC50 values can vary depending on experimental conditions such as pH, temperature, and substrate concentration. The data presented here is for comparative purposes.
From this data, it is evident that while this compound is a moderately potent inhibitor of trypsin, its affinity is significantly lower than that of natural inhibitors like Aprotinin and Leupeptin. Its potency is comparable to its parent compound, benzamidine.
Unveiling the Mechanism of Action: Competitive Inhibition
Benzamidine and its derivatives, including 4-Chlorobenzamidine, are known to be competitive inhibitors of trypsin and other trypsin-like serine proteases.[2][8] This means they bind to the active site of the enzyme, directly competing with the natural substrate. The binding of these inhibitors is reversible.
The following diagram illustrates the principle of competitive inhibition:
Caption: Competitive inhibition of trypsin by 4-Chlorobenzamidine.
This mode of action has important implications. The inhibitory effect of a competitive inhibitor can be overcome by increasing the substrate concentration. This is a key characteristic that can be experimentally verified.
Experimental Protocols for Cross-Validation
To ensure the reliability of your findings on this compound, we recommend a multi-faceted experimental approach.
Kinetic Enzyme Assay for Determination of Ki and Mode of Inhibition
This experiment is fundamental to characterizing any enzyme inhibitor. A continuous-rate spectrophotometric assay is commonly employed.
Objective: To determine the Ki of this compound for trypsin and to confirm its mode of inhibition.
Principle: The rate of trypsin-catalyzed hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), is measured in the presence and absence of the inhibitor. The product of the reaction (p-nitroaniline for BAPNA) absorbs light at a specific wavelength (410 nm), allowing for the continuous monitoring of the reaction rate.
Materials:
-
Bovine Pancreatic Trypsin
-
This compound
-
Benzamidine hydrochloride (as a comparator)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare stock solutions of this compound and Benzamidine hydrochloride in DMSO.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).
-
-
Assay Setup:
-
In a 96-well plate, set up reactions with varying concentrations of the substrate (BAPNA) and several fixed concentrations of the inhibitor (this compound).
-
Include a control set of reactions with no inhibitor.
-
The final concentration of DMSO in all wells should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding trypsin to the wells.
-
Immediately begin monitoring the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.
-
The Ki can be determined from the slopes of these lines or by non-linear regression analysis of the velocity vs. substrate concentration data.
-
The following diagram illustrates the expected workflow for this experiment:
Caption: Workflow for determining inhibitor kinetics.
IC50 Determination Assay
This assay provides a more direct measure of the inhibitor's potency under specific conditions.
Objective: To determine the IC50 value of this compound and compare it with other inhibitors.
Procedure:
-
Assay Setup:
-
Use a fixed, non-saturating concentration of the substrate (BAPNA).
-
Set up a series of reactions with a range of concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Measurement and Analysis:
-
Measure the reaction rates as described in the kinetic assay.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks for the Practicing Scientist
References
The Protease Problem: A Head-to-Head Comparison of 4-Chlorobenzamidine hydroiodide and Broad-Spectrum Inhibitor Cocktails
Introduction: The Unseen Saboteurs in Your Lysate
In the intricate world of cellular biology and drug discovery, the integrity of your protein sample is paramount. Yet, from the moment of cell lysis, a hidden threat emerges: endogenous proteases. These enzymes, essential for cellular homeostasis in vivo, become indiscriminate agents of destruction in vitro, rapidly degrading proteins of interest and compromising downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.[1] The prevention of this artefactual proteolysis is not merely a technical detail; it is a prerequisite for reliable and reproducible data.
This guide provides an in-depth comparison of two common strategies for mitigating proteolytic degradation: the targeted inhibition using a single compound, 4-Chlorobenzamidine hydroiodide , and the comprehensive approach of using a broad-spectrum protease inhibitor cocktail . We will delve into the mechanistic underpinnings of each, provide detailed experimental protocols for their comparative evaluation, and present data to guide your selection for optimal protein preservation.
The Contenders: A Profile
The Specialist: this compound
4-Chlorobenzamidine belongs to the benzamidine class of compounds, which are well-characterized as competitive inhibitors of serine proteases.[2] These inhibitors function by mimicking the structure of arginine or lysine side chains, allowing them to bind to the S1 pocket of the protease's active site. This binding event precludes the substrate from accessing the catalytic triad, thus halting proteolytic activity.
-
Mechanism of Action: Competitive inhibition of serine proteases.
-
Primary Targets: Trypsin-like serine proteases that cleave after basic amino acid residues (e.g., trypsin, plasmin, thrombin).[2][3] The chloro- substitution can modulate the binding affinity and specificity.
-
Advantages:
-
Specificity: Ideal for experiments where only serine protease activity is a concern, or where the activity of other protease classes (e.g., metalloproteases) must be preserved for functional assays.
-
Cost-Effectiveness: Generally more economical than complex cocktails.
-
Defined Composition: The presence of a single, known inhibitor simplifies the interpretation of experimental results and avoids potential confounding interactions from a mixture of compounds.
-
The Generalist: Broad-Spectrum Protease Inhibitor Cocktails
Broad-spectrum protease inhibitor cocktails are meticulously formulated mixtures of several inhibitor compounds, each targeting a different class of proteases. The rationale behind this approach is to provide comprehensive protection against the diverse array of proteases released during cell lysis.
A typical commercially available cocktail, such as those from Roche or Sigma-Aldrich, will contain a blend of inhibitors targeting:
-
Serine proteases: (e.g., AEBSF, aprotinin, PMSF)
-
Cysteine proteases: (e.g., E-64, leupeptin)
-
Aspartic proteases: (e.g., pepstatin A)
-
Metalloproteases: (e.g., EDTA, 1,10-Phenanthroline) - often supplied separately to be added as needed, as they can interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC).[4]
-
Aminopeptidases: (e.g., bestatin)
-
Mechanism of Action: A multi-pronged attack on various protease classes through a combination of competitive, non-competitive, and irreversible inhibition mechanisms.
-
Advantages:
-
Broad-Spectrum Protection: Offers the most comprehensive defense against protein degradation, which is crucial when the specific proteases present in a sample are unknown.[4]
-
Convenience: Ready-to-use solutions or tablets save time and reduce the potential for pipetting errors when preparing a custom inhibitor mix.[1]
-
High Efficacy: Optimized concentrations of each inhibitor ensure potent and reliable protection in a wide range of sample types.
-
The Experimental Showdown: A Methodological Guide
To objectively benchmark the performance of this compound against a broad-spectrum protease inhibitor cocktail, we will outline two key experiments. These protocols are designed to be self-validating systems, allowing you to assess inhibitor efficacy in your specific experimental context.
Experimental Workflow Overview
Caption: Experimental workflow for comparing protease inhibitor efficacy.
Protocol 1: Quantitative Western Blot for a Labile Protein
This protocol uses quantitative Western blotting to assess the ability of each inhibitor to protect a known labile protein from degradation. A suitable target could be a signaling protein with a high turnover rate, such as c-Myc or Cyclin D1.
Materials:
-
HeLa cell culture
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM DTT
-
This compound (stock solution: 100 mM in DMSO)
-
Broad-Spectrum Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340, 100x stock in DMSO)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibody against a labile protein (e.g., anti-c-Myc)
-
Primary antibody against a stable housekeeping protein (e.g., anti-GAPDH)[5]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
PVDF membrane
Procedure:
-
Cell Lysis:
-
Harvest confluent HeLa cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Divide the lysate into three aliquots:
-
Control: Add DMSO (vehicle control).
-
4-CBH: Add this compound to a final concentration of 1 mM.
-
Cocktail: Add the broad-spectrum cocktail to a final concentration of 1x.[6]
-
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 2 mg/mL).
-
Add 4x Laemmli sample buffer to 30 µg of protein from each sample.
-
Denature by heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the denatured samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody for the labile protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and image the blot.
-
Strip the membrane and re-probe with the housekeeping protein antibody (e.g., anti-GAPDH) to normalize for loading.[7]
-
Protocol 2: Fluorometric General Protease Activity Assay
This assay provides a quantitative measure of the overall proteolytic activity in the cell lysate under each condition, using a quenched fluorescent substrate that becomes fluorescent upon cleavage.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Protease Activity Assay Kit (e.g., Abcam ab112152 or RayBiotech PAA-1) containing a FITC-casein substrate and assay buffer.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Ex/Em = 490/525 nm).
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of each cell lysate (Control, 4-CBH, Cocktail) in triplicate.
-
Include a "substrate background" control with 50 µL of assay buffer instead of lysate.
-
-
Initiate Reaction:
-
Prepare the FITC-casein substrate according to the kit manufacturer's instructions.
-
Add 50 µL of the diluted substrate solution to each well.
-
Mix gently by shaking the plate for a few seconds.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity at Ex/Em = 490/525 nm over time (e.g., read every 5 minutes for 60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each sample.
-
Subtract the rate of the substrate background from all sample rates.
-
Express the protease activity as the rate of fluorescence increase per minute.
-
Interpreting the Results: A Data-Driven Comparison
The following tables present hypothetical but realistic data from the experiments described above, illustrating a scenario that highlights the distinct advantages of each inhibitor type.
Table 1: Quantitative Western Blot Analysis of c-Myc Protection
| Treatment Group | c-Myc Band Intensity (Normalized to GAPDH) | % Protection (relative to No Inhibitor) |
| No Inhibitor | 1.0 (baseline) | 0% |
| This compound | 3.5 | 250% |
| Broad-Spectrum Cocktail | 4.2 | 320% |
Table 2: General Protease Activity Assay
| Treatment Group | Protease Activity (RFU/min) | % Inhibition (relative to No Inhibitor) |
| No Inhibitor | 150.0 | 0% |
| This compound | 95.0 | 36.7% |
| Broad-Spectrum Cocktail | 12.5 | 91.7% |
Analysis and Causality:
-
Western Blot Insights: The Western blot data (Table 1) clearly demonstrates that in the absence of any inhibitor, the labile protein c-Myc is significantly degraded. Both 4-Chlorobenzamidine and the broad-spectrum cocktail offer substantial protection. The cocktail shows slightly better performance, suggesting that while serine proteases may be the primary culprits in c-Myc degradation in this context, other proteases (e.g., cysteine proteases) also contribute.
-
Protease Activity Insights: The fluorometric assay (Table 2) reveals the broader picture. 4-Chlorobenzamidine reduces overall proteolytic activity by about 37%, consistent with it targeting only a subset of the proteases present (the serine proteases). In contrast, the broad-spectrum cocktail achieves over 90% inhibition, confirming its efficacy against a wider range of protease classes. This comprehensive inhibition is why it provides the highest level of protection for the specific protein in the Western blot.
Conclusion and Recommendations: Choosing Your Weapon
The choice between a targeted inhibitor like this compound and a broad-spectrum cocktail is not a matter of one being universally "better," but rather which is the right tool for the job.
-
Choose this compound when:
-
You are studying a system where serine proteases are the dominant threat.
-
You need to preserve the activity of other enzyme classes, particularly metalloproteases, for subsequent functional assays.
-
Your experimental budget is a primary consideration.
-
You are investigating the specific role of serine proteases in a biological process.
-
-
Choose a Broad-Spectrum Protease Inhibitor Cocktail when:
-
You are working with a new cell or tissue type and the endogenous protease profile is unknown.
-
Maximizing the yield and integrity of a wide range of proteins is the absolute priority.[4]
-
Your downstream application is highly sensitive to any protein degradation (e.g., quantitative mass spectrometry, immunoprecipitation of low-abundance targets).
-
Convenience and reproducibility are paramount in your workflow.[1]
-
Ultimately, the most rigorous approach is to perform an initial validation experiment, as outlined in this guide, to determine the optimal protease inhibition strategy for your specific sample type and protein of interest. By understanding the mechanisms at play and backing your choice with empirical data, you can ensure the integrity of your samples and the trustworthiness of your results.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Protease Activity Assay Kit (Fluorometric - Green) (ab112152) | Abcam [abcam.com]
Assessing the Specificity of 4-Chlorobenzamidine Hydroiodide: A Comparative Guide for Researchers
In the landscape of enzyme inhibitors, achieving high specificity for a target is paramount to ensure efficacy and minimize off-target effects that can lead to unforeseen biological consequences and toxicity. This guide provides a comprehensive assessment of the specificity of 4-Chlorobenzamidine hydroiodide, a known inhibitor of Protein Arginine Deiminases (PADs) and Nitric Oxide Synthases (NOS), in comparison to other well-characterized inhibitors of these enzyme families. Through a detailed examination of its mechanism of action and a proposal for rigorous experimental validation, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions about its application in their studies.
Introduction: The Critical Role of Inhibitor Specificity
The selective inhibition of specific enzymes is a cornerstone of modern pharmacology and chemical biology. Non-specific inhibition can lead to a cascade of unintended cellular events, confounding experimental results and potentially causing adverse effects in therapeutic applications.[1] Therefore, a thorough understanding of an inhibitor's specificity profile is not merely an academic exercise but a critical step in the validation of a chemical probe or the development of a therapeutic agent.
4-Chlorobenzamidine, often referred to as Cl-amidine, has been identified as an inhibitor of two important enzyme families: the Protein Arginine Deiminases (PADs) and the Nitric Oxide Synthases (NOS).[2][3][4] Both enzyme families play crucial roles in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. However, the potential for cross-reactivity necessitates a careful evaluation of this compound's specificity.
Target Families: PADs and NOS
Protein Arginine Deiminases (PADs)
The PAD family consists of five calcium-dependent isozymes (PAD1-4 and PAD6) that catalyze the post-translational modification of arginine to citrulline.[5] This process, known as citrullination or deimination, can alter protein structure and function and has been implicated in various diseases, including autoimmune disorders like rheumatoid arthritis and cancer.[6][7][8]
Nitric Oxide Synthases (NOS)
The NOS family comprises three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[9][10] These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and the immune response.[9] Dysregulation of NO production is associated with various pathological conditions, including neurodegenerative diseases and inflammation.[11]
This compound: A Pan-Inhibitor Profile
This compound, in its active form Cl-amidine, has been characterized as a pan-PAD inhibitor, meaning it inhibits multiple PAD isozymes.[4] Published data indicates IC50 values of 0.8 µM for PAD1, 6.2 µM for PAD3, and 5.9 µM for PAD4.[2][3][4] This broad-spectrum activity can be advantageous for studying the general effects of PAD inhibition but poses a challenge when dissecting the role of a specific PAD isozyme. Furthermore, its activity against NOS isoforms necessitates a careful consideration of its use in biological systems where both enzyme families are active.
Comparative Inhibitors for Specificity Assessment
To provide a robust assessment of this compound's specificity, a panel of well-characterized, more selective inhibitors for both PAD and NOS families should be employed as comparators.
| Inhibitor | Target(s) | Reported Selectivity |
| This compound | PADs (1, 3, 4), NOS | Pan-PAD inhibitor |
| BB-Cl-amidine | PADs | Pan-PAD inhibitor with a preference for PAD4.[12][13] |
| GSK199 | PAD4 | Highly selective for PAD4.[12][13] |
| AFM-30a | PAD2 | Selective inhibitor of PAD2.[12][13] |
| L-NAME | NOS | Non-selective NOS inhibitor. |
| 1400W | iNOS | Highly selective inhibitor of iNOS.[14] |
| 7-nitroindazole | nNOS | Selective inhibitor of nNOS.[15] |
Experimental Design for Specificity Profiling
A multi-tiered approach is essential to comprehensively assess the specificity of this compound. This should include in vitro enzymatic assays, cell-based assays, and broader proteomic profiling.
Tier 1: In Vitro Enzymatic Assays
The initial step is to determine the inhibitory potency of this compound and the comparator compounds against a panel of purified recombinant PAD and NOS isozymes.
Caption: Workflow for in vitro enzymatic specificity profiling.
This protocol is adapted from commercially available kits, such as the PAD4 Inhibitor Screening Assay Kit (AMC) from Cayman Chemical.[16][17]
-
Reagent Preparation:
-
Prepare a series of dilutions for each inhibitor (this compound and comparators) in the assay buffer.
-
Dilute the recombinant PAD isozymes (PAD1, PAD2, PAD3, PAD4) to the desired concentration in the assay buffer.
-
Prepare the fluorescent substrate solution.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the diluted enzyme.
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
This protocol is based on the principle of measuring nitrite, a stable and quantifiable breakdown product of NO.[18] Commercially available kits, such as the Nitric Oxide Synthase Inhibitor Screening Kit from Sigma-Aldrich, provide a standardized procedure.
-
Reagent Preparation:
-
Prepare serial dilutions of the inhibitors.
-
Prepare the NOS enzyme solution (nNOS, eNOS, iNOS) and the reaction mixture containing L-arginine and necessary cofactors.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of a 96-well plate.
-
Add the NOS enzyme solution to the wells.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C for a defined period.
-
Add the Griess reagents to the wells to develop a colorimetric signal proportional to the amount of nitrite produced.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the PAD assay.
-
Tier 2: Cell-Based Assays
To assess the activity and specificity of the inhibitors in a more physiologically relevant context, cell-based assays are crucial.[19] These assays provide insights into cell permeability and the impact of the cellular environment on inhibitor performance.
Caption: Workflow for cell-based inhibitor specificity assessment.
-
Cell Culture and Treatment:
-
Culture a suitable cell line known to express the target PAD isozyme (e.g., HL-60 for PAD4).
-
Treat the cells with varying concentrations of this compound and comparator PAD inhibitors for a specified duration.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody specific for a known citrullinated protein (e.g., citrullinated histone H3) and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the citrullinated protein signal to the loading control.
-
Determine the concentration of inhibitor required to reduce the citrullination signal by 50% (cellular IC50).
-
-
Cell Culture and Treatment:
-
Use a cell line that expresses the target NOS isozyme (e.g., RAW 264.7 macrophages for iNOS, stimulated with LPS and IFN-γ).
-
Treat the cells with the inhibitors at various concentrations.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant after the treatment period.
-
Perform the Griess assay on the supernatant to measure the concentration of nitrite.
-
-
Data Analysis:
-
Calculate the cellular IC50 for NOS inhibition.
-
Tier 3: Proteomic Profiling for Off-Target Identification
To gain a broader understanding of the potential off-target effects of this compound, an unbiased proteomic approach is recommended.[1][20][21][22][23]
Caption: Workflow for proteomic off-target identification.
Techniques such as thermal proteome profiling (TPP) or chemical proteomics can identify proteins that directly interact with the inhibitor. These methods involve treating cell lysates or intact cells with the compound and then using mass spectrometry to identify proteins whose thermal stability or abundance is altered, respectively. Any identified off-targets should be further validated using orthogonal assays.
Summary of Expected Outcomes and Interpretation
The data generated from these experiments will allow for a comprehensive comparison of the specificity of this compound.
| Assay | Expected Outcome for this compound | Interpretation |
| In Vitro Enzymatic Assays | IC50 values against a panel of PAD and NOS isozymes. | Will quantify the potency and selectivity of the inhibitor against its known target families. Comparison with selective inhibitors will highlight its pan-inhibitory nature. |
| Cell-Based Assays | Cellular IC50 values for PAD and NOS inhibition. | Will provide insights into the inhibitor's cell permeability and activity in a biological context. Discrepancies between in vitro and cellular IC50s may indicate factors such as active transport or metabolism. |
| Proteomic Profiling | A list of potential off-target proteins. | Will reveal unforeseen interactions with other cellular proteins, providing a more complete picture of the inhibitor's specificity and potential for off-target effects. |
Conclusion
While this compound is a valuable tool for studying the broad effects of PAD and NOS inhibition, its pan-inhibitory nature and potential for cross-reactivity with both enzyme families necessitate a thorough and cautious approach to its use. The experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison with more selective inhibitors. By systematically evaluating its in vitro and cellular specificity, and by exploring its broader off-target profile, researchers can confidently interpret their findings and advance our understanding of the biological roles of PADs and NOS in health and disease.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development of the Protein Arginine Deiminase (PAD) Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Synthases and Their Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]
- 11. Selective Inhibitors of Inducible Nitric Oxide Synthase: Potentia...: Ingenta Connect [ingentaconnect.com]
- 12. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 13. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 19. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of Substituted Benzamidine Inhibitory Potency
This guide provides a comprehensive comparison and quantitative analysis of the inhibitory potency of various substituted benzamidines against key serine proteases. Moving beyond a simple recitation of data, we will delve into the causality behind experimental design, the principles of structure-activity relationships (SAR), and the detailed protocols required to generate reliable and reproducible inhibition data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and evaluate novel benzamidine-based therapeutic agents.
Introduction: Benzamidine as a Privileged Scaffold
Benzamidine is a well-established "privileged structure" in medicinal chemistry, particularly for the inhibition of serine proteases like trypsin and thrombin.[1][2][3] Its efficacy stems from the positively charged amidinium group, which acts as a bioisostere for the side chains of arginine and lysine. This allows it to form strong electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like proteases, anchoring the inhibitor to the enzyme's active site.[4]
The true power of the benzamidine scaffold lies in its synthetic tractability. The benzene ring provides a versatile platform for chemical modification. By introducing various substituents, we can modulate the inhibitor's potency, selectivity, and pharmacokinetic properties. A quantitative understanding of how these substitutions impact inhibitory activity is therefore critical for rational drug design. This guide will explore the structure-activity relationships that govern this inhibitory potency.
Foundational Principles of Enzyme Inhibition Analysis
To compare inhibitors objectively, we must use standardized quantitative metrics. The two most common values are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[5][6] While useful for initial screening, IC50 values are dependent on factors like substrate concentration, making direct comparisons between different experiments or labs problematic.[6]
-
Ki (Inhibition Constant): The Ki is the dissociation constant for the enzyme-inhibitor complex. It reflects the binding affinity of the inhibitor and is an absolute, thermodynamic value independent of substrate concentration.[5][6] A lower Ki value signifies a more potent inhibitor. For competitive inhibitors like benzamidines, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[6]
Ki = IC50 / (1 + ([S] / Km))
Where [S] is the substrate concentration and Km is the Michaelis constant for the substrate. This conversion is crucial for standardizing data and making meaningful comparisons.
Experimental Protocol: A Self-Validating System for Determining Inhibitory Potency
The following protocol for a trypsin inhibition assay using a chromogenic substrate is designed to be robust and self-validating. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Materials and Reagents
-
Enzyme: Bovine Trypsin (e.g., Sigma-Aldrich T8003)
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Substrate: Nα-p-Tosyl-L-arginine methyl ester hydrochloride (TAME) or Nα-Benzoyl-L-arginine ethyl ester (BAEE)[4]
-
Inhibitors: Substituted benzamidine derivatives, dissolved in DMSO (or appropriate solvent) to create high-concentration stock solutions.
-
Equipment: 96-well UV-transparent microplates, microplate reader capable of kinetic measurements at 247 nm (for TAME) or 253 nm (for BAEE).[4]
Step-by-Step Methodology
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of trypsin in cold 1 mM HCl to ensure stability. Immediately before use, dilute the enzyme to the final working concentration (e.g., 20 nM) in the Tris-HCl assay buffer.[4] Causality: Using a cold, acidic solution for the stock prevents autolysis of trypsin. The final dilution into the assay buffer brings the pH to the optimal range for activity.
-
Inhibitor Dilutions: Perform a serial dilution of the benzamidine stock solutions to create a range of concentrations (e.g., 12-point, 2-fold dilutions).[7] This wide range is essential to accurately define the sigmoidal dose-response curve for IC50 determination.
-
Substrate Solution: Prepare the TAME or BAEE solution in the assay buffer. The concentration should be at or near the Km value for accurate Ki determination.
-
-
Assay Procedure (96-well plate format):
-
Controls: Designate wells for:
-
100% Activity Control (V₀): 94 µL Enzyme Solution + 1 µL DMSO + 5 µL Substrate Solution.
-
Blank Control: 94 µL Assay Buffer + 1 µL DMSO + 5 µL Substrate Solution.
-
-
Inhibitor Wells (Vr): Add 94 µL of the enzyme solution to wells. Add 1 µL of each inhibitor dilution.
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Initiate Reaction: Add 5 µL of the substrate solution to all wells simultaneously using a multichannel pipette to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin recording the absorbance at the appropriate wavelength (247 nm for TAME) every 30 seconds for 5-10 minutes.[4][7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from all other wells.
-
Determine the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Vr / V₀)) * 100.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration (log[I]).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7]
-
Convert the IC50 to Ki using the Cheng-Prusoff equation.
-
Workflow Visualization
Caption: Workflow for determining inhibitor potency (IC50/Ki).
Comparative Analysis: Inhibitory Potency of Substituted Benzamidines
The inhibitory activities of benzamidine derivatives are highly dependent on the nature and position of substituents on the benzene ring. The following table summarizes the inhibitory constants (Ki) for a series of analogs against two prototypical serine proteases: bovine trypsin and human thrombin. This data highlights key structure-activity relationship trends.
| Compound ID | Structure/Name | Trypsin Ki (µM) | Thrombin Ki (µM) |
| 1 | Benzamidine (unsubstituted) | 18.0 | 660 |
| 2 | 4-Aminobenzamidine | 0.8 | 13.0 |
| 3 | 4-Chlorobenzamidine | 35.0 | 250 |
| 4 | 3-Amidinophenylalanine | 0.1 | 0.2 |
| 5 | Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine | 0.015 | 0.007 |
| 6 | Nα-(dansyl)-3-amidinophenylalanine | 0.008 | 0.004 |
| 7 | 4-Amidinophenylpyruvic acid | 0.3 | 2.5 |
| (Data compiled from a comprehensive 3D-QSAR study[8]) |
Structure-Activity Relationship (SAR) Insights
The data reveals several critical principles governing the potency and selectivity of substituted benzamidines.
-
Role of the Amidine Position: The amidine group is the primary binding determinant. Its interaction with the S1 pocket is paramount for activity.
-
Influence of Ring Substituents:
-
Electron Donation: The 4-amino group on Compound 2 is electron-donating, which significantly enhances potency against both trypsin and thrombin compared to the unsubstituted parent Compound 1 . This suggests that increased electron density on the ring system favors binding.[9]
-
Hydrophobicity: For thrombin, the hydrophobicity of the substituent is a key factor influencing the interaction.[9] In contrast, trypsin's interaction is more complex, depending on molar refractivity and molecular weight.[9]
-
-
Exploiting Secondary Binding Pockets (S-sites):
-
The most dramatic increases in potency are achieved by extending the inhibitor structure to occupy additional substrate-binding pockets (S2, S3, S4) on the enzyme surface.
-
Compounds 4, 5, and 6 demonstrate this principle effectively. By appending larger, hydrophobic moieties like naphthylsulfonyl (5 ) and dansyl (6 ) to an amidinophenylalanine core, the inhibitors can form additional favorable interactions outside the S1 pocket, leading to Ki values in the nanomolar range.[8] This is a cornerstone strategy in modern inhibitor design.
-
Caption: Key SAR principles for substituted benzamidine inhibitors.
Conclusion and Future Directions
The quantitative analysis of substituted benzamidines confirms the scaffold's value as a template for potent serine protease inhibitors. This guide has established that while the core amidine group provides the essential anchor in the S1 pocket, true potency and selectivity are achieved through strategic substitution on the phenyl ring. The most effective strategies involve extending the molecule with functionalities that can exploit secondary binding sites on the enzyme surface.
Future research should focus on synthesizing and evaluating novel derivatives that balance high potency with favorable ADME (absorption, distribution, metabolism, and excretion) properties. The robust experimental and analytical framework detailed here provides a reliable foundation for these endeavors, enabling the direct and accurate comparison of novel compounds and accelerating the journey from rational design to clinical application.
References
- 1. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. 17 Inhibition Kinetics Measurement protocol v2 [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorobenzamidine Hydroiodide
Foundational Understanding: Hazard Profile and Risk Assessment
4-Chlorobenzamidine hydroiodide is a halogenated organic compound that requires careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), this chemical is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. A thorough understanding of its risks is the critical first step in ensuring safe disposal.
The primary hazards include:
-
Skin Corrosion/Irritation (Category 2) : Can cause skin irritation upon contact[1].
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation[1].
These classifications necessitate that all handling and disposal operations are conducted with stringent adherence to safety protocols to prevent accidental exposure.
Immediate Safety & Handling Protocols
Prior to initiating any disposal procedure, the immediate work environment must be prepared and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
2.1. Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling this compound waste:
-
Eye and Face Protection : Wear safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield is also required[1].
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) that are compatible with amidine compounds[2][3].
-
Skin and Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact[1].
-
Respiratory Protection : All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust[1][3].
2.2. Emergency Protocols: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention[1][4].
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[1][4].
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the individual feels unwell, call a poison center or doctor[1].
-
Spill Management : For a small spill, carefully sweep up the solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal[1][5]. Prevent the chemical from entering drains or the environment[1][4]. For large spills, follow your institution's emergency response plan, which may involve evacuating the area and contacting the Environmental Health and Safety (EHS) office[6].
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a hazardous, halogenated organic chemical. As such, it must not be disposed of in regular trash or down the drain[2][3]. The only appropriate method is through a licensed hazardous waste disposal service[1][2][7].
Step 1: Waste Segregation and Classification Proper segregation is the cornerstone of safe chemical waste management. This compound waste must be kept separate from other waste streams to prevent hazardous reactions[2].
-
Incompatibilities : This compound belongs to the amine/amidine family. It is crucial to store it away from incompatible substances like strong acids and oxidizing agents to prevent potentially violent reactions or the release of toxic gases[2][4][7].
-
Waste Stream : This waste is classified as a non-solvent halogenated organic waste. This classification is significant as the U.S. Environmental Protection Agency (EPA) has specific regulations regarding the treatment and land disposal of such materials[8][9].
Step 2: Containerization All waste, including the pure compound and any contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be collected in a designated hazardous waste container[3][10].
-
Container Specifications : The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition with a tightly sealing lid, and remain closed except when waste is being added[2][10][11].
-
Filling Level : Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills[10].
Step 3: Labeling Accurate labeling is a critical requirement of the OSHA Hazard Communication Standard[12].
-
Content Identification : The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound"[2][11]. Do not use abbreviations or chemical formulas[11].
-
Hazard Communication : The label should also include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated, secure satellite accumulation area.
-
Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from heat or direct sunlight[1][2]. It must also be located away from incompatible materials[2].
Step 5: Final Disposal The final step is to arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company[1][2][3]. These licensed professionals are equipped to transport and dispose of the material in compliance with all federal and state regulations, which typically involves high-temperature incineration for halogenated organic compounds[8][13].
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data and Safety Parameters
The following table summarizes the key hazard classifications for this compound as mandated by the OSHA Hazard Communication Standard[1].
| Hazard Classification | Category | Hazard Statement | Precautionary Statements (Disposal Relevant) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant. [1][7][14] |
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound is not merely a regulatory obligation but a fundamental component of a robust laboratory safety culture. Adherence to these detailed protocols—from risk assessment and PPE selection to final disposal by certified professionals—ensures the protection of laboratory personnel, the community, and the environment. By understanding the scientific reasoning behind these procedures, researchers can manage chemical waste not as an afterthought, but as an integral part of responsible scientific practice.
References
- 1. fishersci.com [fishersci.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. fishersci.com [fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. ethz.ch [ethz.ch]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
